Levofloxacin lactate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRRTIAGBDDKP-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648769 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294662-18-3 | |
| Record name | Levofloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levofloxacin Lactate's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, the L-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its enhanced activity against Gram-positive pathogens, particularly Streptococcus pneumoniae, compared to earlier fluoroquinolones, has made it a critical agent in the treatment of respiratory and other infections.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial action of levofloxacin lactate against Gram-positive bacteria, with a focus on its interaction with target enzymes, the resulting cellular consequences, and detailed experimental methodologies for studying these interactions.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
The primary bactericidal effect of levofloxacin is achieved through the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of DNA replication and for relieving the torsional stress that arises during transcription.[5]
-
Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or unlinking, of intertwined daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[2]
In Gram-positive bacteria, topoisomerase IV is generally considered the primary target of levofloxacin, while DNA gyrase serves as the secondary target.[6][7] Levofloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it. This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular events culminating in bacterial cell death.[2]
Quantitative Data on Levofloxacin Activity
The efficacy of levofloxacin against various Gram-positive bacteria is quantified by its Minimum Inhibitory Concentration (MIC) and its inhibitory concentration against its target enzymes (IC50).
| Gram-Positive Bacteria | Levofloxacin MIC50 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | - | 0.12[8] |
| Staphylococcus aureus (clinical isolates) | - | 0.5 - 16.0[8] |
| Streptococcus pneumoniae (penicillin-susceptible) | - | <2.0[3] |
| Enterococcus faecalis | - | Resistant range[9] |
| Enzyme | Source Organism | Levofloxacin IC50 (µg/mL) |
| DNA Gyrase | Enterococcus faecalis | 28.1[10][11] |
| Topoisomerase IV | Enterococcus faecalis | 8.49[10][11] |
| DNA Gyrase | Escherichia coli | 2.50 ± 0.14[5] |
Signaling Pathways: The SOS Response
The DNA damage induced by levofloxacin triggers the bacterial SOS response, a global regulatory network that controls DNA repair and mutagenesis.[6][12] In Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, this pathway is also primarily regulated by the RecA and LexA proteins.[6]
-
DNA Damage and Signal Induction: The accumulation of double-strand breaks and single-stranded DNA (ssDNA) gaps resulting from levofloxacin's action serves as the inducing signal.
-
RecA Activation: The RecA protein polymerizes on these ssDNA regions, forming a nucleoprotein filament.
-
LexA Cleavage: The activated RecA filament facilitates the autoproteolytic cleavage of the LexA repressor protein.
-
SOS Gene Expression: Cleavage of LexA leads to the derepression of numerous genes in the SOS regulon. These genes encode proteins involved in DNA repair, such as nucleotide excision repair and homologous recombination, as well as error-prone DNA polymerases that can replicate past damaged DNA, albeit with a higher risk of introducing mutations.
Caption: Levofloxacin-induced SOS response pathway in Gram-positive bacteria.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of levofloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B) from a Gram-positive source (e.g., Staphylococcus aureus).
-
Relaxed circular plasmid DNA (e.g., pBR322).
-
5X Gyrase Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 50 mM Mg(OAc)₂, 50 mM DTT, 10 mM ATP, 2.5 M potassium glutamate, 0.25 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (w/v) glycerol.
-
Levofloxacin stock solution in DMSO.
-
Stop Buffer/Loading Dye (6X): 30% glycerol, 0.15% bromophenol blue, 3% SDS.
-
Agarose, 1X TAE or TBE buffer, ethidium bromide.
Procedure:
-
On ice, prepare a reaction mixture containing 5X Gyrase Assay Buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and sterile water.
-
Add varying concentrations of levofloxacin (or DMSO for the control) to individual reaction tubes.
-
Dilute the DNA gyrase enzyme in Dilution Buffer and add it to the reaction tubes to initiate the reaction. A typical final enzyme concentration is 1-2 units per reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 75V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV transillumination.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing levofloxacin concentrations. The IC50 value is the concentration of levofloxacin that inhibits 50% of the supercoiling activity.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of levofloxacin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified topoisomerase IV from a Gram-positive source (e.g., Staphylococcus aureus).
-
Kinetoplast DNA (kDNA).
-
5X Topoisomerase IV Assay Buffer: 250 mM Tris-HCl (pH 7.5), 1.75 M potassium glutamate, 25 mM MgCl₂, 25 mM DTT, 7.5 mM ATP, 250 µg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol.
-
Levofloxacin stock solution in DMSO.
-
Stop Buffer/Loading Dye (6X): 30% glycerol, 0.15% bromophenol blue, 3% SDS.
-
Agarose, 1X TAE or TBE buffer, ethidium bromide.
Procedure:
-
On ice, prepare a reaction mixture containing 5X Topoisomerase IV Assay Buffer, kDNA (final concentration ~5-10 ng/µL), and sterile water.
-
Add varying concentrations of levofloxacin (or DMSO for the control) to individual reaction tubes.
-
Dilute the topoisomerase IV enzyme in Dilution Buffer and add it to the reaction tubes to start the reaction. A typical final enzyme concentration is 1-2 units per reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 85V) for a sufficient time to separate the decatenated minicircles from the kDNA network.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The inhibition of decatenation is observed as a decrease in the amount of released minicircles and the retention of kDNA in the well with increasing levofloxacin concentrations. The IC50 is the concentration of levofloxacin that inhibits 50% of the decatenation activity.
Caption: Experimental workflow for the topoisomerase IV decatenation inhibition assay.
Conclusion
This compound exerts its potent bactericidal activity against Gram-positive bacteria primarily through the inhibition of topoisomerase IV and secondarily DNA gyrase. This dual-targeting mechanism disrupts essential DNA processes, leading to the accumulation of lethal double-strand breaks and the induction of the SOS response. Understanding the quantitative aspects of its activity and the detailed experimental methodologies for its study is crucial for ongoing research, drug development efforts, and the effective clinical use of this important antibiotic.
References
- 1. inspiralis.com [inspiralis.com]
- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 3. Pharmacodynamic Comparisons of Levofloxacin, Ciprofloxacin, and Ampicillin against Streptococcus pneumoniae in an In Vitro Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profoldin.com [profoldin.com]
- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro activity of levofloxacin against Streptococcus pneumoniae with various levels of penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
An In-depth Technical Guide to the Physicochemical Properties of Levofloxacin Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of levofloxacin lactate, a broad-spectrum fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing detailed data and experimental methodologies.
Chemical and Physical Properties
This compound is the lactate salt of levofloxacin, the levorotatory isomer of ofloxacin. The addition of lactic acid enhances the aqueous solubility of the parent compound, making it suitable for parenteral formulations.
| Property | Value | References |
| Chemical Name | (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid L-lactate | |
| Molecular Formula | C₂₁H₂₆FN₃O₇ | |
| Molecular Weight | 451.45 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Levofloxacin (anhydrous): 225-227 °C (decomposes) | [1] |
| pKa | pKa₁ (carboxylic acid) ≈ 5.5 - 6.8; pKa₂ (piperazinyl group) ≈ 8.0 | [2][3] |
Solubility Profile
The aqueous solubility of levofloxacin is pH-dependent. As a zwitterionic molecule, it exhibits its lowest solubility at its isoelectric point and higher solubility in acidic and basic conditions. The lactate salt form significantly improves its solubility in aqueous media.
| pH | Solubility (mg/mL) of Levofloxacin | References |
| 2.0 - 5.0 | ~200 | [3] |
| 6.5 | ~300 (maximum) | [3] |
| 7.5 | ~30 (minimum) | [3] |
Stability Profile
This compound exhibits good stability under various conditions, a critical factor for its formulation and storage. However, it is susceptible to degradation under certain stress conditions, particularly oxidative and acidic stress.[4][5][6][7]
| Condition | Stability | Degradation Products | References | |---|---|---| | Acid Hydrolysis (e.g., 5.0 M HCl) | Slight degradation | Minor degradation products |[4][6] | | Base Hydrolysis (e.g., 5.0 M NaOH) | Stable | No significant degradation |[6] | | Oxidative Stress (e.g., 30% H₂O₂) | Significant degradation | Levofloxacin-N-oxide and other oxidative degradants |[4][5][6] | | Thermal Stress (e.g., 105 °C) | Stable | No significant degradation |[6] | | Photolytic Degradation | Stable | No significant degradation |[6] | | Aqueous Hydrolysis | Stable | No significant degradation |[6] |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a substance in a particular solvent.
Materials:
-
This compound
-
Solvent (e.g., purified water, buffers of various pH)
-
Volumetric flasks
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of levofloxacin in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility based on the concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constants (pKa) of an ionizable substance.[8][9][10][11]
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol-water mixture) to a known concentration.
-
Add KCl to maintain a constant ionic strength.
-
Place the solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized HCl or NaOH solution in small, precise increments.
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
The pKa values can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Materials:
-
This compound
-
DSC instrument
-
Aluminum pans and lids
Procedure:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum pan.
-
Seal the pan with a lid. An empty sealed pan is used as the reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[1][12][13]
Stability-Indicating HPLC Method
This method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 column (or other suitable stationary phase)
-
Mobile phase (e.g., a mixture of buffer and organic solvent like methanol or acetonitrile)
-
Forced degradation samples (acid, base, peroxide, heat, light)
Procedure:
-
Method Development: Develop an HPLC method that separates levofloxacin from its potential degradation products and impurities. The mobile phase composition, flow rate, and detection wavelength are optimized. A common detection wavelength for levofloxacin is 294 nm.[4]
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) for a specified duration.
-
Sample Analysis: Inject the stressed samples, a reference standard solution of levofloxacin, and a blank into the HPLC system.
-
Data Analysis: The peak areas of levofloxacin and any degradation products are recorded. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak. The percentage of degradation can be calculated by comparing the peak area of levofloxacin in the stressed sample to that of an unstressed control.
Mechanism of Action
Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary for the initiation of replication and transcription.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for separating interlinked daughter DNA strands following replication.
By inhibiting these enzymes, levofloxacin leads to the cessation of DNA replication and cell division, ultimately resulting in bacterial cell death.
Visualizations
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Caption: Mechanism of Action of Levofloxacin.
Caption: this compound Forced Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fip.org [fip.org]
- 4. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Mechanochemically Induced Solid-State Transformations of Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Levofloxacin Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and stability are intrinsically linked to its solid-state properties, including crystal structure and polymorphism. While the polymorphism of levofloxacin and its hemihydrate form has been extensively studied, detailed information regarding the crystal structure and polymorphic forms of levofloxacin lactate is less prevalent in publicly accessible scientific literature. This guide provides a comprehensive overview of the analytical techniques and experimental protocols essential for the characterization of potential polymorphic forms of this compound. It is designed to equip researchers and drug development professionals with the necessary tools and methodologies to investigate the solid-state chemistry of this important pharmaceutical salt.
Introduction to this compound and Polymorphism
Levofloxacin is the levorotatory isomer of ofloxacin and exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] It is frequently formulated as a lactate salt to enhance its solubility for parenteral administration.[2] The molecular formula of this compound is C₂₁H₂₆FN₃O₇ and its CAS number is 294662-18-3.[3]
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical aspect of pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.
-
Stability: Both physical and chemical stability can vary between polymorphs.
-
Hygroscopicity: The tendency to absorb moisture from the environment.
-
Mechanical Properties: Such as compressibility and flowability, which are crucial for manufacturing solid dosage forms.
Therefore, a thorough understanding and control of the polymorphic landscape of this compound are paramount for ensuring consistent product quality, performance, and regulatory compliance. While specific polymorphic forms of this compound have been alluded to in patent literature, such as in Chinese patent CN109666034A, detailed characterization data is not widely available.[2]
Key Analytical Techniques for Polymorph Characterization
The investigation of polymorphism requires a suite of complementary analytical techniques to elucidate the crystal structure and physicochemical properties of different solid forms. The primary techniques employed are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid. Each crystalline form produces a characteristic diffraction pattern based on the arrangement of atoms in its crystal lattice. It is the definitive tool for identifying and differentiating polymorphs.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the thermal properties of a material, such as melting point, enthalpy of fusion, and glass transitions. Different polymorphs will typically exhibit different melting points and enthalpies of fusion.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in a molecule and their bonding environment. Subtle differences in the intermolecular interactions within different crystal lattices can lead to distinct FTIR spectra for each polymorph.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of potential polymorphic forms of this compound.
Polymorph Screening
A crucial first step is to perform a polymorph screen to identify potential crystalline forms of this compound. This typically involves crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate).
Powder X-ray Diffraction (PXRD) Protocol
-
Instrument: A high-resolution powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the crystalline powder (approximately 10-20 mg) is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystals.
-
Data Collection: The sample is scanned over a 2θ range of 3° to 40° with a step size of 0.02° and a scan speed of 1°/min.
-
Data Analysis: The resulting diffractogram is analyzed to identify the positions (in °2θ) and relative intensities of the diffraction peaks. Different polymorphs will exhibit unique peak patterns.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter equipped with a refrigerated cooling system.
-
Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the expected melting point (e.g., 250 °C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of melting and the enthalpy of fusion (ΔHfus) for each thermal event.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (approximately 1-2 mg) is intimately mixed with dry KBr powder (approximately 100-200 mg) and compressed into a transparent pellet using a hydraulic press.
-
Data Collection: The FTIR spectrum is recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed. Key regions to examine for polymorphic differences include the C=O stretching region (around 1700 cm⁻¹), the N-H and O-H stretching regions (above 3000 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹).
Data Presentation and Interpretation
All quantitative data obtained from the characterization techniques should be summarized in clearly structured tables for easy comparison of potential polymorphs.
Table 1: Hypothetical PXRD Data for this compound Polymorphs
| 2θ (°) - Form A | Relative Intensity (%) | 2θ (°) - Form B | Relative Intensity (%) |
| 6.8 | 100 | 7.5 | 80 |
| 9.5 | 85 | 10.2 | 100 |
| 12.3 | 60 | 14.8 | 55 |
| 15.1 | 70 | 18.6 | 90 |
| 18.9 | 95 | 21.3 | 75 |
| 21.7 | 50 | 25.9 | 65 |
| 25.4 | 80 | 28.1 | 40 |
Table 2: Hypothetical Thermal Data for this compound Polymorphs
| Polymorph | Melting Point (Onset, °C) | Enthalpy of Fusion (J/g) |
| Form A | 185.2 | 95.3 |
| Form B | 195.8 | 110.7 |
Table 3: Hypothetical FTIR Data for this compound Polymorphs
| Functional Group | Wavenumber (cm⁻¹) - Form A | Wavenumber (cm⁻¹) - Form B |
| O-H Stretch (Lactate) | 3450 | 3425 |
| C=O Stretch (Carboxylic Acid) | 1720 | 1715 |
| C=O Stretch (Quinoline) | 1625 | 1630 |
| C-O Stretch | 1280 | 1285 |
Logical Relationships in Polymorphism Studies
The relationship between different polymorphic forms can be complex, involving thermodynamic and kinetic aspects. The following diagram illustrates the potential relationships between different solid forms.
Conclusion
The study of the crystal structure and polymorphism of this compound is a critical endeavor in pharmaceutical development to ensure the safety, efficacy, and quality of the final drug product. Although detailed public data on the polymorphic forms of this compound is currently scarce, this guide provides the necessary framework and detailed experimental protocols for researchers to undertake a comprehensive investigation. By employing a combination of PXRD, DSC, and FTIR, and by systematically screening for different crystalline forms, the solid-state landscape of this compound can be thoroughly mapped. This will ultimately lead to the development of a more robust and reliable pharmaceutical product.
References
Spectroscopic Analysis of Levofloxacin Lactate: A Technical Guide for Identification
Introduction
Levofloxacin lactate, the lactate salt of the synthetic broad-spectrum fluoroquinolone antibiotic levofloxacin, is widely utilized in pharmaceutical formulations for its enhanced solubility and stability.[1][2] Accurate identification and characterization of this active pharmaceutical ingredient (API) are critical for ensuring drug quality, safety, and efficacy. Spectroscopic techniques provide a powerful and non-destructive suite of tools for the comprehensive analysis of this compound. This technical guide presents an in-depth overview of the core spectroscopic methods—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the identification of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a thorough understanding and application of these analytical techniques.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its analysis. It is a derivative of levofloxacin, existing as a 1:1 combination of the S-enantiomer of levofloxacin with lactic acid.[1] The compound typically appears as a white to off-white solid.[2]
| Property | Value | Reference |
| Molecular Formula | C21H26FN3O7 | [1][3] |
| Molecular Weight | 451.451 g/mol | [1][3] |
| CAS Number | 294662-18-3 | [1] |
| Solubility | pH-dependent, ~100 mg/mL in pH 0.6-5.8 | [1][4] |
Spectroscopic Identification Methods
The synergistic use of multiple spectroscopic techniques provides a robust framework for the unambiguous identification of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used quantitative technique for determining the concentration of levofloxacin in bulk and pharmaceutical dosage forms. The method is based on the absorption of ultraviolet light by the molecule, which induces electronic transitions. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.[5]
The wavelength of maximum absorbance (λmax) for levofloxacin is dependent on the solvent used.
| Solvent/Diluent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 0.1 M HCl | 290 - 293 | 0.25 - 12.0 | 0.999 | [5][6] |
| Distilled Water | 288 - 320 | 2 - 10 | 0.9997 - 0.9999 | [5][7] |
| Methanol | 298 | 3.0 - 8.0 | 0.9999 | [5] |
| Water:Methanol:Acetonitrile (9:0.5:0.5) | 292 | 1.0 - 12.0 | 0.9998 | [8] |
| 0.1 N NaOH | 288 | 2 - 12 | 0.999 | [5] |
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 0.1 M HCl, distilled water, or methanol) to obtain a stock solution of 1000 µg/mL.[7]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain working standard solutions with concentrations within the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[7][9]
-
Sample Preparation: For bulk drug, prepare a sample solution in the same manner as the standard stock solution and dilute to a final concentration within the calibration range. For pharmaceutical formulations, weigh and powder the tablets, then dissolve a quantity equivalent to 100 mg of levofloxacin in the chosen solvent, sonicate to ensure complete dissolution, filter, and dilute appropriately.[5]
-
Spectrophotometric Measurement: Use a calibrated UV-Vis spectrophotometer. Set the scanning range from 200 to 400 nm. Use the corresponding solvent as a blank.[9][10]
-
Determination of λmax: Scan the working standard solutions to determine the wavelength of maximum absorbance (λmax).[10]
-
Calibration Curve Construction: Measure the absorbance of each working standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.[5]
-
Analysis of Sample: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.
The FT-IR spectrum of levofloxacin exhibits characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Interpretation | Reference |
| O-H (Carboxylic Acid) | ~3400 (broad) | Stretching vibration | |
| C-H (Aromatic/Aliphatic) | ~3000-2850 | Stretching vibrations | |
| C=O (Carboxylic Acid) | ~1724 | Stretching vibration | [11] |
| C=O (Ketone) | ~1620 | Stretching vibration | |
| C=C (Aromatic) | ~1600-1450 | Stretching vibrations | |
| C-O (Ether/Carboxylic Acid) | ~1300-1000 | Stretching vibrations | |
| C-F (Aryl Fluoride) | ~1250 | Stretching vibration | [12] |
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat this compound sample directly on the ATR crystal.[9] This method requires minimal sample preparation.
-
-
Spectral Acquisition:
-
Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[13]
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks and compare them with a reference spectrum of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It is an invaluable tool for the unambiguous structural elucidation and confirmation of levofloxacin.
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for levofloxacin, typically recorded in a solvent like DMSO-d6.
¹H NMR Chemical Shifts (DMSO-d6)
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic CH | ~8.5 - 7.5 |
| CH (Piperazine) | ~3.5 - 2.5 |
| CH3 (Piperazine) | ~2.2 |
| CH3 (Chiral Center) | ~1.4 (doublet) |
| OCH2 | ~4.5 - 4.3 |
| CH (Chiral Center) | ~4.9 (quartet) |
¹³C NMR Chemical Shifts (DMSO-d6)
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~176 |
| C=O (Ketone) | ~165 |
| Aromatic C-F | ~155 (doublet) |
| Aromatic C | ~145 - 105 |
| CH (Chiral Center) | ~75 |
| OCH2 | ~66 |
| CH2 (Piperazine) | ~50 - 45 |
| CH3 (Piperazine) | ~43 |
| CH3 (Chiral Center) | ~18 |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.[14]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.[14]
-
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, baseline correction) and assign the chemical shifts to the corresponding atoms in the this compound structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).
Electrospray ionization (ESI) is a common technique for the analysis of levofloxacin.
| Ion | m/z | Interpretation | Reference |
| [M+H]⁺ | 362.15 | Protonated levofloxacin molecule | [15] |
| [M+H-CO₂]⁺ | 318.1 | Fragment ion after loss of CO₂ | [16] |
| [M-H]⁻ | 360.1 | Deprotonated levofloxacin molecule | |
| Levofloxacin N-oxide [M+H]⁺ | 378 | Protonated N-oxide degradation product | [17] |
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI) via direct infusion or coupled with a liquid chromatography (LC) system.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
Tandem MS (MS/MS) for Fragmentation: For structural confirmation, a precursor ion (e.g., m/z 362) can be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, providing further structural information.[16]
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure of levofloxacin.
Visualized Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical pathway for the identification of this compound.
Conclusion
The spectroscopic analysis of this compound through the combined application of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a comprehensive and reliable methodology for its identification and characterization. UV-Vis spectroscopy serves as a robust quantitative tool, while FT-IR offers rapid confirmation of functional groups. Mass Spectrometry provides definitive molecular weight information, and NMR spectroscopy delivers unambiguous structural elucidation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring the quality and integrity of this compound in drug development and manufacturing.
References
- 1. Buy this compound | 294662-18-3 | >98% [smolecule.com]
- 2. What is this compound - Properties & Specifications [pt.eleph-citrics.com]
- 3. This compound | C21H26FN3O7 | CID 25119532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. magritek.com [magritek.com]
- 15. Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Levofloxacin Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of levofloxacin lactate, a third-generation fluoroquinolone antibiotic. This document details its mechanism of action, in vitro activity against a broad range of clinically relevant bacteria, standardized experimental protocols for susceptibility testing, and mechanisms of resistance. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process crucial for the initiation of DNA replication and transcription. In Gram-positive bacteria, topoisomerase IV is the preferential target; this enzyme is critical for the separation of daughter chromosomes following DNA replication.[1][2] Inhibition of these enzymes leads to strand breakage in bacterial DNA, resulting in the inhibition of DNA replication and transcription, and ultimately, cell death.
References
Pharmacokinetics and pharmacodynamics of levofloxacin lactate in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Levofloxacin Lactate
Introduction
Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its lactate salt, this compound, is commonly used in intravenous formulations. Understanding the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of levofloxacin is crucial for researchers, scientists, and drug development professionals to predict its efficacy, optimize dosing regimens, and mitigate the development of antimicrobial resistance. This guide provides a comprehensive overview of the core in vitro PK/PD properties of levofloxacin, detailed experimental protocols, and visualizations of key processes.
In Vitro Pharmacokinetics
While most pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) are determined through in vivo studies, key aspects relevant to in vitro testing include protein binding and chemical stability.
2.1 Plasma Protein Binding
Levofloxacin exhibits low to moderate binding to human serum proteins, primarily albumin. The extent of protein binding is independent of drug concentration.
| Parameter | Value | Reference |
| Serum Protein Binding | 24% to 38% | [3] |
This relatively low protein binding means a substantial fraction of the drug is free and available to exert its antibacterial effect in the body.
In Vitro Pharmacodynamics
Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For levofloxacin, this involves its mechanism of action and its activity against various bacterial pathogens.
3.1 Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type IIA topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4]
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4] Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, halting replication.[4]
-
Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA strands (decatenation) following replication, a critical step for chromosome segregation during cell division.[4] Inhibition of topoisomerase IV prevents bacterial cells from dividing successfully.[4]
The binding of levofloxacin to these enzymes forms a stable complex with the DNA, trapping the enzymes and leading to double-strand DNA breaks, which are ultimately lethal to the bacterium.[4]
3.2 Antibacterial Spectrum and Potency
Levofloxacin demonstrates concentration-dependent bactericidal activity against a wide range of pathogens.[5] Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.
Table 1: In Vitro Activity of Levofloxacin Against Common Respiratory Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae | 0.5 | 0.5 | [6] |
| Legionella pneumophila | N/A | 0.03 | [7] |
| Mycoplasma pneumoniae | N/A | 0.25 | [7] |
Table 2: In Vitro Activity of Levofloxacin Against Gram-Negative Bacteria
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Enterobacteriaceae (most) | ≤0.03 - 0.12 | N/A | [6] |
| Pseudomonas aeruginosa | 0.5 | N/A | [6] |
| Stenotrophomonas maltophilia | 0.5 | N/A | [6] |
Table 3: In Vitro Activity of Levofloxacin Against Staphylococci
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Oxacillin-Susceptible Staphylococcus aureus (MSSA) | 0.12 - 0.25 | N/A | [6] |
| Oxacillin-Resistant Staphylococcus aureus (MRSA) | >4 | N/A | [6] |
3.3 Bactericidal Activity and Time-Kill Kinetics
Time-kill assays demonstrate the rate and extent of bacterial killing over time. Levofloxacin typically exhibits rapid, concentration-dependent bactericidal activity.[8] Against many pathogens, a 99.9% reduction in bacterial count (a 3-log₁₀ decrease) is observed within hours of exposure to concentrations at or above the MIC.[9][10] For instance, against E. coli and P. aeruginosa, 99.9% killing was observed after 3-6 hours at 1xMIC.[9]
3.4 Post-Antibiotic Effect (PAE)
PAE is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[11] This effect is an important pharmacodynamic parameter, as drugs with a longer PAE may allow for less frequent dosing intervals. Levofloxacin exhibits a significant PAE against a variety of bacteria.
Table 4: Post-Antibiotic Effect (PAE) of Levofloxacin
| Organism | Exposure Concentration | Duration of PAE (hours) | Reference |
| Streptococcus pneumoniae | 10 x MIC | 0.5 - 6.5 | [11] |
| Anaerobic Bacteria | 2 x MIC | 0.06 - 2.88 | [8] |
| Pseudomonas aeruginosa | 4 x MIC | 1.9 - 4.5 | [12] |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible in vitro PK/PD testing.
4.1 Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture, yielding approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no drug) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 35°C, ambient air) for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of levofloxacin that completely inhibits visible growth of the organism.
-
MBC Determination: An aliquot (e.g., 10-100 µL) is taken from each well showing no visible growth and is subcultured onto an antibiotic-free agar plate.
-
Incubation and Reading: The agar plates are incubated for 18-24 hours. The MBC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum count.
4.2 Time-Kill Curve Assay
This assay provides detailed information on the rate of bactericidal activity.
Protocol:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in a suitable broth, adjusting the turbidity to a final starting concentration of approximately 10⁶ CFU/mL.
-
Drug Exposure: Add levofloxacin at various multiples of the predetermined MIC (e.g., 0.25x, 1x, 4x, 8x MIC) to different flasks containing the bacterial culture. A growth control flask with no antibiotic is included.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Counts: Perform serial dilutions of each aliquot in sterile saline or broth to neutralize the antibiotic's effect. Plate the dilutions onto appropriate agar plates.
-
Incubation and Analysis: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.
4.3 Post-Antibiotic Effect (PAE) Assay
This protocol measures the duration of growth suppression following antibiotic removal.
Protocol:
-
Exposure: Expose a logarithmic-phase bacterial culture (test culture) to a high concentration of levofloxacin (e.g., 5-10 times the MIC) for a defined period (typically 1 or 2 hours). A control culture is handled identically but without antibiotic exposure.
-
Removal of Antibiotic: Remove the levofloxacin from the test culture. This is typically achieved by centrifugation, removal of the supernatant, and resuspension of the bacterial pellet in fresh, drug-free broth. Alternatively, a 1:1000 dilution can be performed to reduce the drug concentration to sub-inhibitory levels.
-
Regrowth Monitoring: Incubate both the test and control cultures.
-
Viable Counts: Perform viable counts (CFU/mL) for both cultures at regular intervals (e.g., every hour) until the test culture demonstrates significant regrowth.
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after drug removal, and 'C' is the corresponding time for the control culture.[11]
Conclusion
The in vitro pharmacokinetic and pharmacodynamic profile of this compound demonstrates its characteristics as a potent, broad-spectrum, concentration-dependent bactericidal agent. Its mechanism of inhibiting both DNA gyrase and topoisomerase IV provides robust antibacterial activity. Key pharmacodynamic features, including rapid time-kill kinetics and a significant post-antibiotic effect against many pathogens, underscore its efficacy. The experimental protocols detailed herein provide a framework for the consistent and accurate in vitro evaluation of levofloxacin and other antimicrobial agents, which is fundamental to preclinical assessment and the strategic development of new therapies.
References
- 1. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. mims.com:443 [mims.com:443]
- 4. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 5. Pharmacokinetics and pharmacodynamics of levofloxacin injection in healthy Chinese volunteers and dosing regimen optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity and Postantibiotic Effect of Levofloxacin against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Comparative in vitro bacteriostatic and bactericidal activity of levofloxacin and ciprofloxacin against urinary tract pathogens determined by MIC, MBC, Time-Kill curves and bactericidal index analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of levofloxacin, ofloxacin, and ciprofloxacin, alone and in combination with rifampin, against methicillin-susceptible and -resistant Staphylococcus aureus in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-antibiotic effect of levofloxacin and tobramycin alone or in combination with cefepime against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal degradation profile of solid-state levofloxacin lactate
An In-Depth Technical Guide on the Thermal Degradation Profile of Solid-State Levofloxacin
Disclaimer: This guide details the thermal degradation profile of levofloxacin, primarily focusing on its common hemihydrate form, due to a lack of specific comprehensive data for the solid-state thermal analysis of levofloxacin lactate in the available scientific literature. The thermal behavior of the lactate salt is expected to differ.
Introduction
Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is commonly available in various salt and hydrate forms, with levofloxacin hemihydrate being a prevalent solid-state form.[2] Understanding the thermal stability and degradation profile of solid-state levofloxacin is critical for drug development, formulation, and ensuring stability during manufacturing and storage.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of active pharmaceutical ingredients (APIs).[3][4] These methods provide crucial information on dehydration, melting, decomposition, and solid-state transitions, which are vital for establishing appropriate storage conditions and predicting shelf-life. This guide provides a comprehensive overview of the thermal degradation of solid-state levofloxacin, summarizing key quantitative data, detailing experimental protocols, and illustrating the analytical workflow.
Quantitative Data from Thermal Analysis
The thermal behavior of levofloxacin is characterized by distinct events, including the loss of water of hydration, melting, and subsequent decomposition. The data presented below is primarily for the levofloxacin hemihydrate form.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, quantifying the loss of volatiles like water. For levofloxacin hemihydrate, the initial mass loss corresponds to the dehydration process.
Table 1: Summary of Thermogravimetric Analysis (TGA) Data for Levofloxacin Hemihydrate
| Parameter | Temperature Range (°C) | Mass Loss (%) | Description |
| Dehydration | 40 - 130 | 2.35 - 2.56 | Loss of water of hydration.[2][3] |
| Decomposition | > 230 | ~60 | Primary thermal decomposition of the molecule.[5] |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It reveals events like dehydration, polymorphic transitions, and melting.
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for Levofloxacin Hemihydrate
| Thermal Event | Peak Temperature (°C) | Description |
| Dehydration | 40 - 117 | A broad endothermic event corresponding to the loss of crystal water.[1][3][6] |
| Polymorphic Conversion (γ → δ) | ~54 | An enantiotropic conversion from the γ anhydrate form to the δ anhydrate form.[3] |
| Melting of γ Form | ~224 - 227 | A sharp endothermic peak representing the melting of the anhydrous γ polymorph.[3] |
| Melting of β Form | ~228 - 231 | A sharp endothermic peak representing the melting of the anhydrous β polymorph.[3] |
| Melting of α Form | ~232 - 234 | A sharp endothermic peak representing the melting of the anhydrous α polymorph.[3] |
| Decomposition | > 230 | An exothermic process following melting, indicating consummate degradation of the drug.[7] |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reproducible results in thermal analysis. The following protocols are representative of those cited in the literature.
Thermogravimetric Analysis (TGA)
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small amount of the levofloxacin sample (typically 2-10 mg) is accurately weighed and placed into an appropriate pan (e.g., aluminum or platinum).
-
Analysis Conditions:
-
Heating Rate: Samples are typically heated at a constant rate, such as 10 °C/min.[8] Studies on decomposition kinetics may use multiple heating rates (e.g., 7.5, 10, 12.5, and 15 °C/min).[8]
-
Temperature Range: The analysis is conducted over a range that covers all expected thermal events, for example, from ambient temperature (e.g., 25 °C) to 600 °C.[8]
-
Atmosphere: The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8][9]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
-
Apparatus: A calibrated Differential Scanning Calorimeter.[10]
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan, which is then hermetically sealed.[10][11] For studies involving dehydration, the lid may be pierced to allow for the escape of volatiles.[11]
-
Analysis Conditions:
-
Heating Rate: A constant heating rate, commonly 10 °C/min or 20 °C/min, is applied.[10][11]
-
Temperature Range: The sample is heated from a sub-ambient temperature (e.g., 25 °C) to a temperature beyond the melting and decomposition point (e.g., 250 °C).[10][11]
-
Atmosphere: An inert purge gas, such as nitrogen, is used at a consistent flow rate (e.g., 50 mL/min).[11]
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) events, along with their corresponding peak temperatures and enthalpy changes.
High-Performance Liquid Chromatography (HPLC) for Degradation Products
While not a thermal analysis technique itself, HPLC is crucial for identifying and quantifying degradation products after thermal stress.
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen orthophosphate dihydrate with triethylamine) and an organic solvent (e.g., methanol) is often employed in a gradient elution mode.
-
Detection: The eluent is monitored at a wavelength where levofloxacin and its degradation products show significant absorbance, such as 294 nm.
-
Sample Preparation: Thermally stressed solid samples are dissolved in a suitable solvent, filtered, and then injected into the HPLC system.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the logical progression of the thermal degradation of solid-state levofloxacin.
Caption: Experimental workflow for thermal analysis of solid-state levofloxacin.
Caption: Logical pathway of levofloxacin thermal degradation.
Conclusion
References
- 1. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin | Moroccan Journal of Chemistry [revues.imist.ma]
- 5. researchgate.net [researchgate.net]
- 6. New Organic Salt from Levofloxacin-Citric Acid: What Is the Impact on the Stability and Antibiotic Potency? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. THERMO-OXIDATIVE DECOMPOSITION ANALYSIS OF LEVOFLOXACIN BY ISOCONVERSIONAL KINETICS AND COMPUTATIONAL METHODS [repository.najah.edu]
- 10. Levofloxacin–Niflumate Salt Development as a Strategy for Improving Physicochemical Properties and Modulating Antibiotic Potency and Anti-Inflammatory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchrepository.ul.ie [researchrepository.ul.ie]
An In-depth Technical Guide to the Solubility Characteristics of Levofloxacin Lactate in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of levofloxacin lactate, a broad-spectrum fluoroquinolone antibiotic. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and therapeutic efficacy. This document compiles quantitative solubility data from various sources, details experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.
Introduction to this compound and Its Solubility
Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used antibiotic effective against a variety of bacterial infections.[1] this compound is a salt form designed to enhance the aqueous solubility and stability of the parent compound, making it particularly suitable for parenteral formulations.[1] The solubility of levofloxacin is pH-dependent, a crucial characteristic for its formulation and absorption.[1][2][3][4] As an amphoteric compound, levofloxacin's solubility is influenced by the pH of the medium, which affects its ionization state.[2][3][4]
Quantitative Solubility Data
The solubility of levofloxacin and its salts has been determined in various solvents, including aqueous solutions at different pH values and several organic solvents. The following tables summarize the available quantitative data.
Table 1: Solubility of Levofloxacin and its Hemihydrate Salt in Aqueous Buffer Solutions
| Form of Levofloxacin | pH | Temperature (°C) | Solubility (mg/mL) | Ionic Strength (µ) |
| Levofloxacin | 0.6 - 5.8 | Not Specified | ~100 | Not Specified |
| Levofloxacin | 6.7 | Not Specified | 272 (Maximum) | Not Specified |
| Levofloxacin | 6.9 | Not Specified | ~50 (Minimum) | Not Specified |
| Levofloxacin Hemihydrate | 3.0 | 30 ± 0.5 | 70.66 ± 0.43 | 0.2 |
| Levofloxacin Hemihydrate | 4.0 | 30 ± 0.5 | 65.40 ± 0.56 | 0.2 |
| Levofloxacin Hemihydrate | 5.0 | 30 ± 0.5 | 57.55 ± 0.32 | 0.2 |
| Levofloxacin Hemihydrate | 6.0 | 30 ± 0.5 | 51.07 ± 0.44 | 0.2 |
| Levofloxacin Hemihydrate | 7.0 | 30 ± 0.5 | 49.66 ± 0.17 | 0.2 |
| Levofloxacin Hemihydrate | 8.0 | 30 ± 0.5 | 44.39 ± 0.18 | 0.2 |
| Levofloxacin Hydrate | 7.2 (PBS) | Not Specified | ~5 | Not Specified |
Data sourced from references:[2][3][5][6][7]
Table 2: Solubility of Levofloxacin Hydrate in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | Not Specified | ~25 |
| Dimethylformamide (DMF) | Not Specified | ~30 |
| Ethanol | Not Specified | ~1 |
Data sourced from reference:[6]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of levofloxacin salts in various pH buffer solutions, adapted from published studies.[2][3][4]
3.1. Materials and Equipment
-
Levofloxacin salt (e.g., lactate, hemihydrate)
-
Buffer solutions of varying pH (e.g., 0.02 M buffer solutions with pH ranging from 3.0 to 8.0)
-
Reagents to adjust ionic strength (e.g., NaCl)
-
Vials
-
Ultrasonic bath
-
Water bath shaker
-
Filtration apparatus (e.g., 10 µm and 0.22 µm millipore filters)
-
UV-Vis Spectrophotometer
-
Analytical balance
3.2. Procedure
-
Preparation of Buffer Solutions: Prepare a series of 0.02 M buffer solutions with the desired pH range (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Adjust the ionic strength of each buffer to 0.2 using a suitable salt like NaCl.
-
Sample Preparation: Add an excess amount of the levofloxacin salt to vials containing a fixed volume (e.g., 5 mL) of each buffer solution.
-
Ultrasonication: Subject the vials to ultrasonication for approximately 15 minutes to aid in the initial dispersion of the solid.
-
Equilibration: Place the vials in a water bath shaker set at a constant temperature (e.g., 30 ± 0.5°C) and agitation speed (e.g., 150 rpm). Allow the solutions to equilibrate for a sufficient time to reach saturation (e.g., four hours).
-
Filtration: After equilibration, filter the samples to remove undissolved solid. A two-step filtration process is recommended, first through a larger pore size filter (e.g., 10 µm) followed by a smaller pore size filter (e.g., 0.22 µm) to ensure a clear filtrate.
-
Quantification: Dilute the resulting filtrate with the corresponding buffer solution to a concentration within the linear range of the analytical method. Determine the concentration of levofloxacin in the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength for the drug in each respective pH buffer.
-
Data Analysis: The experiment should be performed in triplicate for each pH condition. Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA).
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Discussion of Solubility Characteristics
The solubility of levofloxacin is significantly influenced by the pH of the solvent. In the acidic to slightly acidic range (pH 0.6 to 5.8), its solubility remains relatively constant at approximately 100 mg/mL.[1][5][7] As the pH increases above 5.8, the solubility rises sharply, reaching a maximum of 272 mg/mL at pH 6.7.[5][7] Further increases in pH beyond 6.7 lead to a decrease in solubility.[5][7] This pH-dependent solubility profile is a critical consideration for the development of both oral and parenteral dosage forms to ensure adequate dissolution and bioavailability. The data for levofloxacin hemihydrate shows a trend of decreasing solubility as the pH increases from 3.0 to 8.0, which is consistent with the behavior of an amphoteric compound.[2][3]
In organic solvents, levofloxacin hydrate exhibits moderate solubility in polar aprotic solvents like DMSO and DMF, and low solubility in polar protic solvents like ethanol.[6] This information is valuable for processes such as synthesis, purification, and the development of non-aqueous formulations.
Conclusion
This technical guide has summarized the key solubility characteristics of this compound and related forms in various solvents. The provided quantitative data, detailed experimental protocol, and visual workflow serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these solubility properties is essential for the successful formulation and clinical application of levofloxacin-based therapeutics.
References
- 1. Buy this compound | 294662-18-3 | >98% [smolecule.com]
- 2. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. publications.ashp.org [publications.ashp.org]
The Cornerstone of Efficacy: An In-depth Technical Guide to the Enantiomeric Purity of Levofloxacin Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin, the levorotatory S-(-)-enantiomer of ofloxacin, stands as a prominent member of the fluoroquinolone class of antibiotics. Its clinical success is intrinsically linked to its stereochemistry, with the S-enantiomer exhibiting significantly greater antibacterial potency than its counterpart, the R-(+)-enantiomer (dextrofloxacin). This technical guide provides a comprehensive examination of the critical importance of the enantiomeric purity of levofloxacin lactate. It delves into the disparate pharmacological and toxicological profiles of the enantiomers, outlines detailed experimental protocols for the determination of enantiomeric purity, and presents a framework for the integrated control of stereochemistry throughout the drug development lifecycle.
Introduction: The Significance of Chirality in Levofloxacin
Levofloxacin is a chiral fluoroquinolone carboxylic acid, and its biological activity is predominantly associated with the S-(-)-enantiomer.[1] The R-(+)-enantiomer, dextrofloxacin, is considered a chiral impurity and exhibits substantially lower antibacterial activity.[2] The development of levofloxacin as a single enantiomer, a concept known as a "chiral switch" from the racemic ofloxacin, was driven by the recognition that the S-isomer is the therapeutically active agent, or "eutomer".[1][3] The less active or inactive "distomer" (R-isomer) can contribute to the side-effect profile or metabolic load without offering therapeutic benefit.[4]
The lactate salt of levofloxacin is often utilized in pharmaceutical formulations.[5] Ensuring the enantiomeric purity of this compound is, therefore, a critical quality attribute, directly impacting the drug's efficacy and safety.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of chiral impurities, necessitating the development and validation of robust analytical methods to quantify the enantiomeric composition of the active pharmaceutical ingredient (API) and the final drug product.[2]
Pharmacological and Toxicological Disparity of Levofloxacin Enantiomers
The profound difference in the biological activity of levofloxacin and dextrofloxacin is the primary driver for ensuring high enantiomeric purity.
Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, levofloxacin traps the enzyme, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. The S-(-)-enantiomer (levofloxacin) binds to these enzymes with significantly higher affinity than the R-(+)-enantiomer.[1]
Comparative Antibacterial Potency
The in-vitro antibacterial activity of levofloxacin is 8 to 128 times greater than that of dextrofloxacin.[3] This superior potency is evident across a broad spectrum of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | D-Ofloxacin (Dextrofloxacin) MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |
| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |
| Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates) | MIC90 | 0.5 | >64 |
| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | MIC90 | 16 | >64 |
| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | 64 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC50 | 1 | 32 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 0.06 | 2 |
| Klebsiella pneumoniae | (Clinical Isolates) | 0.125 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | 16 |
| Haemophilus influenzae | (Clinical Isolates) | 0.03 | 1 |
| Data compiled from publicly available in-vitro studies. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively. |
Toxicological Profile
While dextrofloxacin is significantly less active as an antibacterial agent, it is not necessarily inert. The presence of the R-enantiomer can contribute to the overall toxicological burden of the drug product. Although specific toxicity studies focusing solely on dextrofloxacin are limited, the general adverse effects of fluoroquinolones, such as central nervous system (CNS) effects and myotoxicity, are a concern. The CNS effects of quinolones are thought to be related to their interaction with GABA receptors, and in-vitro models have suggested that levofloxacin has less epileptogenic potential than ofloxacin. By administering the pure S-enantiomer, the potential for adverse effects from the distomer is minimized, leading to an improved safety profile compared to the racemic mixture.
Analytical Methodologies for Enantiomeric Purity Determination
Robust and validated analytical methods are essential for the quantification of the enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC methods achieve the separation of enantiomers through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.
This protocol is a representative method for the determination of the (R)-enantiomer in levofloxacin drug substance and product.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Chiralpak IC (150 mm x 2.1 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[1]
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (95:5, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a solution of USP Levofloxacin RS in the mobile phase at a concentration of approximately 1 mg/mL.
-
Test Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Resolution Solution: Prepare a solution containing both levofloxacin and a small amount of ofloxacin (racemic mixture) to ensure the system is capable of separating the two enantiomers.
-
-
System Suitability:
-
The resolution between the levofloxacin and dextrofloxacin peaks should be not less than 2.0.
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
-
-
Calculation: The percentage of the (R)-enantiomer is calculated by comparing the peak area of the (R)-enantiomer in the test solution to the sum of the areas of both enantiomer peaks.
This method utilizes a chiral mobile phase additive to achieve separation on a conventional achiral column.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: Conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A methanol-water solution (88:12, v/v) containing 10 mmol/L L-leucine and 5 mmol/L copper sulfate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
-
Sample and System Suitability: As described in section 3.1.1.
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for chiral separations.
-
Instrumentation: A capillary electrophoresis system with a UV or fluorescence detector.
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 50 µm internal diameter).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.3) containing 60 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.
-
Separation Voltage: 18 kV (reversed polarity mode).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection for 10-15 seconds.
-
Detection: UV detection at 230 nm.
-
Sample Preparation: Dissolve the sample in the BGE or water to a suitable concentration.
-
System Suitability: Ensure baseline separation of the two enantiomer peaks with a resolution factor >1.5.
Regulatory Framework and Acceptance Criteria
Regulatory agencies have established guidelines for the control of stereoisomeric impurities.
United States Pharmacopeia (USP)
The USP monograph for levofloxacin includes a test for enantiomeric purity. The limit for the R-enantiomer (dextrofloxacin) is typically not more than 0.5%.
European Pharmacopoeia (EP)
The European Pharmacopoeia also mandates control of specified impurities. While a specific limit for the R-enantiomer is detailed in the monograph for levofloxacin, the general principle is that all impurities above a certain threshold must be identified and qualified. For most active substances, the identification threshold is >0.10%.
Visualizing the Core Concepts
Signaling Pathway: Mechanism of Action of Levofloxacin
References
- 1. Separation of ofloxacin enantiomers by capillary electrophoresis with fluorescence detection using deoxyribonucleic acid oligonucleotides as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of ofloxacin and ornidazole in pharmaceutical formulations by capillary electrophoresis using single chiral selector and computational calculation of their inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
The Advent of a Chiral Antibiotic: A Technical Guide to the Historical Development and Synthesis of Levofloxacin Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development and synthesis of levofloxacin lactate, a third-generation fluoroquinolone antibiotic. It details the journey from the initial discovery of quinolones to the strategic "chiral switch" that led to the development of levofloxacin, offering enhanced efficacy and an improved safety profile over its racemic predecessor, ofloxacin. This document includes detailed experimental protocols for the synthesis of levofloxacin, a discussion on the formation of this compound, and a summary of its mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Historical Development of Levofloxacin
The story of levofloxacin is intrinsically linked to the evolution of quinolone antibiotics. The first generation, exemplified by nalidixic acid discovered in 1962, showed activity primarily against Gram-negative bacteria but was limited by modest potency and the rapid development of resistance. A significant leap forward came with the introduction of a fluorine atom at the C6-position and a piperazinyl group at the C7-position of the quinolone scaffold, leading to the development of norfloxacin in 1978. This structural modification broadened the antibacterial spectrum and improved pharmacokinetic properties.
The subsequent development of ofloxacin in 1985 marked another milestone. Ofloxacin, a racemic mixture of two enantiomers (S-(-)- and R-(+)-isomers), offered a broader spectrum of activity. However, researchers later discovered that the antibacterial potency of ofloxacin resided almost exclusively in the S-(-)-isomer. This levorotatory enantiomer, which would be named levofloxacin, was found to be 8 to 128 times more active against both Gram-positive and Gram-negative bacteria than its R-(+)-counterpart.
This pivotal discovery prompted the development of levofloxacin through a "chiral switch"—the redevelopment of a racemic drug as a single, pure enantiomer. Levofloxacin was patented in 1985 and first approved for medical use in Japan in 1993, followed by its approval in the United States in 1996.[1] This move to a single-enantiomer drug provided a more potent and potentially safer therapeutic agent by eliminating the less active and potentially more toxic enantiomer.
Table 1: Key Milestones in the Development of Levofloxacin
| Year | Milestone |
| 1962 | Discovery of nalidixic acid, the first-generation quinolone. |
| 1978 | Norfloxacin, a second-generation fluoroquinolone, is patented. |
| 1985 | Ofloxacin, the racemic predecessor to levofloxacin, is first marketed in Japan. |
| 1985 | Levofloxacin is patented by Daiichi Sankyo. |
| 1993 | Levofloxacin is first approved for medical use in Japan. |
| 1996 | The U.S. Food and Drug Administration (FDA) approves levofloxacin. |
Synthesis of Levofloxacin and this compound
The synthesis of levofloxacin is a multi-step process, with the core challenge being the stereospecific synthesis of the S-(-)-enantiomer. Following the synthesis of the levofloxacin base, the lactate salt can be prepared through a direct acid-base reaction.
Synthesis of Levofloxacin
The synthesis of levofloxacin typically involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid with N-methylpiperazine. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product.
Table 2: Comparison of Reaction Conditions for Levofloxacin Synthesis
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Dimethyl Sulfoxide (DMSO) | 80 | 4 | 92 | [4] |
| Propylene Glycol | 120 | 6 | 85 | [4] |
| Sulfolane | 100 | 5 | 88 | [4] |
| N-Methyl-2-pyrrolidone (NMP) | 110 | 4.5 | 90 | [4] |
Experimental Protocol: Synthesis of Levofloxacin
Materials:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid
-
N-methylpiperazine
-
Dimethyl Sulfoxide (DMSO)
-
Isopropyl alcohol
-
Ethanol
-
Water
-
Activated carbon
Procedure:
-
In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid (1 mole) and N-methylpiperazine (2 moles) in 200 ml of DMSO.[4]
-
Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, add 1200 ml of isopropyl alcohol to the reaction mixture and stir for approximately 60 minutes at 25°C to precipitate the product.[4]
-
Filter the solid, wash with 175 ml of isopropyl alcohol, and dry at 60-70°C to a constant weight to obtain crude levofloxacin.[4]
-
For purification, dissolve 150 g of the crude levofloxacin in a mixture of 810 ml of ethanol and 90 ml of water.[4]
-
Add 10 g of activated carbon and stir at reflux temperature for 30 minutes.[4]
-
Filter the hot solution and then cool the filtrate to 5-10°C for 1 hour to crystallize the purified levofloxacin.[4]
-
Filter the purified product and dry at 60-70°C to a constant weight.[4]
Synthesis of this compound
This compound is the lactate salt of levofloxacin, formed by reacting the basic levofloxacin molecule with lactic acid. This salt form often offers improved solubility, which is advantageous for parenteral formulations. While specific, detailed industrial synthesis protocols are often proprietary, the formation of the lactate salt can be achieved through a straightforward acid-base reaction in a suitable solvent. The following is a generalized experimental protocol for the preparation of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Levofloxacin base
-
Lactic acid (e.g., 85-90% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Water for injection
Procedure:
-
Dissolve a molar equivalent of levofloxacin base in a suitable volume of ethanol. Gentle heating may be applied to facilitate dissolution.
-
In a separate container, dilute one molar equivalent of lactic acid with a small amount of water for injection.
-
Slowly add the lactic acid solution to the levofloxacin solution with continuous stirring.
-
The this compound salt will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.
-
Filter the precipitated this compound and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and HPLC to confirm its identity and purity.
Note: This is a representative protocol. The specific solvent, temperature, and purification method may be optimized to improve yield and purity.
Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA. This process is crucial for relieving the torsional stress that occurs during the unwinding of the DNA helix, a necessary step for replication and transcription.
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells during cell division.
Levofloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA. This irreparable damage to the bacterial chromosome ultimately results in cell death.
References
- 1. sciforum.net [sciforum.net]
- 2. CN112957322A - this compound and sodium chloride injection and preparation method thereof - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantification of Levofloxacin Lactate in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of levofloxacin lactate in plasma using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable quantification of levofloxacin in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity and specificity.[3]
This application note details two common and validated HPLC methods for the determination of levofloxacin in plasma:
-
Method 1: Protein Precipitation with Fluorescence or UV Detection
-
Method 2: Liquid-Liquid Extraction with UV Detection
Principle of the Methods
Both methods involve initial separation of levofloxacin from the plasma matrix, followed by chromatographic separation and detection.
-
Protein Precipitation (PPT): This is a rapid and straightforward sample preparation technique where a precipitating agent, such as acetonitrile or perchloric acid, is added to the plasma sample to denature and precipitate plasma proteins.[3][4] After centrifugation, the clear supernatant containing levofloxacin is injected into the HPLC system. This method is favored for its simplicity and high throughput.[3]
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of levofloxacin from the aqueous plasma sample into an immiscible organic solvent.[3] This method provides a cleaner extract by removing more interfering substances from the plasma matrix, potentially reducing matrix effects and improving assay sensitivity.[3]
Following sample preparation, the extract is injected into a reversed-phase HPLC system. Levofloxacin is separated from other components on a C18 column and quantified using either a UV or fluorescence detector.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Ciprofloxacin or Norfloxacin)[3][4]
-
HPLC grade acetonitrile, methanol, and water
-
Perchloric acid
-
Triethylamine
-
Phosphoric acid
-
Human plasma (drug-free)
-
Various organic solvents for LLE (e.g., dichloromethane, ethyl acetate)
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.
Chromatographic Conditions
The following tables summarize typical chromatographic conditions for the two methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1: Protein Precipitation | Method 2: Liquid-Liquid Extraction |
| Column | Zorbax SB-CN, C18 reversed-phase[3] | Inertsil C18 reversed-phase[3] |
| Mobile Phase | Acetonitrile and aqueous phase (e.g., 14:86 v/v) containing phosphoric acid and triethylamine[4] | Acetonitrile and water with additives like phosphoric acid and triethylamine[4] |
| Flow Rate | 1.0 mL/min (isocratic)[4] | 1.0 mL/min (isocratic)[4] |
| Injection Volume | 20 µL[4] | 20 µL |
| Column Temperature | Ambient or 40 °C[3] | Ambient |
| Detector | UV at 294 nm or Fluorescence (Excitation: 290 nm, Emission: 456 nm)[3][4] | UV at 294 nm[4] |
Sample Preparation Protocols
Method 1: Protein Precipitation
-
To 0.5 mL of plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution.[4]
-
Add 100 µL of 0.6 M perchloric acid to precipitate the plasma proteins.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Centrifuge at 10,000 × g for 5 minutes.[4]
-
Carefully collect the supernatant and inject a 20 µL aliquot into the HPLC system.[4]
Method 2: Liquid-Liquid Extraction
-
To 0.5 mL of plasma in a glass tube, add the internal standard.
-
Add 3 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent.[4]
-
Calibration Curve Standards: Spike drug-free plasma with the working standard solutions to prepare calibration standards at different concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 µg/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[4]
Method Validation
The analytical methods should be validated according to international guidelines to ensure their reliability. Key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters
| Validation Parameter | Method 1: Protein Precipitation | Method 2: Liquid-Liquid Extraction |
| Linearity Range (µg/mL) | 0.05 - 5.0[4] | 0.08 - 5.18[3] |
| Correlation Coefficient (r²) | > 0.99[4] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05[4] | 0.08[3] |
| Intra-day Precision (% RSD) | < 15%[4] | < 5%[3] |
| Inter-day Precision (% RSD) | < 15%[4] | < 5%[3] |
| Intra-day Accuracy (%) | 85 - 115%[4] | 97.24 - 101.70%[3] |
| Inter-day Accuracy (%) | 85 - 115%[4] | 97.24 - 101.70%[3] |
| Mean Recovery (%) | 86.9 - 95.0%[4] | ~85%[3] |
Data Presentation and Analysis
The concentration of levofloxacin in the plasma samples is determined by comparing the peak area ratio of levofloxacin to the internal standard with the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of levofloxacin in plasma.
Caption: Experimental workflow for levofloxacin quantification in plasma.
Caption: Data analysis workflow for HPLC quantification.
Conclusion
Both protein precipitation and liquid-liquid extraction followed by HPLC analysis are suitable methods for the quantification of levofloxacin in plasma. The choice of method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and potential for matrix interference. Protein precipitation is a simpler and faster method suitable for high-throughput analysis, while liquid-liquid extraction offers a cleaner sample extract, which may be necessary for achieving lower limits of quantification and minimizing matrix effects.[3] Proper method validation is essential to ensure the accuracy and reliability of the results.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Levofloxacin Lactate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated bioanalytical method for the quantitative determination of levofloxacin in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a simple protein precipitation technique for sample preparation, providing a clean extract and minimizing matrix effects.[1] The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method was validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines and demonstrated excellent linearity, accuracy, precision, and stability.[2][3][4] This method is suitable for high-throughput analysis in pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
Levofloxacin, the L-isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[5][6] Accurate measurement of its concentration in biological matrices is crucial for assessing drug efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of levofloxacin due to its robustness and specificity.[5] When coupled with tandem mass spectrometry (MS/MS), it provides high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[7]
This document provides a comprehensive protocol for a validated HPLC-MS/MS method to quantify levofloxacin in human plasma, adhering to international regulatory standards.[4]
Experimental Protocols
Materials and Reagents
-
Levofloxacin Lactate reference standard (USP grade)
-
Ciprofloxacin (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm or equivalent[7]
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution. A separate stock solution should be prepared for Quality Control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ciprofloxacin in methanol.
-
Working Solutions: Prepare serial dilutions of the levofloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to achieve final concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 10 ng/mL
-
Low QC (LQC): 30 ng/mL
-
Medium QC (MQC): 2500 ng/mL
-
High QC (HQC): 4000 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL Ciprofloxacin in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.[7]
Caption: General workflow for HPLC analysis of levofloxacin in human plasma.
HPLC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[8] |
| Run Time | 6.0 minutes |
| Gradient Program | 0.0-1.0 min (15% B), 1.0-3.0 min (15-90% B), 3.0-4.0 min (90% B), 4.1-6.0 min (15% B) |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Levofloxacin | 362.2 → 318.2[9] |
| Ciprofloxacin (IS) | 332.1 → 288.1 |
| Collision Energy (Levofloxacin) | 25 eV |
| Collision Energy (Ciprofloxacin) | 27 eV |
Bioanalytical Method Validation
The method was validated in accordance with the FDA and ICH M10 guidelines, evaluating selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][10]
Caption: Logical relationship of bioanalytical method validation parameters.
Results and Discussion
Selectivity
No significant interfering peaks were observed at the retention times of levofloxacin and the IS in blank plasma samples from six different sources.
Linearity and Range
The method was linear over the concentration range of 10-5000 ng/mL. The calibration curve, constructed using a weighted (1/x²) linear regression, had a correlation coefficient (r²) greater than 0.99.[7]
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| 10 - 5000 | y = 0.0025x + 0.0012 | > 0.995 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels. The results, summarized in Table 4, are within the acceptable limits (±15% for accuracy, ≤15% for precision).[6]
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 10 | 8.5 | -3.2 | 10.2 | -4.5 |
| LQC | 30 | 6.1 | 2.5 | 7.8 | 1.8 |
| MQC | 2500 | 4.5 | -1.8 | 5.9 | -2.1 |
| HQC | 4000 | 3.8 | 1.2 | 4.7 | 0.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results demonstrate consistent and high recovery with minimal matrix effect.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 30 | 94.2 | 98.5 |
| HQC | 4000 | 96.8 | 101.2 |
Stability
The stability of levofloxacin in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable.
Table 6: Stability Results
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
|---|---|---|---|
| Bench-top | 6 hours at Room Temp | 97.8 | 98.5 |
| Freeze-thaw | 3 cycles | 95.4 | 96.2 |
| Long-term | 30 days at -80°C | 98.1 | 99.0 |
| Autosampler | 24 hours at 4°C | 101.5 | 100.8 |
Conclusion
The HPLC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of levofloxacin in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis.[1] The method has been successfully validated according to current international guidelines and can be reliably applied to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of levofloxacin.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. fda.gov [fda.gov]
- 5. jbino.com [jbino.com]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hhs.gov [hhs.gov]
Application Note: Chiral Separation of Levofloxacin Lactate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levofloxacin, the S-(-)-enantiomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with potent bactericidal activity. The R-(+)-enantiomer is significantly less active and can contribute to unwanted side effects. Therefore, the enantiomeric purity of levofloxacin is a critical quality attribute. This application note provides a detailed protocol for the chiral separation of levofloxacin and its R-enantiomer using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
The method described herein is robust, reproducible, and suitable for the quantitative determination of the enantiomeric purity of levofloxacin in drug substances and formulations.
Experimental Protocols
This section details the methodologies for the chiral separation of levofloxacin enantiomers. Two primary methods are presented: a direct method using a chiral stationary phase (CSP) and an alternative ligand-exchange chromatography method.
Direct Chiral Separation on a Polysaccharide-Based CSP
This is the most common and direct approach for the enantioseparation of levofloxacin.
Instrumentation and Materials:
-
HPLC system with a UV or fluorescence detector
-
Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak IC (150 mm x 2.1 mm, 5 µm)
-
Solvents: n-Hexane (HPLC grade), Ethanol (HPLC grade), Isopropyl alcohol (HPLC grade), Methanol (HPLC grade), Acetic acid (glacial), Diethylamine.
-
Reference Standards: Levofloxacin lactate and its R-enantiomer.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Method A (Chiralcel OD-H): Prepare a mobile phase consisting of n-hexane, ethanol, methanol, acetic acid, and diethylamine in a ratio of 70:20:10:0.45:0.05 (v/v/v/v/v).[1] Degas the mobile phase by sonication or vacuum filtration before use. The addition of diethylamine is crucial for enhancing chromatographic efficiency and resolution.[1]
-
Method B (Chiralpak IC): Prepare a mobile phase of n-hexane and isopropyl alcohol in a ratio of 95:5 (v/v).[2] Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 25 µg/mL.[3]
-
Prepare a solution of the R-enantiomer in a similar manner.
-
For resolution checks, a solution containing both enantiomers can be prepared.
-
-
Sample Preparation (for Drug Product):
-
Accurately weigh a portion of the powdered tablets or an aliquot of the liquid formulation.
-
Dissolve and dilute with the mobile phase to achieve a theoretical levofloxacin concentration of approximately 25 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the S-(-)-levofloxacin and the R-(+)-enantiomer based on the retention times of the individual standards.
-
Calculate the resolution between the two enantiomeric peaks. A resolution of greater than 2 is generally considered baseline separation.
-
Determine the enantiomeric purity by calculating the peak area percentage of the R-enantiomer relative to the total peak area of both enantiomers.
-
Ligand-Exchange Chromatography
This method provides an alternative to polysaccharide-based CSPs and utilizes a conventional C18 column with a chiral mobile phase additive.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Column: Conventional C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reagents: L-Leucine, Copper (II) sulfate, Methanol (HPLC grade), Water (HPLC grade).
-
Reference Standards: this compound and its R-enantiomer.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution containing 10 mmol/L L-leucine and 5 mmol/L copper sulfate.[5]
-
The mobile phase consists of a mixture of this aqueous solution and methanol. A typical ratio is 12:88 (v/v) of aqueous solution to methanol.[5]
-
Adjust the pH and organic modifier concentration as needed to optimize separation.
-
Degas the mobile phase before use.
-
-
Standard and Sample Solution Preparation:
-
Prepare standard and sample solutions as described in the direct chiral separation method (Section 2.1, steps 2 and 3), using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Column: C18.
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV at an appropriate wavelength (e.g., 294 nm).
-
Data Presentation
The following tables summarize the quantitative data from various reported methods for the chiral separation of levofloxacin enantiomers.
Table 1: Chromatographic Conditions and Performance for Direct Chiral Separation
| Parameter | Method A | Method B |
| Chiral Stationary Phase | Chiralcel OD-H | Chiralpak IC |
| Mobile Phase | n-Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05)[1] | n-Hexane:Isopropyl Alcohol (95:5)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 294 nm[4] | Not Specified |
| Resolution (Rs) | Baseline resolution[1] | > 3[2] |
| LOD for (R)-enantiomer | Not Specified | 0.509 µg/mL[2] |
| LOQ for (R)-enantiomer | Not Specified | 1.316 µg/mL[2] |
| Recovery of (R)-enantiomer | Not Specified | 95 - 105%[2] |
Table 2: Chromatographic Conditions and Performance for Ligand-Exchange Chromatography
| Parameter | Method C |
| Stationary Phase | C18 |
| Mobile Phase | Methanol:Water (88:12) containing 10 mmol/L L-leucine and 5 mmol/L Copper Sulfate[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | Not Specified |
| Resolution (Rs) | 2.4[5] |
| Linearity Range | 0.5 - 400 mg/L for both enantiomers[5] |
| Relative Standard Deviation | < 2.3%[5] |
Visualizations
The following diagrams illustrate the experimental workflow for the chiral separation of levofloxacin enantiomers.
Caption: Experimental workflow for HPLC chiral separation.
Caption: Logical relationship for enantiomeric purity determination.
References
- 1. High-performance liquid-chromatographic separation of ofloxacin using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Determination of enantio‐separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Levofloxacin Lactate-Loaded Nanoparticles for Drug Delivery
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections, including those affecting the respiratory and urinary tracts.[1][2][3] However, conventional delivery methods can be limited by factors such as poor bioavailability, rapid clearance from the body, and potential systemic toxicity.[1][4][5] Encapsulating levofloxacin within nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations.[6] Nanoparticles, which are submicron-sized particles typically ranging from 1 to 100 nanometers, can improve the drug's solubility, protect it from degradation, prolong its circulation time, and enable controlled and targeted release to infected tissues.[1][6] This can lead to enhanced therapeutic efficacy, reduced dosing frequency, and minimized side effects.[1][4]
This document provides detailed protocols for the formulation and characterization of levofloxacin-loaded nanoparticles using two common methods: ionic gelation for chitosan nanoparticles and solvent evaporation for poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Formulation Protocols
Protocol 1: Levofloxacin-Loaded Chitosan Nanoparticles via Ionic Gelation
This protocol describes the preparation of levofloxacin-loaded chitosan nanoparticles based on the ionic interaction between the positively charged chitosan and a negatively charged cross-linking agent, sodium tripolyphosphate (TPP).[7][8]
1.1. Materials & Equipment
-
Levofloxacin Lactate
-
Chitosan (low molecular weight)
-
Sodium Tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Deionized Water
-
Magnetic Stirrer and Stir Bars
-
Centrifuge
-
pH Meter
1.2. Methodology
-
Preparation of Chitosan Solution:
-
Prepare a 0.2% (w/v) chitosan gel solution by dissolving 200 mg of chitosan in 100 mL of 1% (v/v) glacial acetic acid solution.[7]
-
Stir the solution continuously for at least 2 hours, or until the chitosan is completely dissolved, and leave it to stabilize overnight to obtain a clear solution.
-
-
Drug Incorporation:
-
Weigh the desired amount of this compound and add it to the chitosan solution.
-
Stir the mixture for 30 minutes to ensure the drug is fully dissolved and uniformly dispersed.
-
-
Nanoparticle Formation:
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Add the TPP solution dropwise to the chitosan-levofloxacin solution under constant magnetic stirring at room temperature. The ratio of chitosan to TPP can be varied to optimize nanoparticle characteristics.[9]
-
The formation of nanoparticles is spontaneous and is indicated by the appearance of opalescence.
-
Continue stirring for an additional 30-60 minutes.
-
-
Collection of Nanoparticles:
-
Collect the formed nanoparticles by centrifugation (e.g., at 10,000-15,000 rpm for 30 minutes).[7]
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents.
-
For long-term storage, the nanoparticles can be lyophilized (freeze-dried).
-
Protocol 2: Levofloxacin-Loaded PLGA Nanoparticles via Solvent Evaporation
This method involves emulsifying a polymer-drug solution in an aqueous phase, followed by the evaporation of the organic solvent to form solid nanoparticles.[1][10]
1.2. Materials & Equipment
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl Alcohol (PVA) or other surfactants (e.g., Tween 80, Poloxamer 188)[1]
-
Deionized Water
-
Sonicator (probe or bath)
-
Magnetic Stirrer or Rotary Evaporator
-
High-speed Centrifuge or Ultracentrifuge
2.2. Methodology
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane.[1] This forms the oil phase.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant, such as 1-2% (w/v) PVA.[10] This will act as the continuous phase and stabilize the emulsion.
-
-
Emulsification:
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of water and stir it for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent (DCM) to evaporate.[1] A rotary evaporator can be used to accelerate this step.
-
As the solvent evaporates, the PLGA precipitates, entrapping the drug and forming solid nanoparticles.
-
-
Collection of Nanoparticles:
Characterization Protocols
Protocol 3: Physicochemical Characterization
3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, while electrophoretic light scattering is used to determine the zeta potential, which indicates surface charge and colloidal stability.[1]
-
Method:
-
Disperse a small amount of the nanoparticle formulation in deionized water.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Zeta potential values above +30 mV or below -30 mV are generally indicative of a stable formulation.[11]
-
3.2. Surface Morphology
-
Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and surface topography of the nanoparticles.[1][7]
-
Method (SEM):
-
Place a drop of the nanoparticle suspension on a clean stub and allow it to air-dry.
-
Coat the sample with a conductive material (e.g., gold) using a sputter coater.
-
Image the sample under the SEM. SEM analysis often shows discrete, uniform, and spherical nanoparticles with a smooth surface.[7]
-
Protocol 4: Encapsulation Efficiency and Drug Loading
-
Principle: The amount of levofloxacin encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium and quantifying the free drug in the supernatant (indirect method) or the entrapped drug within the nanoparticles (direct method).[7]
-
Method (Indirect):
-
Centrifuge a known amount of the nanoparticle suspension at high speed.[7]
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Measure the concentration of levofloxacin in the supernatant using a UV-Vis Spectrophotometer at its λmax (around 287-298 nm).[7][12]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug x 100
-
DL (%) = (Total Drug - Free Drug) / Weight of Nanoparticles x 100
-
Protocol 5: In Vitro Drug Release Study
-
Principle: This study evaluates the rate and extent of drug release from the nanoparticles over time, often simulating physiological conditions. A sustained release profile is typically desired.[11]
-
Method (Dialysis Bag Method):
-
Disperse a known amount of levofloxacin-loaded nanoparticles in a release medium (e.g., Phosphate Buffered Saline, pH 7.4).[13]
-
Place the suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the sealed bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.[13]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.[13]
-
Analyze the amount of levofloxacin released in the collected samples using a UV-Vis Spectrophotometer or HPLC.[1]
-
Plot the cumulative percentage of drug released versus time. The release profile often shows an initial burst release followed by a sustained release phase over an extended period.[11]
-
Data Presentation
The following table summarizes typical quantitative data obtained for levofloxacin-loaded nanoparticles from various studies.
| Formulation Type (Polymer) | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan/TPP | Ionic Gelation | 190 - 632 | +37.2 to +43.5 | 60.1 - 74.3 | 15 - 25 | [7][11][14] |
| Chitosan/TPP | Ionic Gelation | 317 - 501 | Not Reported | 65 - 83 | Not Reported | [11][12] |
| Chitosan/TPP | Ionic Gelation | ~140 | +30 ± 4 | 6.1 - 24.9 | ~6.1 | [9][12] |
| PLGA | Solvent Evaporation | Not Specified | Not Specified | Not Specified | Not Specified | [1][10] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the formulation of levofloxacin-loaded nanoparticles.
Caption: Workflow for Ionic Gelation Method.
Caption: Workflow for Solvent Evaporation Method.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. jse.smiu.edu.pk [jse.smiu.edu.pk]
- 4. jddtonline.info [jddtonline.info]
- 5. Optimizing levofloxacin delivery using nanoparticles: a strategy for improved bioavailability and targeted release | Semantic Scholar [semanticscholar.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. scispace.com [scispace.com]
- 8. Formulation and optimization of levofloxacin loaded chitosan nanoparticle for ocular delivery: In-vitro characterization, ocular tolerance and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. [PDF] Formulation and Evaluation of Levofloxacin Nanoparticles by Ionic Gelation Method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Levofloxacin Lactate Hydrogels for Topical Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Topical delivery of levofloxacin via hydrogels offers several advantages for treating skin infections, including localized drug action, reduced systemic side effects, and maintenance of a moist environment conducive to healing.[3] This document provides detailed protocols for the preparation and evaluation of levofloxacin lactate hydrogels, summarizing key quantitative data from various formulations to aid in research and development.
Data Presentation
Table 1: Formulation Composition of Levofloxacin Hydrogels
| Formulation Code | Gelling Agent(s) | Polymer Conc. (% w/w) | Levofloxacin Conc. (% w/w) | Other Excipients | Reference |
| G1 | Hydroxypropylmethyl cellulose (HPMC) | - | - | - | [4] |
| F3 | Sodium carboxymethyl cellulose (NaCMC) & Gelatin | - | 0.5 | Epichlorohydrin (crosslinker) | [5] |
| LvSa40Nc | Nitrocellulose | >20 | 1 | N-methyl pyrrolidone (NMP), Salicylic Acid (2%) | [6][7] |
| F5 | Methyl cellulose | 2 | - | Poloxamer 188, Betamethasone Sodium Phosphate | [8] |
| PAgel-LNPs | Chitosan/Gelatin | - | - | Prednisolone acetate-loaded nanoparticles | [9] |
| Lev@PADM | Porcine Acellular Dermal Matrix | - | - | - | [10][11] |
Table 2: Physicochemical Properties of Levofloxacin Hydrogels
| Formulation Code | pH | Drug Content (%) | Viscosity (cps) | Spreadability | Reference |
| G1 | 6.4 ± 0.13 to 7.4 ± 0.14 | 97.2 ± 0.12 to 99.8 ± 0.13 | - | Good | [4] |
| F3 | - | 99.50 | - | - | [5] |
| LvSa40Nc | - | - | High | Good (<60° angle) | [6][7] |
| Besifloxacin Hydrogel | - | - | 142.8 ± 4.2 | - | [12] |
| Levofloxacin Hydrogel | - | - | 21.4 ± 0.5, 22.1 ± 1.8 | - | [12] |
Table 3: In Vitro Drug Release and Permeation Data
| Formulation Code | Release Medium | Cumulative Release (%) | Time (h) | Permeation Flux | Lag Time | Reference |
| G1 | Phosphate Buffer pH 7.4 | 80.30 ± 0.11 | 2 | - | - | [4] |
| F3 | - | - | - | - | - | [5] |
| Levofloxacin Hydrogel | - | 100 | 24 | - | - | [12] |
| Lev@PADM | - | Significant release | 12 | - | - | [10] |
| Covalently cross-linked chitosan hydrogel | Sustained release | 24 | [13] |
Experimental Protocols
Protocol 1: Preparation of a Carbopol-Based this compound Hydrogel (0.5% w/w)
This protocol describes the preparation of a simple and widely used carbomer-based hydrogel.
Materials:
-
This compound
-
Carbopol 940
-
Triethanolamine
-
Propylene Glycol
-
Methylparaben
-
Purified Water
Equipment:
-
Analytical Balance
-
Magnetic Stirrer with Hot Plate
-
pH Meter
-
Beakers and Graduated Cylinders
-
Spatulas
Procedure:
-
Dispersion of Gelling Agent: Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a beaker containing a measured volume of purified water with constant stirring using a magnetic stirrer. Avoid lump formation.
-
Addition of Preservative and Co-solvent: In a separate beaker, dissolve methylparaben in propylene glycol with gentle heating. Once dissolved, add this solution to the Carbopol dispersion with continuous stirring.[14]
-
Incorporation of Active Ingredient: Weigh the required amount of this compound and dissolve it in a small amount of purified water. Add this drug solution to the polymer dispersion and stir until a homogenous mixture is obtained.
-
Neutralization and Gel Formation: Slowly add triethanolamine dropwise to the formulation while continuously stirring.[14] Monitor the pH of the gel using a pH meter. Continue adding triethanolamine until the pH is in the range of 6.8-7.4, and a clear, viscous hydrogel is formed.
-
Final Volume Adjustment: Add purified water to make up the final weight of the formulation and stir for an additional 10 minutes to ensure uniformity.
-
Storage: Store the prepared hydrogel in a well-closed container at room temperature, protected from light.
Protocol 2: Characterization of this compound Hydrogel
1. Physical Examination:
- Visually inspect the prepared hydrogel for its color, homogeneity, consistency, and the presence of any aggregates.
2. pH Measurement:
- Calibrate a digital pH meter using standard buffer solutions (pH 4, 7, and 9).
- Disperse 1 gram of the hydrogel in 100 mL of distilled water and measure the pH of the dispersion.[15]
3. Drug Content Uniformity:
- Accurately weigh 1 gram of the hydrogel and dissolve it in a suitable solvent (e.g., phosphate buffer pH 7.4).
- Make up the volume to 100 mL in a volumetric flask.
- Filter the solution and analyze the concentration of this compound using a UV-Vis spectrophotometer at the drug's λmax (approximately 294 nm) or a validated HPLC method.[1]
- Calculate the drug content using a standard calibration curve.
4. Rheological Studies:
- Measure the viscosity of the hydrogel using a Brookfield viscometer or a cone and plate rheometer at different shear rates to determine its flow behavior (Newtonian, pseudoplastic, etc.).
5. Spreadability Test:
- Place a known weight (e.g., 0.5 g) of the hydrogel on a glass slide.
- Place another glass slide on top of the gel.
- Apply a standard weight (e.g., 500 g) on the upper slide for a specific time (e.g., 5 minutes).
- Measure the diameter of the circle formed by the spread hydrogel. An increased diameter indicates better spreadability.
6. In Vitro Drug Release Study:
- Use a Franz diffusion cell for the drug release study.
- Place a synthetic membrane (e.g., cellulose acetate) or excised animal skin between the donor and receptor compartments.
- Place a known quantity of the hydrogel in the donor compartment.
- Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate buffer pH 7.4) and maintain it at 37 ± 0.5 °C with constant stirring.
- Withdraw samples from the receptor compartment at predetermined time intervals and replace them with an equal volume of fresh medium.
- Analyze the drug concentration in the withdrawn samples using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
- Plot the cumulative percentage of drug released against time.
Visualizations
Caption: Workflow for the preparation of a this compound hydrogel.
Caption: Experimental workflow for the characterization of this compound hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Thermosensitive Gel for Controlled Release of Levofloxacin and Their Application in the Treatment of Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrocellulose for Prolonged Permeation of Levofloxacin HCl-Salicylic Acid In Situ Gel [mdpi.com]
- 7. Nitrocellulose for Prolonged Permeation of Levofloxacin HCl-Salicylic Acid In Situ Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a dual delivery of levofloxacin and prednisolone acetate via PLGA nanoparticles/ thermosensitive chitosan-based hydrogel for postoperative management: An in-vitro and ex-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication of levofloxacin-loaded porcine acellular dermal matrix hydrogel and functional assessment in urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fabrication of levofloxacin-loaded porcine acellular dermal matrix hydrogel and functional assessment in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Covalently Cross-Linked Chitosan Hydrogel Sheet for Topical Ophthalmic Delivery of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols for In Vitro Release Studies of Levofloxacin Lactate from PLGA Microspheres
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(lactic-co-glycolic acid) (PLGA) microspheres are a widely utilized biodegradable and biocompatible platform for the sustained release of various therapeutic agents, including antibiotics like levofloxacin. The encapsulation of levofloxacin within PLGA microspheres can prolong its therapeutic effect, reduce dosing frequency, and potentially minimize systemic side effects. This document provides detailed application notes and protocols for the preparation of levofloxacin lactate-loaded PLGA microspheres and the subsequent in vitro release studies to characterize their performance.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of levofloxacin-loaded PLGA microspheres. These values are representative and can vary based on the specific formulation and process parameters.
Table 1: Physicochemical Properties of Levofloxacin-Loaded PLGA Microspheres
| Parameter | Typical Value Range | Method of Analysis |
| Particle Size (μm) | 1 - 10 | Laser Diffraction or Scanning Electron Microscopy (SEM) |
| Encapsulation Efficiency (%) | 70 - 95% | UV-Vis Spectrophotometry or HPLC |
| Drug Loading (%) | 5 - 20% | UV-Vis Spectrophotometry or HPLC |
| Surface Morphology | Spherical and non-porous | Scanning Electron Microscopy (SEM) |
Table 2: In Vitro Release Profile of Levofloxacin from PLGA Microspheres
| Time Point | Cumulative Release (%) - Biphasic Profile |
| 1 hour | 15 - 30 (Initial Burst Release) |
| 24 hours | 40 - 60 |
| 7 days | 70 - 85 |
| 14 days | > 90 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres by Double Emulsion (w/o/w) Solvent Evaporation Method
This protocol describes a common method for encapsulating a water-soluble drug like this compound into PLGA microspheres.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of the Inner Aqueous Phase (w1): Dissolve a specific amount of this compound in a small volume of deionized water.
-
Preparation of the Organic Phase (o): Dissolve a known quantity of PLGA in an organic solvent like dichloromethane to form the oil phase.
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o) and homogenize at high speed (e.g., 10,000 - 15,000 rpm) for a short duration (e.g., 1-2 minutes) to form a stable water-in-oil emulsion.[1]
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, typically poly(vinyl alcohol) (PVA) (e.g., 1-2% w/v). Homogenize this mixture at a lower speed (e.g., 5,000 - 8,000 rpm) for a few minutes to form the double emulsion.[1]
-
Solvent Evaporation: Transfer the double emulsion to a larger beaker and stir continuously on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This process solidifies the PLGA microspheres.
-
Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the washed microspheres and then lyophilize them for 24-48 hours to obtain a dry powder. Store the lyophilized microspheres in a desiccator.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the lyophilized microspheres.
-
Drug Extraction: Dissolve the weighed microspheres in a suitable organic solvent (e.g., dichloromethane) in which the PLGA is soluble. Then, add a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) and vortex thoroughly to extract the levofloxacin into the aqueous phase.
-
Quantification: Centrifuge the mixture to separate the phases. Analyze the aqueous phase for levofloxacin content using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][3]
-
Calculations:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Protocol 3: In Vitro Release Study
This protocol outlines the procedure for determining the release profile of levofloxacin from the prepared PLGA microspheres. A commonly used method is the sample and separate technique, though USP Apparatus 4 (flow-through cell) is also recommended for better reproducibility.[4][5]
Materials:
-
Levofloxacin-loaded PLGA microspheres
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Shaking water bath or incubator
-
Centrifuge tubes
-
Analytical instrument for levofloxacin quantification (UV-Vis spectrophotometer or HPLC)
Procedure:
-
Sample Dispersion: Accurately weigh a specific amount of microspheres and disperse them in a known volume of PBS (pH 7.4) in a centrifuge tube.
-
Incubation: Place the tubes in a shaking water bath maintained at 37°C to simulate physiological conditions.
-
Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours, and then daily or every few days), remove the tubes from the shaker and centrifuge to pellet the microspheres.
-
Sample Analysis: Withdraw a specific volume of the supernatant (release medium) for analysis. It is crucial to replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Determine the concentration of levofloxacin in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Visualizations
Experimental Workflow for In Vitro Release Study
References
- 1. Exploring the Effects of Process Parameters during W/O/W Emulsion Preparation and Supercritical Fluid Extraction on the Protein Encapsulation and Release Properties of PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Levofloxacin Lactate
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro quantitative measure used to assess the potency of an antimicrobial agent against a specific microorganism.[2][3][4][5] MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[3][4][6][7][8] This value is critical for drug discovery and development, surveillance of antimicrobial resistance, and for guiding therapeutic choices.[5][9] This application note provides a detailed protocol for determining the MIC of levofloxacin lactate using the broth microdilution method, a widely accepted and standardized technique.[3][10][11]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[3][6][7][8][9][12] The test is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations and bacterial strains simultaneously.[3][6][7][8][10][13] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.[3][4] The MIC is the lowest concentration of this compound at which no visible growth is observed.[3][9]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, disposable 96-well microtiter plates (U-bottom or flat-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., quality control strains and clinical isolates)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard is typically used)
-
Spectrophotometer or densitometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile petri dishes, tubes, and other standard microbiology laboratory equipment
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to prepare a high-concentration stock solution (e.g., 1280 µg/mL).[11]
-
Sterilization: If necessary, sterilize the stock solution by membrane filtration (0.22 µm filter).[11]
-
Storage: Store the stock solution in small aliquots at -20°C or below until use.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing sterile saline or broth.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (A625nm = 0.08-0.13).
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
Broth Microdilution Procedure
-
Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the prepared this compound working solution (e.g., twice the highest desired final concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density of 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing 100 µL of inoculated broth without any antibiotic.
-
Sterility Control: Wells containing 100 µL of uninoculated broth.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[1][11]
Interpretation of Results
After incubation, visually examine the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][3] The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Data Presentation
Table 1: Example this compound Dilution Series in a 96-Well Plate
| Well Column | Levofloxacin Concentration (µg/mL) | Volume of Drug Solution (µL) | Volume of Broth (µL) | Volume of Inoculum (µL) | Final Volume (µL) |
| 1 | 64 | 100 (of 128 µg/mL) | 0 | 100 | 200 |
| 2 | 32 | 100 (from well 1) | 100 | 100 | 200 |
| 3 | 16 | 100 (from well 2) | 100 | 100 | 200 |
| 4 | 8 | 100 (from well 3) | 100 | 100 | 200 |
| 5 | 4 | 100 (from well 4) | 100 | 100 | 200 |
| 6 | 2 | 100 (from well 5) | 100 | 100 | 200 |
| 7 | 1 | 100 (from well 6) | 100 | 100 | 200 |
| 8 | 0.5 | 100 (from well 7) | 100 | 100 | 200 |
| 9 | 0.25 | 100 (from well 8) | 100 | 100 | 200 |
| 10 | 0.125 | 100 (from well 9) | 100 | 100 | 200 |
| 11 | Growth Control | 0 | 100 | 100 | 200 |
| 12 | Sterility Control | 0 | 200 | 0 | 200 |
Table 2: Quality Control Strains and Expected MIC Ranges for Levofloxacin
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.008 - 0.03[14] |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2.0[14] |
| Staphylococcus aureus | 29213 | 0.06 - 0.25[14] |
| Enterococcus faecalis | 29212 | 0.25 - 2.0[14] |
Mandatory Visualization
Caption: Workflow for MIC determination by broth microdilution.
Note: For the most current and detailed guidelines, it is recommended to consult the latest documents from the Clinical and Laboratory Standards Institute (CLSI), such as M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M100 (Performance Standards for Antimicrobial Susceptibility Testing).[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. study.com [study.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. iacld.com [iacld.com]
Application Notes and Protocols: Levofloxacin Lactate as a Chiral Selector in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing levofloxacin lactate as a chiral selector in chromatographic techniques for the enantioseparation of various racemic compounds, particularly amino acids. The protocols are designed to be a starting point for method development and can be optimized further for specific analytical requirements.
Introduction
Levofloxacin, the levorotatory isomer of ofloxacin, is a chiral fluoroquinolone antibiotic. Its inherent chirality, arising from the stereocenter at the C-3 position of the oxazine ring, allows it to be used as a chiral selector in chromatography. The primary mechanism of chiral recognition is through ligand exchange, where levofloxacin, in the presence of a metal ion, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes lead to their separation. This compound, as a salt, offers good solubility in aqueous and polar organic solvents, making it suitable for use in various chromatographic modes.
Chiral Recognition Mechanism
The enantioseparation using levofloxacin is based on the principle of chiral ligand exchange chromatography (CLEC). The separation is governed by the formation of ternary diastereomeric complexes involving a central metal ion (typically Cu(II)), the chiral selector (levofloxacin), and the enantiomers of the analyte.
The key steps in the chiral recognition mechanism are:
-
Complex Formation: The chiral selector, levofloxacin, and the analyte (e.g., a DL-amino acid) both act as ligands that can coordinate with a central metal ion.
-
Diastereomeric Complexation: In the chromatographic system, two transient diastereomeric ternary complexes are formed: [Cu(Levofloxacin)(D-analyte)] and [Cu(Levofloxacin)(L-analyte)].
-
Differential Stability: Due to steric and electronic interactions, one of the diastereomeric complexes will be more stable than the other.
-
Chromatographic Separation: The difference in the stability of these complexes leads to different retention times on the chromatographic support, resulting in the separation of the enantiomers.
Caption: Chiral recognition mechanism.
Application in Thin-Layer Chromatography (TLC)
Levofloxacin can be effectively used as a chiral selector in TLC for the enantioseparation of DL-amino acids. Three primary methods can be employed:
Protocol 1: TLC Plates with Impregnated Chiral Selector
In this method, the chiral selector-metal ion complex is incorporated into the silica gel slurry during the preparation of the TLC plates.
Materials:
-
Silica gel G for TLC
-
This compound
-
Copper(II) sulfate pentahydrate
-
Distilled water
-
Glass plates for TLC
-
TLC developing chamber
-
Mobile phase (e.g., a mixture of organic solvents and/or aqueous buffers)
-
Visualization reagent (e.g., ninhydrin solution for amino acids)
Procedure:
-
Preparation of the Chiral Slurry:
-
Prepare a solution of the Cu(II)-levofloxacin complex. The molar ratio of Cu(II) to levofloxacin can be optimized, but a 1:2 ratio is a good starting point.
-
Prepare a slurry of silica gel G in distilled water (e.g., 25 g in 50 mL).[1]
-
Add the Cu(II)-levofloxacin complex solution to the silica gel slurry and mix thoroughly to ensure uniform distribution.
-
-
TLC Plate Preparation:
-
Chromatographic Development:
-
Spot the racemic analyte solution onto the prepared chiral TLC plate.
-
Develop the chromatogram in a pre-equilibrated TLC chamber with a suitable mobile phase.
-
After development, dry the plate and visualize the separated enantiomers using an appropriate visualization reagent.
-
Protocol 2: Chiral Mobile Phase Additive (CMPA) in TLC
This protocol uses standard, achiral TLC plates, and the chiral selector is added to the mobile phase.
Materials:
-
Pre-coated silica gel TLC plates
-
This compound
-
Copper(II) sulfate pentahydrate
-
Mobile phase components
-
TLC developing chamber
-
Visualization reagent
Procedure:
-
Preparation of the Chiral Mobile Phase:
-
Prepare the desired mobile phase.
-
Dissolve this compound and copper(II) sulfate in the mobile phase to achieve the desired concentrations (e.g., in the millimolar range). The optimal concentrations need to be determined experimentally.
-
-
Chromatographic Development:
-
Spot the racemic analyte onto a standard silica gel TLC plate.
-
Develop the chromatogram in a chamber pre-equilibrated with the chiral mobile phase.
-
Dry the plate and visualize the spots.
-
Protocol 3: Impregnation by Development
This method involves preparing TLC plates with the chiral selector incorporated into the silica gel, followed by development in a mobile phase containing the metal ion.
Materials:
-
Silica gel G
-
This compound
-
Copper(II) sulfate pentahydrate solution
-
Distilled water
-
Glass plates for TLC
-
TLC developing chamber
-
Visualization reagent
Procedure:
-
Preparation of Levofloxacin-Containing TLC Plates:
-
Prepare a slurry of silica gel G and this compound in distilled water.
-
Coat glass plates with this slurry and activate them as described in Protocol 1.
-
-
Chromatographic Development:
-
Spot the racemic analyte onto the prepared plate.
-
Develop the chromatogram in a mobile phase containing an aqueous solution of copper(II) sulfate.
-
Dry and visualize the separated enantiomers.
-
Application in High-Performance Liquid Chromatography (HPLC)
While less documented than for TLC, the principles of using this compound as a chiral selector can be extended to HPLC, primarily as a chiral mobile phase additive.
Protocol: Chiral Mobile Phase Additive (CMPA) in HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or fluorescence).
-
Achiral stationary phase, such as a C18 or C8 column.
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate or other suitable metal salt
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers for pH adjustment (e.g., acetate or phosphate buffers)
Procedure:
-
Preparation of the Chiral Mobile Phase:
-
Prepare the mobile phase by mixing the organic solvent and aqueous buffer in the desired ratio.
-
Dissolve this compound and the copper salt in the mobile phase. Typical concentrations to start with can be in the range of 1-10 mM for both.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol or acetonitrile and an aqueous buffer containing the chiral additive. The pH of the aqueous phase should be optimized (typically in the range of 3-7).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-40°C).
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Method Optimization:
-
Concentration of Chiral Additive: Vary the concentration of this compound and the copper salt to find the optimal balance between resolution and analysis time.
-
pH of the Mobile Phase: The pH can significantly affect the complexation and, therefore, the separation. A systematic study of the pH is recommended.
-
Organic Modifier: The type and percentage of the organic solvent in the mobile phase should be optimized for retention and selectivity.
-
Temperature: Temperature can influence the kinetics of complex formation and dissociation.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained when using levofloxacin as a chiral selector. The values are illustrative and will vary depending on the analyte and the specific chromatographic conditions.
Table 1: Enantioseparation of DL-Amino Acids on Levofloxacin-Impregnated TLC Plates
| Analyte (DL-Amino Acid) | Mobile Phase Composition | Rf (D-Enantiomer) | Rf (L-Enantiomer) | Separation Factor (α) |
| Phenylalanine | Acetonitrile:Methanol:Water (4:1:1, v/v/v) | 0.55 | 0.45 | 1.22 |
| Tryptophan | n-Butanol:Acetic Acid:Water (4:1:1, v/v/v) | 0.62 | 0.50 | 1.24 |
| Valine | Propanol:Water (7:3, v/v) | 0.48 | 0.40 | 1.20 |
Table 2: Enantioseparation of a Racemic Drug using Levofloxacin as a CMPA in HPLC
| Analyte | Retention Time (tR1) (min) | Retention Time (tR2) (min) | Resolution (Rs) |
| Racemic β-blocker | 8.2 | 9.5 | 1.8 |
| Racemic anti-inflammatory drug | 12.5 | 14.1 | 2.1 |
Experimental Workflow and Method Development
The following diagram outlines a logical workflow for developing a chiral separation method using this compound as a chiral selector.
Caption: Chiral method development workflow.
Conclusion
This compound is a versatile and cost-effective chiral selector for the enantioseparation of racemic compounds, particularly amino acids. Its application in thin-layer chromatography is well-established, offering simple and rapid methods for chiral analysis. The principles of ligand exchange chromatography can also be successfully applied to develop HPLC methods using this compound as a chiral mobile phase additive. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to initiate and optimize chiral separations using this novel selector. Further exploration into the development of levofloxacin-based chiral stationary phases could broaden its applicability in the field of enantioselective chromatography.
References
Application Notes and Protocols: Encapsulation of Levofloxacin Lactate in Liposomes for Targeted Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical use can be limited by factors such as poor bioavailability, rapid clearance, and potential systemic toxicity.[1] Encapsulating levofloxacin within liposomes, which are microscopic vesicles composed of a lipid bilayer, presents a promising strategy to overcome these limitations.[1] Liposomal formulations can enhance the therapeutic efficacy of levofloxacin by improving its solubility, prolonging its circulation time, and enabling targeted delivery to specific sites of infection, thereby reducing systemic side effects.[1][3] This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of levofloxacin-loaded liposomes for targeted therapy, particularly for pulmonary infections.
Data Presentation
Table 1: Physicochemical Properties of Levofloxacin-Loaded Liposomes
| Preparation Method | Lipid Composition | Size (µm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Ammonium Sulfate Gradient | Soybean phosphatides, Cholesterol | 7.424 ± 0.689 | +13.11 ± 1.08 | 82.19 - 86.23 | [3][4] |
| Modified Thin Film Hydration | Phosphatidylcholine, Beta-sitosterol | 17.18 | -56.46 | 97.3 | [5] |
| Thin Film Hydration | Soya lecithin, Cholesterol | - | - | - | |
| pH Gradient Method | - | < 5 (aerodynamic diameter) | - | > 80 | [6] |
Table 2: Pharmacokinetic Parameters of Levofloxacin and Liposomal Levofloxacin
| Formulation | Elimination Half-life (t1/2β) | Area Under the Curve (AUC) | Targeting Efficacy (Te) to Lungs | Reference |
| Levofloxacin Solution | Shorter | Lower | Lower | [3][4] |
| Levofloxacin-loaded Liposomes | Longer | Significantly Increased | Significantly Increased | [3][4][7] |
Experimental Protocols
Protocol 1: Preparation of Levofloxacin-Loaded Liposomes using the Ammonium Sulfate Gradient Method
This method is effective for actively loading amphipathic drugs like levofloxacin into liposomes.
Materials:
-
Soybean phosphatides
-
Cholesterol
-
Levofloxacin
-
Ammonium sulfate
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glacial acetic acid
-
PEG2000 (optional, for PEGylated liposomes)
Equipment:
-
Rotary evaporator
-
Probe sonicator or high-pressure homogenizer
-
Dialysis tubing (MWCO 10-14 kDa)
-
Thermostatic water bath
-
Magnetic stirrer
Procedure:
-
Lipid Film Formation:
-
Dissolve soybean phosphatides and cholesterol in chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an ammonium sulfate solution (0.1-0.5 M) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 40°C).[8]
-
To reduce the vesicle size, sonicate the resulting liposome suspension using a probe sonicator or pass it through a high-pressure homogenizer.
-
-
Creation of Ammonium Sulfate Gradient:
-
Remove the external ammonium sulfate by dialyzing the liposome suspension against a sucrose solution or normal saline for 8-24 hours.[8] This creates a concentration gradient between the inside and outside of the liposomes.
-
-
Drug Loading:
-
Purification:
-
Remove the unencapsulated levofloxacin by dialysis against PBS (pH 7.4).
-
Protocol 2: Preparation of Levofloxacin-Loaded Liposomes using the Thin Film Hydration Method
This is a widely used method for preparing liposomes.
Materials:
-
Phosphatidylcholine (or Soya lecithin)
-
Cholesterol (or Beta-sitosterol)
-
Levofloxacin
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Lipid Film Formation:
-
Hydration:
-
Prepare a solution of levofloxacin in PBS (pH 7.4).
-
Add the levofloxacin solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for a sufficient time to ensure complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposome suspension using a bath sonicator or a probe sonicator.
-
-
Purification:
-
Separate the liposome-encapsulated levofloxacin from the free drug by methods such as ultracentrifugation or dialysis.
-
Protocol 3: Characterization of Levofloxacin-Loaded Liposomes
1. Vesicle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension with deionized water or PBS. Analyze the sample using a DLS instrument to determine the average particle size and PDI. The PDI value indicates the size distribution homogeneity.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension with deionized water. Measure the electrophoretic mobility of the liposomes to determine the zeta potential, which is an indicator of the surface charge and stability of the formulation. A high absolute zeta potential value (e.g., > |30| mV) generally indicates good stability.[5]
3. Entrapment Efficiency (EE%) Determination:
-
Technique: Ultracentrifugation or dialysis followed by spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure (Ultracentrifugation):
-
Centrifuge the liposome suspension at high speed (e.g., 15,000 rpm) to pellet the liposomes.[9]
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Quantify the concentration of levofloxacin in the supernatant using a UV-Vis spectrophotometer (at λmax ~288 nm) or HPLC.[5][9]
-
Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of unencapsulated drug) / Total amount of drug] x 100.[9]
-
4. In Vitro Drug Release Study:
-
Technique: Dialysis method.
-
Procedure:
-
Place a known amount of the levofloxacin-loaded liposome suspension into a dialysis bag (MWCO 12-14 kDa).[10]
-
Suspend the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with continuous stirring.[11]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.[11]
-
Analyze the concentration of levofloxacin in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and evaluation of levofloxacin liposomes.
Caption: Mechanism of passive targeting of levofloxacin liposomes to infected lung tissue.
Conclusion
The encapsulation of levofloxacin in liposomes is a viable and effective strategy for developing targeted drug delivery systems.[1] These formulations have demonstrated the potential to improve the pharmacokinetic profile of levofloxacin, leading to enhanced therapeutic outcomes and reduced side effects.[3][4] The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working on the formulation and evaluation of liposomal levofloxacin for targeted therapies. Further optimization of liposome composition and surface modification with targeting ligands could lead to even more effective and specific drug delivery systems.
References
- 1. jddtonline.info [jddtonline.info]
- 2. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted delivery of levofloxacin-liposomes for the treatment of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sjpas.com [sjpas.com]
- 6. Inhalable Levofloxacin Liposomes Complemented with Lysozyme for Treatment of Pulmonary Infection in Rats: Effective Antimicrobial and Antibiofilm Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. CN101401790A - Lavo-ofloxacin liposome and preparation method thereof - Google Patents [patents.google.com]
- 9. Design Optimization and Physicochemical/Structural Characterization of Levofloxacin-Loaded Nanoscale Bilosomes for Topical Delivery [jns.kashanu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Techniques in Impurity Profiling of Levofloxacin Lactate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive impurity profiling of levofloxacin lactate, a broad-spectrum fluoroquinolone antibiotic. The focus is on robust and validated analytical techniques essential for ensuring the quality, safety, and efficacy of the drug product. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for the separation and quantification of known and unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products, and Headspace Gas Chromatography (HS-GC) for the determination of residual solvents.
High-Performance Liquid Chromatography (HPLC) for Related Substances
High-Performance Liquid Chromatography is the cornerstone for separating and quantifying impurities in this compound. The following protocol is a stability-indicating method capable of resolving levofloxacin from its potential process-related impurities and degradation products.
Experimental Protocol: HPLC Method for Levofloxacin and its Known Impurities
A simple and accurate HPLC method has been developed and validated for the determination of levofloxacin and its known impurities in tablet dosage forms.[1][2]
Chromatographic Conditions:
| Parameter | Specification |
| Mobile Phase | Buffer and Methanol (70:30 v/v). The buffer consists of 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml of water.[1][2] |
| Column | Inertsil ODS-3V C18, 250 x 4.6mm, 5µm[1][2] |
| Flow Rate | 0.7 mL/min[1][2] |
| Column Temperature | 42°C[1][2] |
| Detector Wavelength | 340 nm[1][2] |
| Injection Volume | 25 µL[1][2] |
| Run Time | 60 minutes[1][2] |
| Diluent | Mobile Phase[1][2] |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Levofloxacin standard in the diluent. Further dilute to achieve a final concentration suitable for analysis.
-
Impurity Stock Solution: Accurately weigh and dissolve known impurity standards in the diluent to prepare a stock solution.
-
Test Solution (Tablets): Weigh and finely powder a number of tablets equivalent to a specific amount of levofloxacin. Transfer the powder to a volumetric flask, add diluent, sonicate to dissolve, and filter through a 0.45µm nylon filter.[1]
Data Presentation: Quantitative Data for HPLC Method Validation
The performance of the HPLC method is summarized in the table below.
| Parameter | Levofloxacin | Impurity A | Impurity B | Impurity C |
| LOD (µg/mL) | 0.015 | 0.015 | 0.004 | 0.007 |
| LOQ (µg/mL) | 0.046 | 0.044 | 0.013 | 0.022 |
| Linearity (Correlation Coefficient) | 0.998 - 1.000 | - | - | - |
| Recovery (%) | 98.00 - 102.0 | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data sourced from a stability-indicating HPLC method development and validation study.[3]
Visualization of the HPLC Workflow
Caption: Workflow for HPLC analysis of this compound impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
LC-MS is a powerful technique for the identification of unknown impurities and degradation products by providing molecular weight and structural information.
Experimental Protocol: LC-MS for Identification of Levofloxacin Degradation Products
This method is suitable for identifying degradation products of levofloxacin.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| Mobile Phase | A: 0.1% Ammonium Acetate in water (pH 3.5 with formic acid), B: Acetonitrile. Gradient elution is employed. |
| Column | Agilent Zorbax Extend-C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode. |
| Scan Range | m/z 100-500 |
Sample Preparation:
-
Forced Degradation Samples: Subject this compound solutions to stress conditions such as acid, base, oxidation, heat, and light to induce degradation.[4] Neutralize the solutions before injection if necessary.
Data Presentation: Identified Degradation Products of Levofloxacin
| Degradation Product | m/z (protonated) |
| Descarboxyl levofloxacin | 318.2[5] |
| Desmethyl levofloxacin | 348.2[5] |
| Levofloxacin-N-oxide | 378.1[5][6] |
Visualization of the LC-MS Workflow
Caption: Workflow for LC-MS based identification of degradation products.
Headspace Gas Chromatography (HS-GC) for Residual Solvents
The analysis of residual solvents is a critical component of impurity profiling, as they can impact the safety and stability of the final drug product. Headspace Gas Chromatography is the preferred method for this analysis.
Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis
This method is based on the principles outlined in USP <467> and ICH Q3C for the determination of residual solvents in pharmaceutical products.[7]
GC and Headspace Conditions:
| Parameter | Specification |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent G43 phase[8] |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min. |
| Injector Temperature | 140°C |
| Detector (FID) Temperature | 250°C |
| Headspace Vial Size | 20 mL |
| Sample Amount | Approximately 100 mg |
| Diluent | Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) |
| Vial Equilibration Temperature | 80°C |
| Vial Equilibration Time | 30 minutes |
Sample Preparation:
-
Standard Solution: Prepare a stock solution containing the potential residual solvents in the diluent. Further dilute to the required concentration levels as per regulatory guidelines.
-
Test Solution: Accurately weigh the this compound sample into a headspace vial, add the diluent, and seal the vial.
Data Presentation: Common Residual Solvents and their ICH Limits
| Solvent | Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
| Isopropyl Alcohol | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| Ethyl Acetate | 3 | 5000 |
| Hexane | 2 | 290 |
This table provides a non-exhaustive list of potential solvents and their limits as per ICH Q3C guidelines.
Visualization of the HS-GC Workflow
Caption: Workflow for residual solvent analysis by Headspace GC.
References
- 1. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 2. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. agilent.com [agilent.com]
- 5. Transforming Organic Volatile Compound Analysis With Static Headspace Workflows and Advanced GC-MS/FID Technologies | Labcompare.com [labcompare.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ispub.com [ispub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Levofloxacin Lactate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of levofloxacin lactate for various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and how is it affected by pH?
Levofloxacin is an amphoteric compound, meaning its solubility is significantly influenced by the pH of the solution.[1][2] The lactate salt form generally exhibits improved solubility compared to the base drug.[3][4] The solubility of levofloxacin is relatively constant at approximately 100 mg/mL in the pH range of 0.6 to 5.8.[5][6] Above pH 5.8, the solubility increases sharply, reaching a maximum of 272 mg/mL at pH 6.7.[5][6] As the pH increases beyond 6.7, the solubility decreases, reaching a minimum of about 50 mg/mL around pH 6.9.[5] Studies on levofloxacin hemihydrate have shown a decrease in solubility with increasing pH, from 70.66 mg/mL at pH 3.0 to 44.39 mg/mL at pH 8.0.[1][2] This pH-dependent solubility is due to the ionization of the molecule; the cationic form, predominant in acidic conditions, is more soluble in water.[1]
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
Several effective methods can be employed to enhance the aqueous solubility of this compound for formulation purposes. These include:
-
pH Adjustment: Leveraging the pH-dependent solubility of levofloxacin is a primary strategy. Maintaining an acidic pH (ideally between 3.0 and 5.8) can ensure high solubility.[1][5]
-
Hydrotropy: The use of hydrotropic agents, such as sodium citrate, can significantly increase solubility. For instance, a 2M sodium citrate solution has been shown to increase levofloxacin solubility by 31-fold.[7]
-
Co-solvents: Incorporating water-miscible organic solvents like ethanol, methanol, acetonitrile, or polyethylene glycol (PEG) into the formulation can enhance solubility.[8][9] Polyvinylpyrrolidone (PVP) has also been used as a cosolvent.[10]
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers like PVP, hydroxypropyl methylcellulose (HPMC), or PEGs can improve the dissolution rate by converting the drug to an amorphous state.[11]
-
Inclusion Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively increase the aqueous solubility of poorly soluble drugs.[11]
-
Co-crystals: Synthesizing co-crystals of levofloxacin with suitable co-formers (e.g., stearic acid) can lead to the formation of a new crystalline phase with enhanced dissolution properties.[11][12]
-
Nanoparticle Formulations: Encapsulating levofloxacin in nanoparticle-based delivery systems is another advanced approach to improve solubility and bioavailability.[13]
Q3: Can I use cyclodextrins to improve the solubility of this compound?
Yes, forming inclusion complexes with cyclodextrins is a viable method for enhancing the solubility of levofloxacin derivatives.[11] Cyclodextrins like β-cyclodextrin and HP-β-cyclodextrin can encapsulate the drug molecule, increasing its apparent aqueous solubility.[11] The kneading method is a common technique to prepare these complexes.[11]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected solubility measurements.
-
Possible Cause: The system may not have reached equilibrium. For crystalline compounds like levofloxacin, achieving equilibrium can take a significant amount of time, sometimes up to 72 hours.[11]
-
Troubleshooting & Optimization:
-
Ensure Equilibration: Agitate the sample for a sufficient duration (e.g., 4 to 72 hours) and visually confirm the presence of undissolved solid before analysis.[11]
-
Temperature Control: Maintain a constant and controlled temperature throughout the experiment, as temperature fluctuations can significantly impact solubility.[11]
-
Purity Verification: Ensure the purity of the this compound, as impurities can alter solubility characteristics.[11]
-
Analytical Method Validation: Verify that your analytical method (e.g., UV-Vis spectrophotometry, HPLC) is validated for accuracy and precision.[8][11]
-
Issue 2: The compound precipitates out of solution after initial solubilization.
-
Possible Cause: Formation of an unstable, supersaturated solution. This can happen when a change in conditions (e.g., temperature shift, dilution of a co-solvent system) causes the drug to crash out of solution.[11]
-
Troubleshooting & Optimization:
-
Stabilizing Excipients: Consider the addition of stabilizing excipients to the formulation.
-
pH Control: If using pH adjustment, ensure the final pH of the formulation is well within the range where the ionized, more soluble form of levofloxacin is predominant (e.g., pH 3.8 to 5.8).[5]
-
Co-solvent Considerations: When using co-solvents, carefully assess the potential for precipitation upon dilution with aqueous media and optimize the co-solvent ratio.[11]
-
Issue 3: Difficulty forming a stable, amorphous solid dispersion.
-
Possible Cause: Immiscibility between this compound and the chosen carrier polymer. The drug and polymer must be miscible to form a stable amorphous solid dispersion.[11]
-
Troubleshooting & Optimization:
-
Carrier Selection: The choice of carrier is critical. Common carriers for solid dispersions include PVP, HPMC, and PEGs.[11]
-
Assess Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to evaluate the miscibility of the drug and polymer. A single glass transition temperature (Tg) that differs from the individual components suggests miscibility.[11]
-
Prevent Recrystallization: Monitor the stability of the solid dispersion over time to check for any signs of recrystallization, which would indicate an unstable formulation.[11]
-
Data Presentation
Table 1: pH-Dependent Solubility of Levofloxacin Hemihydrate at 30 ± 0.5°C
| pH | Solubility (mg/mL) |
| 3.0 | 70.66 ± 0.43 |
| 4.0 | 65.40 ± 0.56 |
| 5.0 | 57.55 ± 0.32 |
| 6.0 | 51.07 ± 0.44 |
| 7.0 | 49.66 ± 0.17 |
| 8.0 | 44.39 ± 0.18 |
Data sourced from a study on levofloxacin hemihydrate.[1]
Table 2: Enhancement of Levofloxacin Solubility Using Hydrotropic Agents
| Hydrotropic Agent | Concentration | Fold Increase in Solubility |
| Sodium Acetate | 2M | 4 |
| Urea | 8M | 5 |
| Sodium Benzoate | 2M | 8 |
| Sodium Citrate | 2M | 31 |
Data sourced from a study on hydrotropic solubilization of levofloxacin.[7]
Experimental Protocols
1. pH-Solubility Profile Determination
-
Objective: To determine the solubility of this compound as a function of pH.
-
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0.[11]
-
Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.[1][11]
-
Agitate the vials at a constant temperature (e.g., 30 ± 0.5°C) and speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (e.g., 4 to 72 hours).[1][11]
-
After equilibration, visually confirm the presence of undissolved solid.[11]
-
Filter the samples through a suitable membrane filter (e.g., 0.22 µm or 0.45 µm) to remove undissolved particles.[1][11]
-
Analyze the concentration of levofloxacin in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1][8]
-
2. Preparation of an Inclusion Complex (Kneading Method)
-
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
-
Methodology:
-
Select a suitable cyclodextrin (e.g., HP-β-cyclodextrin).[11]
-
Mix the this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2) in a mortar.[11]
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture.[11]
-
Knead the mixture thoroughly for a specified time to form a uniform paste.[11]
-
Dry the resulting paste to obtain the inclusion complex.
-
Characterize the product to confirm the formation of the inclusion complex.
-
3. Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Methodology:
-
Select a suitable carrier (e.g., PVP, HPMC) and a volatile solvent in which both the drug and the carrier are soluble.[11]
-
Dissolve the this compound and the carrier in the chosen solvent at a specific ratio (e.g., 1:1, 1:2).[11]
-
Evaporate the solvent under controlled conditions, for example, using a rotary evaporator or by spray drying.[11]
-
Collect the resulting solid dispersion and characterize it for properties such as amorphicity and dissolution enhancement.
-
Visualizations
Caption: Experimental workflow for solubility enhancement.
Caption: Troubleshooting logic for low solubility issues.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 3. What is this compound - Properties & Specifications [pt.eleph-citrics.com]
- 4. Buy this compound | 294662-18-3 | >98% [smolecule.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. wjpps.com [wjpps.com]
- 8. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. CN102697788A - Compound lactic acid levofloxacin oral liquid and preparation process thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
Technical Support Center: Enhancing Levofloxacin Lactate Encapsulation in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor encapsulation efficiency of levofloxacin lactate in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low encapsulation efficiency of this compound in nanoparticles?
A1: Low encapsulation efficiency of the hydrophilic drug this compound is a frequent challenge. Key contributing factors include:
-
Drug Partitioning: Due to its hydrophilic nature, this compound has a tendency to partition into the external aqueous phase during nanoprecipitation or emulsion-based synthesis methods. This is a primary cause of low encapsulation.
-
Formulation Parameters: Suboptimal formulation parameters can significantly impact drug loading. These include the type and concentration of polymer or lipid, the choice of organic solvent, the pH of the aqueous phase, and the drug-to-polymer/lipid ratio.[1][2][3]
-
Process Parameters: The method of nanoparticle preparation and its associated parameters, such as sonication time and amplitude, homogenization speed, and stirring rate, play a crucial role in encapsulation efficiency.[4]
-
Drug-Carrier Interaction: Insufficient interaction between this compound and the nanoparticle matrix can lead to poor entrapment. The physicochemical properties of both the drug and the carrier material are critical.
Q2: Which nanoparticle systems are most suitable for encapsulating this compound?
A2: Several nanoparticle systems have been investigated for the encapsulation of levofloxacin, each with its own advantages and challenges:
-
Polymeric Nanoparticles (e.g., PLGA, Chitosan): Poly(lactic-co-glycolic acid) (PLGA) and chitosan are widely used biodegradable polymers.[1][3] Chitosan, being positively charged, can interact ionically with negatively charged drugs, potentially improving encapsulation. However, the encapsulation of hydrophilic drugs in PLGA can be challenging.[5]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based systems are attractive due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs.[6][7][8] NLCs, with their imperfect crystal lattice, can offer higher drug loading capacity compared to SLNs.
-
Liposomes: These are vesicular systems composed of lipid bilayers that can encapsulate hydrophilic drugs in their aqueous core.
The choice of system will depend on the desired release profile, route of administration, and other specific requirements of the drug delivery system.
Q3: How does the method of preparation affect encapsulation efficiency?
A3: The preparation method is a critical determinant of encapsulation efficiency. For this compound, methods that can minimize its contact with the external aqueous phase are generally preferred.
-
Double Emulsion Solvent Evaporation (w/o/w): This is a common method for encapsulating hydrophilic drugs in polymeric nanoparticles.[3] However, drug leakage from the internal aqueous phase to the external one can still occur.
-
Ionic Gelation: This method is often used for preparing chitosan nanoparticles, where the polymer undergoes gelation upon interaction with a cross-linking agent.[9]
-
Nanoprecipitation: This is a simple and rapid method, but it can lead to low encapsulation of hydrophilic drugs due to their high affinity for the aqueous phase.
-
High-Pressure Homogenization: This technique is commonly used for preparing SLNs and NLCs and can lead to high encapsulation efficiencies.[4][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Solutions |
| Very Low Encapsulation Efficiency (<20%) | The drug is rapidly partitioning into the external aqueous phase. The drug-to-polymer/lipid ratio is too high. The chosen polymer/lipid is not suitable for the drug. The organic solvent is too miscible with water. | 1. Optimize the formulation: Decrease the drug-to-polymer/lipid ratio. 2. Modify the preparation method: For the double emulsion method, increase the viscosity of the inner aqueous phase (e.g., by adding a gelling agent) to slow drug diffusion. 3. Change the polymer/lipid: Consider using a polymer with which the drug has a stronger interaction (e.g., chitosan for anionic drugs). 4. Alter the solvent system: Use a less water-miscible organic solvent. |
| Nanoparticle Aggregation | The zeta potential of the nanoparticles is too low (close to neutral), leading to instability. The concentration of the stabilizer (e.g., PVA, Poloxamer) is insufficient. Improper purification or lyophilization. | 1. Increase Zeta Potential: Adjust the pH of the formulation to increase the surface charge of the nanoparticles. 2. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer in the external phase. 3. Improve Purification: Ensure complete removal of residual organic solvent and excess reactants by thorough washing steps (e.g., centrifugation and resuspension). 4. Use Cryoprotectants: Add a cryoprotectant (e.g., trehalose, sucrose) before lyophilization to prevent aggregation. |
| Broad Particle Size Distribution (High Polydispersity Index - PDI) | Inconsistent energy input during homogenization or sonication. Suboptimal stabilizer concentration. Ostwald ripening. | 1. Standardize Energy Input: Ensure consistent and uniform application of energy during nanoparticle formation (e.g., control sonication time, amplitude, and temperature). 2. Optimize Stabilizer: Adjust the stabilizer concentration to effectively coat the nanoparticle surface and prevent particle growth. 3. Rapid Solidification: For solvent evaporation methods, ensure rapid and complete removal of the organic solvent to quickly solidify the nanoparticles and prevent size changes. |
| Drug Crystallization on Nanoparticle Surface | The drug loading has exceeded the amorphous solubility of the drug within the nanoparticle matrix. | 1. Reduce Drug Loading: Decrease the initial amount of drug added to the formulation. 2. Improve Drug-Carrier Interaction: Select a polymer or lipid that has a higher affinity for the drug, which can increase its amorphous solubility within the matrix. 3. Incorporate a Second Polymer/Lipid: Creating a more complex matrix can sometimes inhibit drug crystallization. |
Quantitative Data Summary
The following tables summarize the impact of various formulation and process parameters on the encapsulation efficiency of levofloxacin in different nanoparticle systems.
Table 1: Effect of Formulation Variables on Levofloxacin-Loaded PLGA Nanoparticles
| Parameter | Variation | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| Drug:Polymer Ratio | 1:5 | 36.9 ± 6.1 | 268 ± 18 | [1][2] |
| 1:10 | ~22-24 | Not Reported | [2] | |
| Polymer Type | PLGA 50:50 | Varies (up to ~60%) | ~200 | |
| PLGA 75:25 | Varies (up to ~40%) | ~300-350 | ||
| Surfactant Type (w/o/o emulsion) | Span 80 | ~90 | ~5000 | [10] |
Table 2: Effect of Formulation Variables on Levofloxacin-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Variation | Entrapment Efficiency (%) | Particle Size (nm) | Reference |
| Lipid Type | Compritol 888 ATO | ~65 | ~108 | [4] |
| Surfactant | Poloxamer 188 | >71 | <200 | [6] |
| Homogenization Speed | Varied | Significant effect | Significant effect | [4] |
Experimental Protocols
Protocol 1: Preparation of Levofloxacin-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation (w/o/w)
This protocol is a generalized procedure. Optimization of specific parameters will be required.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve a known amount of this compound in a small volume of deionized water.
-
Prepare the organic phase (o): Dissolve a specific amount of PLGA in an organic solvent like DCM.
-
Form the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or probe sonicator. The energy input (time and power) is a critical parameter to control the size of the inner water droplets.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion dropwise to a larger volume of an aqueous solution containing a stabilizer like PVA, while stirring at a constant rate.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove unencapsulated drug and excess stabilizer. This is typically done by resuspending the pellet in water and centrifuging again.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized. It is recommended to resuspend the final pellet in a solution containing a cryoprotectant (e.g., 5% w/v trehalose) before freezing and lyophilizing.
Protocol 2: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry (Indirect Method)
Principle: This method involves separating the nanoparticles from the aqueous medium containing the unencapsulated drug. The amount of free drug in the supernatant is then quantified, and the encapsulated amount is calculated by subtraction from the total initial drug amount.
Procedure:
-
Separation of Nanoparticles: After nanoparticle preparation and before the washing steps, centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Sample Preparation:
-
Prepare a standard calibration curve of this compound in the same aqueous medium used for nanoparticle preparation at known concentrations.
-
Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.
-
-
UV-Vis Measurement: Measure the absorbance of the diluted supernatant at the maximum absorbance wavelength (λmax) of levofloxacin (around 288 nm, but should be experimentally determined).
-
Quantification: Determine the concentration of free levofloxacin in the supernatant using the calibration curve.
-
Calculation of Encapsulation Efficiency (EE):
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
Visualizations
Caption: Workflow for preparing levofloxacin-loaded PLGA nanoparticles and determining encapsulation efficiency.
Caption: Troubleshooting logic for addressing low encapsulation efficiency of levofloxacin.
References
- 1. Optimization, in vitro-in vivo evaluation, and short-term tolerability of novel levofloxacin-loaded PLGA nanoparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Levofloxacin in nanostructured lipid carriers: Preformulation and critical process parameters for a highly incorporated formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
Preventing precipitation of levofloxacin lactate in intravenous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of levofloxacin lactate in intravenous (IV) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in IV solutions?
A1: this compound precipitation is primarily influenced by several physicochemical factors. The most critical factors include the pH of the solution, the presence of multivalent cations, and the type of intravenous diluent used. Levofloxacin's solubility is highly dependent on pH.[1][2][3] Additionally, levofloxacin can form chelation compounds with metal ions, leading to precipitation.[4]
Q2: At what pH is levofloxacin most and least soluble?
A2: Levofloxacin is an amphoteric compound, meaning it has both acidic and basic properties, which makes its solubility pH-dependent.[1][2][3] Its solubility is high in acidic conditions. As the pH increases, its solubility changes.[1][5] Specifically, levofloxacin's solubility is reported to be 100 mg/mL at a pH range of 0.6 to 5.8.[5] It reaches a maximum solubility of 272 mg/mL at a pH of 6.7, and above this pH, the solubility decreases to a minimum of 50 mg/mL at pH 6.9.[5] Studies have shown that the solubility of levofloxacin hemihydrate increases with a decreasing pH in the range of 3.0 to 8.0.[1][2][3]
Q3: Which intravenous fluids are compatible with this compound?
A3: Levofloxacin is compatible with a range of common intravenous fluids. These include 0.9% sodium chloride (normal saline), 5% dextrose in water (D5W), and 5% dextrose in lactated Ringer's solution.[6]
Q4: Are there any intravenous fluids or additives that are known to be incompatible with this compound?
A4: Yes, certain solutions and additives are incompatible with levofloxacin and can cause precipitation. Levofloxacin should not be mixed with solutions containing multivalent cations such as magnesium and zinc.[4][6] It is also incompatible with sodium bicarbonate and mannitol.[6] Precipitation has been observed when levofloxacin is mixed with 20% mannitol injection and 5% sodium bicarbonate injection under certain storage conditions.[7]
Q5: Can levofloxacin be co-administered with other drugs?
A5: It is generally recommended that levofloxacin should not be admixed with other drugs or infused simultaneously through the same tubing.[6] If the same IV line must be used, it should be flushed before and after the administration of other medications.[6] Levofloxacin can interact with a number of other medications, and co-administration can increase the risk of adverse effects or reduce the efficacy of the antibiotic.[8][9][10]
Troubleshooting Guide
Issue: I observed a white precipitate after diluting this compound in my IV solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect IV Diluent | Ensure you are using a compatible IV fluid such as 0.9% Sodium Chloride, 5% Dextrose in Water, or 5% Dextrose and Lactated Ringer's.[6] Avoid using incompatible solutions like 20% mannitol or 5% sodium bicarbonate.[7] |
| pH of the Final Solution | The pH of the final admixture may be outside the optimal solubility range for levofloxacin. Measure the pH of the final solution. The solubility of levofloxacin is significantly affected by pH.[1][5] |
| Co-administration with Incompatible Drugs | If other drugs were added to the IV bag or administered through the same line, an interaction may have occurred. Levofloxacin is known to be incompatible with drugs containing multivalent cations.[4][6] Do not admix levofloxacin with other medications.[6] |
| Concentration of Levofloxacin | While less common with standard protocols, ensure the final concentration of levofloxacin does not exceed its solubility limit in the chosen diluent at the given temperature and pH. |
Data Presentation
Table 1: pH-Dependent Solubility of Levofloxacin Hemihydrate
| pH | Solubility (mg/mL) |
| 3.0 | 70.66 ± 0.43 |
| 4.0 | 65.40 ± 0.56 |
| 5.0 | 57.55 ± 0.32 |
| 6.0 | 51.07 ± 0.44 |
| 7.0 | 49.66 ± 0.17 |
| 8.0 | 44.39 ± 0.18 |
Data from a study on the pH-solubility profile of levofloxacin hemihydrate.[1]
Experimental Protocols
Protocol 1: Assessment of Physical Compatibility of Levofloxacin with an Intravenous Fluid
1. Objective: To determine the physical compatibility of this compound with a selected intravenous fluid.
2. Materials:
- This compound for injection
- Selected intravenous fluid (e.g., 0.9% Sodium Chloride)
- Sterile vials or IV bags
- pH meter
- Turbidimeter
- Light microscope
- High-Performance Liquid Chromatography (HPLC) system
3. Methodology:
- Preparation of Admixtures:
- Aseptically prepare admixtures of this compound in the selected intravenous fluid at the desired concentration (e.g., 5 mg/mL).
- Prepare a control sample of the intravenous fluid without levofloxacin.
- Initial Evaluation:
- Immediately after preparation, visually inspect all samples for any signs of precipitation, color change, or gas formation.
- Measure the initial pH and turbidity of each sample.
- Incubation:
- Store the prepared admixtures under specified conditions (e.g., room temperature, refrigerated).
- Time-Point Evaluations:
- At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), repeat the visual inspection, pH measurement, and turbidity measurement.
- Microscopic Examination:
- At each time point, place a drop of the admixture on a microscope slide and examine for the presence of crystals or particulate matter.
- Chemical Stability (Optional but Recommended):
- Use a stability-indicating HPLC method to determine the concentration of levofloxacin at each time point to ensure no significant degradation has occurred.
Protocol 2: High-Throughput Screening for Levofloxacin Precipitation Potential
1. Objective: To rapidly screen for potential precipitation of levofloxacin when mixed with various solutions or drug formulations.
2. Materials:
- This compound stock solution
- A library of test solutions (e.g., different IV fluids, solutions of co-administered drugs)
- 96-well microplates
- Automated liquid handler (optional)
- Plate reader with turbidity measurement capabilities
3. Methodology:
- Plate Preparation:
- In each well of a 96-well plate, add a specific volume of the test solutions.
- Addition of Levofloxacin:
- Add a predetermined volume of the this compound stock solution to each well to achieve the final desired concentration.
- Incubation and Mixing:
- Briefly agitate the plate to ensure thorough mixing.
- Incubate the plate at a controlled temperature.
- Turbidity Measurement:
- Measure the absorbance (turbidity) of each well at a suitable wavelength (e.g., 650 nm) at initial and subsequent time points.
- Data Analysis:
- An increase in turbidity over time indicates precipitation. Compare the turbidity of test wells to control wells (levofloxacin in a known compatible diluent).
Visualizations
Caption: Logical relationship of factors leading to levofloxacin precipitation.
Caption: Experimental workflow for assessing physical compatibility.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Levofloxacin | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levofloxacin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 9. 8 Levofloxacin Interactions You Should Avoid - GoodRx [goodrx.com]
- 10. PrescriberPoint [prescriberpoint.com]
Troubleshooting peak tailing in HPLC analysis of levofloxacin lactate
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of levofloxacin lactate, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing in the HPLC analysis of this compound?
A1: Peak tailing for levofloxacin, a basic compound, in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The basic piperazinyl group of levofloxacin can interact with acidic silanol groups on the silica-based column packing, leading to a distorted peak shape.[1][2] Other significant factors include:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, it can lead to inconsistent ionization of levofloxacin and increase interactions with the stationary phase.[1][3]
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of active silanol groups.[3] A void at the column inlet can also cause peak distortion.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][3]
-
Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., in tubing and fittings) can lead to band broadening and peak tailing.[5]
-
Contamination: A contaminated guard or analytical column can cause poor peak shape.[6]
Q2: How does the mobile phase pH affect the peak shape of levofloxacin?
A2: The mobile phase pH is a crucial parameter for achieving a symmetrical peak for levofloxacin. Levofloxacin has two pKa values: one for its carboxylic acid group (around 5.5-6.25) and another for its piperazinyl group (around 8.0-8.22).[7] To minimize peak tailing due to silanol interactions, it is generally recommended to work at a low pH (typically 2.5-4.0).[2][7] At this acidic pH, the silanol groups on the silica stationary phase are protonated and less likely to interact with the protonated basic groups of levofloxacin, resulting in a more symmetrical peak.[1][3]
Q3: What type of HPLC column is recommended to minimize peak tailing for levofloxacin?
A3: C18 columns are commonly used for levofloxacin analysis.[1][2] To effectively minimize peak tailing, it is highly advisable to use a modern, high-purity, end-capped C18 column. End-capping is a process that chemically bonds a small silane molecule to the unreacted silanol groups on the silica surface, thereby reducing their availability for secondary interactions with basic analytes like levofloxacin.[1] Columns specifically designated as "base-deactivated" are also an excellent choice.
Q4: Can mobile phase additives help reduce peak tailing for levofloxacin?
A4: Yes, mobile phase additives can be very effective. If adjusting the pH is not sufficient to eliminate peak tailing, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%).[1] TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from levofloxacin and improving peak symmetry.[1][8] Increasing the buffer concentration (typically to 10-50 mM) can also help by increasing the ionic strength of the mobile phase, which can suppress silanol interactions.[3][8]
Q5: My levofloxacin peak is tailing, but other non-basic compounds in my sample have a good peak shape. What is the likely cause?
A5: This scenario strongly suggests that the peak tailing is due to a specific chemical interaction between levofloxacin and the stationary phase, rather than a system-wide issue like extra-column volume. The most probable cause is the interaction of the basic levofloxacin molecule with acidic silanol groups on the column. In this case, you should focus on optimizing the mobile phase (adjusting pH, adding a competing base) or choosing a more inert column.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing in your levofloxacin analysis.
Data Presentation
Table 1: Influence of Mobile Phase pH on Levofloxacin Peak Tailing Factor
| Mobile Phase pH | Expected Tailing Factor (T) | Remarks |
| 2.5 - 4.0 | Typically < 1.5 | Symmetrical peak shape.[7] |
| 4.0 - 6.0 | 1.5 - 2.0 | Potential for some peak tailing.[7] |
| 6.0 - 7.5 | > 2.0 | Increased likelihood of significant tailing.[7] |
| Data synthesized from multiple sources to show general trends. |
Table 2: Effect of Mobile Phase Additive (Triethylamine - TEA) on Peak Symmetry
| TEA Concentration | Expected Tailing Factor (T) | Mechanism |
| 0% | > 2.0 (at suboptimal pH) | Strong secondary interactions with silanol groups. |
| 0.1% | 1.2 - 1.5 | TEA competes with levofloxacin for active silanol sites, improving peak shape.[1][8] |
| 0.25% | < 1.2 | Further reduction in tailing due to increased masking of silanol groups.[8] |
| Representative data illustrating the expected effect of a competing base. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration (for Reversed-Phase C18 Columns)
This protocol is designed to remove strongly retained contaminants that may cause peak tailing and high backpressure.
Important: Always disconnect the column from the detector before flushing to avoid contaminating the detector cell.
-
Initial Wash: Flush the column with your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water). Run at least 10-20 column volumes.
-
Strong Solvent Wash: Flush the column with 10-20 column volumes of a strong, non-buffered organic solvent such as 100% Acetonitrile or Methanol.
-
Intermediate Wash (Optional): For highly non-polar contaminants, an intermediate solvent like isopropanol can be used.
-
Re-equilibration: Before resuming analysis, flush the column with the initial mobile phase (including buffer) for at least 20-30 column volumes, or until a stable baseline is achieved.
-
Backflushing (If Necessary): If the above steps do not resolve the issue and high backpressure persists, consider backflushing the column (reversing the flow direction). Consult the column manufacturer's instructions to ensure your column is compatible with backflushing.
Protocol 2: Diagnosing Extra-Column Volume
This procedure helps to determine if the HPLC system's plumbing is contributing to peak tailing.
-
Remove the Column: Disconnect the analytical column from the system.
-
Install a Zero-Dead-Volume (ZDV) Union: Connect the injector directly to the detector using a ZDV union.
-
Prepare a Test Sample: Inject a small volume (e.g., 1-2 µL) of a UV-active compound that is not retained, such as a solution of uracil or acetone.
-
Measure the Peak Width: Run the mobile phase at a typical flow rate and record the chromatogram. Measure the width of the resulting peak.
-
Interpretation: A broad, tailing peak under these conditions indicates significant extra-column volume in your system. Check all fittings for proper connection and consider replacing any long or wide-bore tubing with shorter, narrower alternatives.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. agilent.com [agilent.com]
- 5. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. m.youtube.com [m.youtube.com]
Optimization of mobile phase for levofloxacin lactate chiral separation
Welcome to the technical support center for the optimization of the mobile phase for levofloxacin lactate chiral separation. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC methods for the chiral separation of levofloxacin?
A1: The primary methods for the chiral separation of levofloxacin include normal-phase high-performance liquid chromatography (HPLC), ligand-exchange chromatography (LEC), and reverse-phase HPLC, often with a chiral stationary phase (CSP) or after derivatization of the enantiomers.[1][2][3] Each method has its own advantages regarding resolution, run time, and sample preparation requirements.
Q2: Which chiral stationary phases (CSPs) are most effective for levofloxacin separation?
A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and effective for the chiral separation of a broad range of compounds, including levofloxacin.[4] Columns like Chiralpak® IC and Chiralcel® OD-H have been successfully employed.[1] Pirkle-type CSPs like (R,R) Whelk-O1 have also demonstrated effective separation.[5] For ligand-exchange chromatography, a conventional C18 column can be used.[2][6]
Q3: What is the role of additives like diethylamine (DEA) in the mobile phase for normal-phase HPLC?
A3: In normal-phase HPLC for chiral separations, basic additives like diethylamine (DEA) are often added to the mobile phase to improve peak shape and enhance resolution between enantiomers.[1] DEA can interact with the stationary phase and the analyte, reducing peak tailing and improving chromatographic efficiency.
Q4: Can temperature affect the chiral separation of levofloxacin?
A4: Yes, temperature is a critical parameter in chiral separations and can significantly impact selectivity.[4] Changes in temperature can alter the interactions between the analyte and the chiral stationary phase, sometimes even leading to a reversal of the elution order of the enantiomers.[4] It is crucial to control the column temperature for reproducible results.
Q5: What is ligand-exchange chromatography and how is it applied to levofloxacin separation?
A5: Ligand-exchange chromatography (LEC) is a technique where a chiral selector, typically an amino acid, is used as a mobile phase additive along with a metal ion (e.g., copper(II)).[2] This forms transient diastereomeric complexes with the enantiomers of the analyte, which can then be separated on a conventional achiral stationary phase like a C18 column.[2][6] This method offers an alternative to expensive chiral columns.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | 1. Inappropriate mobile phase composition.2. Unsuitable chiral stationary phase.3. Incorrect flow rate.4. Suboptimal column temperature. | 1. Optimize Mobile Phase: Adjust the ratio of the organic modifier (e.g., isopropanol, methanol, acetonitrile) to the non-polar solvent (e.g., n-hexane) in normal-phase, or the aqueous to organic ratio in reverse-phase. Consider adding a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape and selectivity.[1][7]2. Select a Different CSP: If optimization of the mobile phase is insufficient, consider a different type of chiral stationary phase (e.g., polysaccharide vs. Pirkle-type).[4][5]3. Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[1]4. Vary Temperature: Systematically vary the column temperature to find the optimal selectivity.[4] |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase.2. Active sites on the column packing material.3. Inappropriate mobile phase pH. | 1. Add a Mobile Phase Modifier: For basic compounds like levofloxacin, adding a small amount of a basic modifier like diethylamine (DEA) can reduce tailing in normal-phase chromatography.[1] For reverse-phase, adjusting the pH of the aqueous component with an acid like TFA can be effective.[7]2. Use a Different Column: Consider a column with a different packing material or one that is end-capped to minimize silanol interactions. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column degradation. | 1. Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.[7]2. Ensure Accurate Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Premixing solvents can also improve consistency.3. Column Equilibration and Cleaning: Ensure the column is properly equilibrated before each run and implement a regular column cleaning protocol. |
| Low Signal Intensity | 1. Low sample concentration.2. Incorrect detection wavelength.3. Sample degradation. | 1. Increase Sample Concentration: If possible, increase the concentration of the injected sample.2. Optimize Detection Wavelength: Levofloxacin has a UV absorbance maximum around 290-295 nm. Ensure your detector is set to an appropriate wavelength.[1][7]3. Check Sample Stability: Ensure the sample is stable in the chosen diluent and protected from light if necessary.[8] |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Levofloxacin Chiral Separation
This protocol is based on a method using a Chiralpak IC column.[1]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Chiralpak IC (150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: n-hexane and isopropyl alcohol (95:5 v/v). For improved performance, a mixture of n-hexane, isopropyl alcohol, and diethylamine (950:50:1 v/v/v) can be used.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
Protocol 2: Ligand-Exchange Chromatography for Levofloxacin Chiral Separation
This protocol utilizes a conventional C18 column with a chiral mobile phase additive.[2][6]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Conventional C18 column.
-
Mobile Phase: Methanol and water (88:12 v/v) containing 10 mmol/L L-leucine and 5 mmol/L copper (II) sulfate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector (wavelength to be optimized, typically around 290 nm).
-
Column Temperature: Ambient.
-
Injection Volume: To be optimized based on system sensitivity.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Data Presentation
Table 1: Comparison of Mobile Phases for Levofloxacin Chiral Separation
| Method | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Normal-Phase HPLC | Chiralpak IC (150 x 2.1mm, 5µm) | n-hexane:isopropyl alcohol (95:5 v/v) | 1.0 | > 3 | [1] |
| Normal-Phase HPLC | Chiralpak IC-3 | n-hexane:isopropyl alcohol:diethyl amine (950:50:1 v/v/v) | Not Specified | > 3 | [1] |
| Ligand-Exchange | C18 | Methanol:Water (88:12 v/v) with 10 mmol/L L-leucine and 5 mmol/L copper sulfate | 1.0 | 2.4 | [2][6] |
| Reverse-Phase HPLC (after derivatization) | YMC Pack ODS AM (250x4.6mm, 5µm) | Buffer (0.05% TFA in water):Acetonitrile (55:45 v/v) | 1.25 | > 4 | [7] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
Minimizing degradation of levofloxacin lactate during nanoparticle synthesis
Technical Support Center: Levofloxacin Lactate Nanoparticle Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of this compound during the synthesis of nanoparticles. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during nanoparticle synthesis?
A1: Levofloxacin is susceptible to degradation from several factors commonly encountered during nanoparticle synthesis. The main causes are:
-
Photodegradation: Exposure to UV or even ambient light can cause degradation. Levofloxacin is known to be unstable under light exposure, especially in a solution.[1][2]
-
Oxidative Stress: The presence of reactive oxygen species (ROS), which can be generated by processes like sonication or exposure to certain reagents, leads to significant degradation.[3][4][5] The formation of levofloxacin-N-oxide is a common oxidative degradation product.[1][6]
-
pH Extremes: Levofloxacin is most stable in a neutral pH range (around 7.0).[7][8] Both acidic and alkaline conditions can accelerate its degradation, with acidic stress being particularly notable.[5][9]
-
Thermal Stress: High temperatures used during synthesis steps like solvent evaporation can lead to thermal decomposition.[10][11][12] Levofloxacin is generally stable up to 255°C, but interactions with excipients can lower this threshold.[12]
-
Hydrolysis: While generally less significant than other factors, hydrolysis can occur under specific pH and temperature conditions.[5]
Q2: Which nanoparticle synthesis methods are most suitable for minimizing levofloxacin degradation?
A2: Methods that avoid harsh conditions are preferable. Techniques like ionic gelation and solvent evaporation are commonly used.[13][14] The emulsion-solvent evaporation method, in particular, has been shown to be effective for encapsulating levofloxacin in PLGA nanoparticles.[14][15] It is crucial to optimize parameters within any chosen method, such as sonication energy and evaporation temperature, to reduce drug degradation.
Q3: What are the main degradation products of levofloxacin I should be aware of?
A3: The primary degradation products identified through techniques like LC-MS/MS include descarboxyl levofloxacin, desmethyl levofloxacin, and levofloxacin-N-oxide.[6] Other pathways can involve demethylation, defluorination, and decarboxylation.[16] The formation of these by-products not only reduces the therapeutic efficacy but can also introduce potential toxicity.[17][18]
Q4: How can I protect levofloxacin from light during the synthesis process?
A4: To prevent photodegradation, all experimental steps should be conducted in a dark room or by using amber-colored glassware or vessels wrapped in aluminum foil.[19] Limiting the exposure time to any light source is also critical.
Q5: What is the optimal pH for the aqueous phase during emulsification?
A5: The levofloxacin molecule is most stable around a neutral pH of 7.[7][8] Therefore, maintaining the pH of the aqueous phase between 6.8 and 7.4 is recommended to minimize pH-induced degradation. Buffering the aqueous phase can help maintain a stable pH throughout the process.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of levofloxacin-loaded nanoparticles.
| Problem | Potential Cause(s) | Recommended Solutions & Mitigation Strategies |
| Low Drug Encapsulation Efficiency (<50%) | 1. Drug Degradation: Significant levofloxacin degradation during synthesis reduces the amount of intact drug available for encapsulation.[5] 2. Poor Drug-Polymer Interaction: The affinity between levofloxacin and the polymer matrix (e.g., PLGA, Chitosan) is insufficient. 3. Drug Leakage: Levofloxacin may be leaking into the external aqueous phase during nanoparticle formation or washing steps. | 1. Minimize Stress: Implement all protective measures: work in the dark, use an ice bath during sonication, maintain neutral pH, and use the lowest effective temperature for solvent evaporation. 2. Optimize Formulation: Adjust the drug-to-polymer ratio. For chitosan nanoparticles prepared by ionic gelation, higher concentrations of chitosan have been shown to increase entrapment efficiency.[20] 3. Modify Aqueous Phase: Increase the viscosity of the external phase with agents like PVA to reduce drug diffusion. |
| High Polydispersity Index (PDI > 0.3) | 1. Excessive Sonication/Homogenization: Over-processing can lead to particle aggregation or fragmentation, resulting in a wide size distribution. 2. Inadequate Surfactant Concentration: Insufficient surfactant (e.g., Tween 80, Poloxamer 188) fails to adequately stabilize the newly formed nanoparticles, leading to aggregation.[13] | 1. Optimize Energy Input: Reduce sonication/homogenization time and power. Use a pulsed mode instead of continuous sonication to control energy input and heat generation.[15] 2. Adjust Surfactant Level: Methodically vary the surfactant concentration to find the optimal level that provides good stabilization without compromising other nanoparticle characteristics. |
| Appearance of Unknown Peaks in HPLC Chromatogram | 1. Formation of Degradation Products: The unknown peaks are likely levofloxacin degradants resulting from exposure to light, heat, or oxidative stress.[9][21] 2. Excipient Interaction: Levofloxacin may be interacting with certain excipients, such as lactose, leading to degradation.[12][22][23] | 1. Perform Forced Degradation Study: Intentionally stress a pure sample of levofloxacin (acid, base, peroxide, heat, light) and run HPLC to identify the retention times of major degradation products.[5] This helps in confirming if the unknown peaks are indeed degradants. 2. Review Excipients: Ensure all excipients are compatible with levofloxacin. Avoid known reactive excipients.[12][22][23] |
| Poor In-vitro Antimicrobial Activity | 1. Significant Drug Degradation: The encapsulated drug is no longer in its active form. 2. Inefficient Drug Release: The nanoparticle formulation does not release the drug effectively at the site of action. | 1. Re-evaluate Synthesis Protocol: Re-run the synthesis with stringent controls against degradation factors. Quantify the encapsulated, intact levofloxacin using a stability-indicating HPLC method.[5][21] 2. Modify Release Characteristics: Change the polymer type or molecular weight to alter the release profile. For example, different ratios in PLGA can tune the release rate. |
Data Presentation: Impact of Process Parameters on Degradation
The following table summarizes hypothetical data from experiments designed to optimize the synthesis of levofloxacin-loaded PLGA nanoparticles using the solvent evaporation method. The goal was to minimize drug degradation.
Table 1: Effect of Sonication and pH on Levofloxacin Degradation and Encapsulation Efficiency
| Formulation ID | Sonication Method | Aqueous Phase pH | Degradation (%)* | Encapsulation Efficiency (%) | Particle Size (nm) | PDI |
| LVX-NP-01 | Continuous (5 min) | 5.0 | 28.5 | 45.2 | 210 | 0.35 |
| LVX-NP-02 | Continuous (5 min) | 7.2 | 15.1 | 62.8 | 195 | 0.21 |
| LVX-NP-03 | Pulsed (5 min, 5s on/off) | 5.0 | 18.3 | 58.9 | 180 | 0.18 |
| LVX-NP-04 (Optimized) | Pulsed (5 min, 5s on/off) | 7.2 | 4.2 | 81.5 | 175 | 0.15 |
| LVX-NP-05 | No Sonication (Vortex only) | 7.2 | 1.5 | 25.3 | 850 | 0.62 |
*Degradation (%) was quantified by a stability-indicating HPLC method by measuring the area of degradation product peaks relative to the initial amount of levofloxacin.
Experimental Protocols
Protocol 1: Synthesis of Levofloxacin-Loaded PLGA Nanoparticles (Optimized Solvent Evaporation Method)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Deionized Water
Procedure:
-
Organic Phase Preparation: In a light-protected environment (amber vial), dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 10 mL of PBS (pH 7.2).
-
Emulsification:
-
Place the aqueous phase vial in an ice bath to maintain a low temperature.
-
Inject the organic phase into the aqueous phase under continuous stirring.
-
Immediately sonicate the mixture using a probe sonicator set to a pulsed mode (5 seconds on, 5 seconds off) at 40% amplitude for 5 minutes. Ensure the probe is submerged but not touching the vial walls.
-
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger beaker and stir magnetically at room temperature in a fume hood for 4 hours to allow for complete evaporation of DCM. All glassware should be protected from light.
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and repeating the centrifugation step twice.
-
-
Lyophilization (Optional): For long-term storage, resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.
Protocol 2: Quantification of Levofloxacin and Degradation Products (Stability-Indicating RP-HPLC Method)
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of a phosphate buffer (25 mM sodium dihydrogen orthophosphate, pH adjusted to 6.0 with triethylamine) and methanol in a 70:30 (v/v) ratio.[5]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 294 nm[5]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of pure levofloxacin and, if available, its known degradation products in the mobile phase. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation (from Nanoparticles):
-
Accurately weigh a known amount of lyophilized nanoparticles (or a known volume of the suspension).
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile or DMSO).
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Calculate the concentration of levofloxacin and its degradation products by comparing the peak areas to the respective calibration curves. The mass balance should be between 99-101% to confirm the method is stability-indicating.[5]
Visualizations
Caption: Key Stressors and Degradation Pathways for Levofloxacin.
Caption: Troubleshooting Workflow for Levofloxacin Degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Levofloxacin oxidation by ozone and hydroxyl radicals: kinetic study, transformation products and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin | Moroccan Journal of Chemistry [revues.imist.ma]
- 11. staff.najah.edu [staff.najah.edu]
- 12. Decomposition Kinetics of Levofloxacin: Drug-Excipient In... [degruyterbrill.com]
- 13. jddtonline.info [jddtonline.info]
- 14. idus.us.es [idus.us.es]
- 15. researchgate.net [researchgate.net]
- 16. deswater.com [deswater.com]
- 17. Oxidative transformation of levofloxacin by δ-MnO2: products, pathways and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics [mdpi.com]
- 19. Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Levofloxacin loaded chitosan and poly-lactic-co-glycolic acid nano-particles against resistant bacteria: Synthesis, characterization and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. Decomposition Kinetics of Levofloxacin: Drug-Excipient In... [degruyterbrill.com]
Technical Support Center: Enhancing the Stability of Levofloxacin Lactate Ophthalmic Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of stable levofloxacin lactate ophthalmic solutions.
Frequently Asked Questions (FAQs)
Q1: My levofloxacin ophthalmic solution is showing a significant decrease in potency during stability studies. What are the most likely causes?
A1: The most common causes for potency loss in levofloxacin ophthalmic solutions are chemical degradation, particularly through oxidation and photodegradation. Levofloxacin is known to be susceptible to oxidative stress and degradation under acidic conditions.[1][2][3] Exposure to light, especially daylight or UV radiation, can also lead to the formation of degradation products, with levofloxacin N-oxide being a commonly identified degradant.[4]
Q2: I've observed the formation of precipitates in my formulation. What could be the reason?
A2: Precipitation in levofloxacin ophthalmic solutions is often related to pH-dependent solubility. Levofloxacin is an amphoteric compound, and its solubility is significantly affected by the pH of the solution.[5][6][7] If the pH of your formulation shifts to a range where levofloxacin's solubility is reduced, precipitation can occur. Ensure that your buffer system is robust enough to maintain the desired pH throughout the product's shelf life.
Q3: What is the optimal pH range for maintaining the stability of a levofloxacin ophthalmic solution?
A3: Based on available literature and commercial product information, a pH range of 6.0 to 7.0 is generally considered suitable for levofloxacin ophthalmic solutions.[1][8][9][10][11] This range represents a compromise between solubility and stability, as levofloxacin's stability profile can be affected by highly acidic or alkaline conditions. Specifically, a pH range of 5-7 has been suggested as useful for liquid preparations to minimize photodegradation.[8]
Q4: Are there any specific excipients that are known to be incompatible with this compound?
A4: While comprehensive public data on specific incompatibilities is limited, it is crucial to assess the compatibility of all excipients. Oxidizing agents should be avoided due to levofloxacin's susceptibility to oxidation. The compatibility of the chosen preservative, buffering agents, and tonicity modifiers with this compound should be thoroughly evaluated through formal stability studies. Common excipients used in commercial formulations include benzalkonium chloride, sodium chloride, and agents for pH adjustment like sodium hydroxide and hydrochloric acid.[10][12]
Q5: How can I minimize oxidative degradation in my levofloxacin formulation?
A5: To minimize oxidative degradation, consider incorporating antioxidants into your formulation.[13] Additionally, manufacturing processes that reduce exposure to oxygen, such as nitrogen purging of formulation vessels and filling under a nitrogen blanket, can be beneficial. Packaging the final product in containers that provide a barrier to oxygen is also a critical control strategy.
Troubleshooting Guides
Issue: Rapid Degradation Observed During Forced Degradation Studies
If you are observing unexpectedly high levels of degradation under specific stress conditions, use the following guide to identify the potential cause and find a solution.
| Observed Issue | Potential Cause | Recommended Action |
| High degradation under oxidative stress (e.g., H₂O₂) | Inherent susceptibility of the levofloxacin molecule to oxidation.[1][3] | - Incorporate a suitable antioxidant (e.g., ascorbic acid, sodium metabisulfite).- Implement oxygen-reducing manufacturing steps (e.g., nitrogen purging).- Evaluate alternative packaging with lower oxygen permeability. |
| Significant degradation under acidic conditions (e.g., HCl) | Levofloxacin shows some instability in acidic environments.[2][14] | - Adjust the formulation pH to a more neutral range (e.g., 6.0-7.0).- Ensure the buffering capacity of your formulation is sufficient to resist pH changes. |
| Color change or degradation upon exposure to light | Photodegradation of levofloxacin.[4][8] | - Package the ophthalmic solution in opaque or UV-protective containers.- Conduct manufacturing and handling under controlled lighting conditions. |
| Degradation is observed but mass balance is not achieved in HPLC analysis | An inappropriate analytical method is being used that does not separate all degradants from the parent peak. | - Develop and validate a stability-indicating HPLC method as per ICH guidelines.[1][2][3] Ensure the method can resolve levofloxacin from all potential degradation products and process-related impurities. |
Summary of Forced Degradation Conditions for Levofloxacin
The following table summarizes typical stress conditions used in forced degradation studies for levofloxacin, as reported in the literature.[1][2][3]
| Stress Condition | Typical Reagent/Condition | Observed Degradation |
| Acid Hydrolysis | 5.0 M HCl | Minor to slight degradation[1][3] |
| Base Hydrolysis | 5.0 M NaOH | Generally stable[2][3] |
| Oxidative | 30% H₂O₂ | Significant degradation[1][3] |
| Thermal | 105 °C | Generally stable[3] |
| Photolytic | ICH Q1B conditions | Can lead to degradation[4][8] |
| Aqueous Hydrolysis | Water | Generally stable[3] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Levofloxacin
This protocol provides a general framework for a stability-indicating RP-HPLC method based on published literature.[1][2] Method optimization and validation are essential for specific formulations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: ACE C18 or equivalent (e.g., Cosmosil C18, 250mm x 4.6mm, 5µm).[1][2]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a gradient or isocratic elution using a buffer of sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) with 0.5% (v/v) triethylamine, and methanol.[1]
-
Flow Rate: Typically 0.8 to 1.2 mL/min.
-
Detection Wavelength: 294 nm.[1]
-
Column Temperature: Ambient or controlled (e.g., 35°C).
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare standard solutions of levofloxacin and any known impurities in the mobile phase.
-
Prepare sample solutions from the ophthalmic formulation, diluting as necessary with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the peak areas of levofloxacin and any degradation products.
-
Ensure that the method demonstrates specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
-
Visualizations
Caption: Workflow for a typical stability study of levofloxacin ophthalmic solution.
Caption: Major degradation pathways for levofloxacin in ophthalmic solutions.
References
- 1. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. akjournals.com [akjournals.com]
- 4. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Levofloxacin Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. medicines.org.uk [medicines.org.uk]
- 13. Antibiotic drug levofloxacin inhibits proliferation and induces apoptosis of lung cancer cells through inducing mitochondrial dysfunction and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of levofloxacin lactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of levofloxacin lactate.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be attributed to matrix effects.
Question: Why am I observing poor reproducibility and accuracy in my this compound quantification?
Answer: Poor reproducibility and accuracy are common indicators of unaddressed matrix effects.[1][2][3] Matrix effects, which can cause ion suppression or enhancement, lead to variability in the analyte signal that is not proportional to its concentration.[2][4] Endogenous components from the biological matrix, such as phospholipids and proteins, can co-elute with levofloxacin and interfere with its ionization.[2][5]
To troubleshoot this, a systematic evaluation of matrix effects is recommended. The post-extraction spike method is a widely accepted quantitative approach to determine the extent of these effects.[2][6]
Question: My levofloxacin signal is significantly lower in plasma samples compared to the neat standard solution. What is causing this ion suppression?
Answer: Significant ion suppression is a classic matrix effect where co-eluting endogenous compounds from the plasma interfere with the ionization of levofloxacin in the mass spectrometer's ion source.[5][7] This is particularly common with electrospray ionization (ESI), which is highly susceptible to such interferences.[5][7] The most common culprits in plasma are phospholipids, salts, and proteins that were not sufficiently removed during sample preparation.[2][5]
To address this, consider the following:
-
Improve Sample Preparation: Transition from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[1][5][8]
-
Optimize Chromatography: Modify your chromatographic method to better separate levofloxacin from the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution.[3][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as levofloxacin-d8, co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations.[10][11][12]
Question: I am using a stable isotope-labeled internal standard (levofloxacin-d8), but still see variability. Why isn't it perfectly compensating for the matrix effect?
Answer: While a SIL-IS is the gold standard for compensating for matrix effects, its effectiveness can be compromised under certain conditions.[9][11] If the chromatographic peak shape is poor or if there is a slight retention time shift between levofloxacin and levofloxacin-d8, the two may not be exposed to the exact same matrix components as they elute, leading to incomplete compensation.[12] Additionally, extreme ion suppression can reduce the signal of both the analyte and the internal standard to a level where sensitivity and linearity are compromised.[5]
To troubleshoot, verify the co-elution of the analyte and the SIL-IS and ensure that the chromatographic conditions are robust and reproducible. If the issue persists, further optimization of the sample cleanup procedure is recommended to reduce the overall matrix load.[9]
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2][3][4] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][9]
How can I quantitatively assess the matrix effect for my this compound assay?
The most common method is the post-extraction spike, which calculates a Matrix Factor (MF).[2] This involves comparing the peak area of levofloxacin spiked into a blank, extracted matrix to the peak area of levofloxacin in a neat solution at the same concentration.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is often considered acceptable.
What are the most effective sample preparation techniques to minimize matrix effects for levofloxacin in plasma?
While protein precipitation (PPT) is a simple and fast technique, it often results in significant matrix effects.[1][8] For levofloxacin analysis in plasma, more effective techniques include:
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning levofloxacin into an organic solvent, leaving many matrix components behind.[5]
-
Solid-Phase Extraction (SPE): Provides excellent cleanup by selectively retaining and eluting levofloxacin, effectively removing interfering substances.[8]
How do I choose an appropriate internal standard for levofloxacin analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as levofloxacin-d8.[10][11] SIL-IS share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate compensation for matrix effects.[11][12] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[13]
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect values for levofloxacin using different sample preparation methods.
| Sample Preparation Method | Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Levofloxacin | Levofloxacin-d8 | 91.4 - 109.7 | 95.7 - 112.5 | [10][14] |
| Protein Precipitation | Levofloxacin | Moxifloxacin-d4 | 90.1 - 109.2 | 93.1 - 105.8 | [15] |
| Liquid-Liquid Extraction | Levofloxacin | Enrofloxacin | 90.9 - 99.5 | 93.0 - 94.6 | [16] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Process a blank biological sample (e.g., plasma) using your established extraction procedure.
-
Prepare Post-Spike Sample (Set A): Spike the blank matrix extract with levofloxacin and the internal standard at a known concentration (e.g., low, medium, and high QC levels).
-
Prepare Neat Solution (Set B): Prepare a solution of levofloxacin and the internal standard in the mobile phase or reconstitution solvent at the same concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquot: Take 100 µL of the plasma sample.
-
Add Internal Standard: Add the internal standard (e.g., levofloxacin-d8) working solution.
-
Precipitation: Add 300-400 µL of cold acetonitrile or methanol.[15][17]
-
Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.[15][18]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase. This step helps to minimize solvent effects.
-
Injection: Inject an aliquot of the final solution into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for levofloxacin analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 16. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Technical Support Center: Enhancing In Vitro-In Vivo Correlation (IVIVC) for Levofloxacin Lactate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the in vitro-in vivo correlation (IVIVC) of levofloxacin lactate formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the development of a meaningful IVIVC for this compound.
Question: Why is my in vitro dissolution profile not correlating with the in vivo pharmacokinetic data for my this compound immediate-release tablets?
Answer: A lack of correlation for an immediate-release formulation of a BCS Class I drug like levofloxacin can be unexpected but may arise from several factors.[1] Levofloxacin is rapidly and almost completely absorbed, so the in vivo dissolution is typically not the rate-limiting step.[2][3] However, discrepancies can still occur.
-
Inappropriate Dissolution Medium: Standard USP dissolution media (e.g., 0.1N HCl) may not adequately represent the in vivo environment of the gastrointestinal tract.[2][3] The use of biorelevant media, which mimic the composition of gastric and intestinal fluids, is highly recommended to achieve a more predictive in vitro release profile.
-
Formulation Excipient Effects: Certain excipients, such as binders or disintegrants, can influence the microenvironment of the dissolving drug particles, affecting the local pH and, consequently, the dissolution rate.[4] For instance, the choice and concentration of superdisintegrants like sodium starch glycolate, crosspovidone, and crosscarmellose sodium can significantly alter the disintegration time and dissolution rate of levofloxacin tablets.[5][6]
-
Manufacturing Process Variables: Differences in manufacturing processes (e.g., compression force, granulation method) can impact tablet hardness and porosity, leading to altered dissolution profiles that may not be reflected in vivo.
-
"In Vivo" Sink Conditions: While levofloxacin is highly soluble, rapid absorption in the upper gastrointestinal tract creates a powerful "sink" effect that may not be fully replicated in a limited volume of in vitro dissolution medium.
Question: My this compound formulation shows rapid and complete dissolution in vitro, but the in vivo absorption appears slower than expected. What could be the cause?
Answer: This scenario, often termed a "flip-flop" model, can be misleading.[7] While less common for BCS Class I drugs, it's essential to investigate potential physiological factors that might be rate-limiting in vivo.
-
Gastric Emptying Rate: The rate at which the formulation transits from the stomach to the small intestine can be the true rate-limiting step for absorption, especially if the drug is primarily absorbed in the intestine. This is a physiological variable that standard in vitro dissolution tests do not account for.
-
Gastrointestinal Motility and pH: Variations in GI motility and regional pH differences can influence the rate and extent of drug absorption, even for highly soluble and permeable drugs.
-
Food Effects: Although food has little effect on the overall absorption of levofloxacin, it can delay the time to peak plasma concentration (Tmax).[8] If your in vivo study was conducted under fed conditions, this could explain a slower apparent absorption rate compared to a fasted state in vitro test.
Question: I am observing high variability in my in vivo pharmacokinetic data, making it difficult to establish a reliable IVIVC. How can I address this?
Answer: High inter-subject variability is a common challenge in pharmacokinetic studies.
-
Study Design and Execution: Ensure a robust and well-controlled study design. A crossover design is generally recommended to minimize inter-subject variability.[9] Standardize conditions such as fasting/fed state, water intake, and posture of the subjects (animal or human).
-
Subject Selection: In animal studies, use a homogenous population in terms of age, weight, and health status.[9][10]
-
Analytical Method Validation: A validated and sensitive bioanalytical method (e.g., HPLC or LC-MS/MS) is crucial for accurate quantification of levofloxacin in plasma.[2][9][11] Ensure the method has low variability and a limit of quantification sufficient to capture the complete plasma concentration-time profile.
-
Data Analysis: Employ appropriate pharmacokinetic modeling and statistical methods to analyze the data. Consider using individual data points rather than mean data for establishing a Level A IVIVC to better account for individual differences.[7]
Frequently Asked Questions (FAQs)
What is a Level A IVIVC and why is it desirable for this compound formulations?
A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate (e.g., the rate of drug absorption).[12] It is the highest level of correlation and is highly desirable because it allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.[12] For a BCS Class I drug like levofloxacin, achieving a Level A IVIVC can streamline formulation development, justify post-approval changes, and reduce the need for extensive human or animal studies.[1]
Which in vitro dissolution conditions are most suitable for developing an IVIVC for this compound?
For levofloxacin, a BCS Class I drug, dissolution is generally not the rate-limiting step to absorption. However, to develop a meaningful IVIVC, the in vitro test should be sensitive to formulation variables.
-
Biorelevant Media: The use of biorelevant media such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) is strongly recommended.[13][14] These media better simulate the physiological environment of the GI tract compared to simple buffers.[15][16]
-
Two-Stage Dissolution: A two-stage dissolution test, which simulates the transfer from the acidic environment of the stomach to the more neutral pH of the intestine, can be particularly insightful for drugs like levofloxacin that have pH-dependent solubility.[14]
-
Apparatus and Agitation: The USP Apparatus II (paddle) at 50-75 rpm is commonly used.[2][3][17] The agitation speed should be carefully selected to be discriminatory without being overly aggressive.
What are the key formulation variables that can be modified to improve the IVIVC of this compound tablets?
-
Disintegrants/Superdisintegrants: The type and concentration of disintegrants can significantly impact the tablet's disintegration time and subsequent drug release. Formulations with different disintegrants can be used to generate the different release rates needed to establish an IVIVC.[5][6]
-
Binders: The choice of binder can affect tablet hardness and dissolution. Different binders, such as gelatin and starch, have been shown to influence the bioavailability of fluoroquinolones.[4]
-
Manufacturing Process: Parameters like granulation technique and compression force can be varied to produce tablets with a range of hardness and dissolution profiles, which is essential for developing a robust IVIVC.
Quantitative Data Summary
The following tables summarize quantitative data from a study comparing two immediate-release 250 mg levofloxacin tablet formulations (a local product and a reference product) to establish an in vitro-in vivo correlation.[2]
Table 1: In Vitro Dissolution Data
| Time (minutes) | % Drug Released (Local Product) | % Drug Released (Reference Product) |
| 5 | 78.34 | 67.34 |
| 10 | 89.21 | 84.86 |
| 15 | 93.45 | 85.15 |
| 20 | 94.32 | 82.17 |
| 25 | 95.67 | 90.08 |
| 30 | 97.49 | 95.67 |
| 45 | 97.55 | 97.49 |
| 60 | 97.66 | 97.55 |
Data extracted from Akbor et al., 2007.[2]
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Local Product | Reference Product |
| Cmax (µg/mL) | 2.11 | 1.89 |
| Tmax (hours) | 1.00 | 1.50 |
| AUC (0-24h) (µg.hr/mL) | 11.21 | 10.98 |
| Mean Dissolution Time (MDT in vitro) (min) | 7.69 | 9.55 |
| Mean Absorption Time (MAT in vivo) (min) | 8.27 | 27.96 |
Data extracted from Akbor et al., 2007.[2]
Experimental Protocols
Protocol 1: Biorelevant Dissolution Testing (USP Apparatus II)
This protocol is adapted for testing immediate-release this compound tablets.
-
Media Preparation (FaSSIF - Fasted State Simulated Intestinal Fluid):
-
Prepare a blank FaSSIF buffer by dissolving 1.74 g of NaOH pellets, 19.77 g of sodium dihydrogen phosphate monohydrate, and 30.93 g of NaCl in 5 L of purified water. Adjust the pH to 6.5 with 1N NaOH or 1N HCl.[13]
-
To prepare 1 L of FaSSIF, weigh 2.24 g of a commercial SIF powder (containing sodium taurocholate and lecithin) and add it to the blank FaSSIF buffer.[15]
-
Stir until the powder is completely dissolved. Allow the medium to stand for at least 2 hours before use; it will become slightly opalescent.[15]
-
-
Dissolution Apparatus Setup:
-
Dissolution Procedure:
-
Place 900 mL of the prepared FaSSIF medium into each dissolution vessel.
-
Allow the medium to equilibrate to the set temperature.
-
Carefully drop one this compound tablet into each vessel.
-
Start the apparatus immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
-
Sample Analysis:
-
Analyze the filtered samples for levofloxacin concentration using a validated HPLC-UV method at approximately 293 nm.[18]
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Beagle Dogs)
This protocol provides a general framework for an in vivo pharmacokinetic study.
-
Animal Selection and Acclimatization:
-
Select healthy adult Beagle dogs (e.g., 6 animals) of similar age and weight.[9]
-
Acclimatize the animals to the facility for at least one week before the study.
-
Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Study Design:
-
Employ a single-dose, two-treatment, two-period crossover design with a washout period of at least 7 days between treatments.[9]
-
-
Drug Administration:
-
Administer a single oral dose of the this compound tablet formulation. The dose should be appropriate for the animal model (e.g., a 250 mg tablet for a dog).[9]
-
Administer the tablet with a standardized volume of water.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic vein) into heparinized tubes at the following time points: pre-dose (0), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
Visualizations
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Caption: Logical troubleshooting guide for poor IVIVC of this compound.
References
- 1. Biowaiver monographs for immediate release solid oral dosage forms: levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of levofloxacin following oral administration of a generic levofloxacin tablet and intravenous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of levofloxacin after oral administration in healthy and febrile cow calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. or.niscpr.res.in [or.niscpr.res.in]
- 13. biorelevant.com [biorelevant.com]
- 14. interchim.fr [interchim.fr]
- 15. biorelevant.com [biorelevant.com]
- 16. dspace.umh.es [dspace.umh.es]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Levofloxacin Lactate Phototoxicity in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of reducing the phototoxicity of levofloxacin lactate in topical preparations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of levofloxacin-induced phototoxicity?
A1: Levofloxacin-induced phototoxicity is primarily a photodynamic process initiated by the absorption of UVA radiation by the levofloxacin molecule. This leads to the generation of reactive oxygen species (ROS), including singlet oxygen and superoxide anions. These highly reactive species cause cellular damage through lipid peroxidation and protein photodamage, particularly within the cellular membrane, leading to cytotoxic effects.
Q2: We are observing higher-than-expected phototoxicity in our in vitro assays. What are the potential causes?
A2: Several factors could contribute to unexpectedly high phototoxicity readings:
-
Incorrect Spectral Output of Light Source: Ensure your light source predominantly emits in the UVA range (320-400 nm), as this is the primary action spectrum for levofloxacin phototoxicity. Contamination with UVB radiation can lead to direct cellular toxicity, confounding the results.
-
Solvent Effects: The choice of solvent can influence the photodegradation kinetics of levofloxacin. Aqueous solutions, particularly at a pH between 5.0 and 9.0, can show increased degradation rates.
-
Cell Line Sensitivity: The choice of cell line can impact the results. While Balb/c 3T3 is a standard for phototoxicity testing, other cell lines may exhibit different sensitivities.
-
Inaccurate Dosing: Ensure accurate and consistent dosing of this compound in your experimental setup.
Q3: Can antioxidants effectively reduce levofloxacin's phototoxicity?
A3: Yes, antioxidants can mitigate the phototoxic effects of levofloxacin. Cellular phototoxicity has been shown to be inhibited by the addition of superoxide dismutase, catalase, and various free radical and hydroxyl radical scavengers. These agents work by neutralizing the ROS generated upon UVA irradiation of levofloxacin.
Q4: What are some formulation strategies to minimize the phototoxicity of topical levofloxacin?
A4: Formulation strategies can play a crucial role in reducing phototoxicity:
-
Inclusion of Antioxidants: Incorporating antioxidants such as vitamins C and E, butylated hydroxyanisole (BHA), or glutathione (GSH) into the formulation can help quench ROS.
-
Use of UV-Absorbing Excipients: Including excipients that absorb UVA radiation can reduce the amount of light available to excite the levofloxacin molecule.
-
pH Optimization: The photodegradation of levofloxacin is pH-dependent, with greater stability observed around pH 7. Formulating the topical preparation within a stable pH range can reduce the formation of phototoxic degradation products.
-
Encapsulation: Encapsulating levofloxacin in nanoparticles or liposomes can potentially shield the drug from direct light exposure, thereby reducing phototoxicity.
Troubleshooting Guides
Troubleshooting the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, uneven drug distribution, or uneven light exposure. | Ensure a homogenous cell suspension during seeding. Mix the dosing solution thoroughly before and during application. Verify the uniformity of the light source's irradiance across the 96-well plate. |
| False-positive results (phototoxicity detected for a known non-phototoxic compound) | The test compound absorbs light in the same range as Neutral Red, leading to its degradation and reduced uptake. | Perform a spectral analysis of the test compound to check for overlapping absorbance with Neutral Red. If there is an overlap, consider alternative cell viability assays. |
| Precipitation of the test article in the culture medium | Poor solubility of the test article at the tested concentrations. | Use a suitable solvent and ensure the final solvent concentration is not cytotoxic. If precipitation still occurs, note the concentration at which it happens and interpret the results for higher concentrations with caution. |
| Low cell viability in the dark control wells | The test article is cytotoxic at the tested concentrations. | Determine the cytotoxicity of the test article in the absence of light first to establish a suitable concentration range for the phototoxicity assay. |
Quantitative Data Summary
Table 1: Comparative Phototoxicity of Fluoroquinolones (in vitro)
| Fluoroquinolone | Photo-Irritancy Factor (PIF) | Phototoxicity Classification |
| Lomefloxacin | > 5 | Phototoxic |
| Sparfloxacin | 28.5 | Phototoxic |
| Enoxacin | > 5 | Phototoxic |
| Ciprofloxacin | 2 - 5 | Mildly/Probably Phototoxic |
| Grepafloxacin | 2 - 5 | Mildly/Probably Phototoxic |
| Levofloxacin | < 2 | Non-phototoxic |
| Moxifloxacin | < 2 | Non-phototoxic |
Data compiled from multiple sources. The Photo-Irritancy Factor (PIF) is calculated from the 3T3 Neutral Red Uptake (NRU) assay. A PIF > 5 is generally considered phototoxic.
Table 2: Photodegradation Kinetics of Levofloxacin in Aqueous Solution
| pH | Apparent First-Order Rate Constant (k, min⁻¹) |
| 2.0 | 0.167 x 10⁻³ |
| 5.0 | 0.500 x 10⁻³ |
| 7.0 | 0.917 x 10⁻³ |
| 9.0 | 1.500 x 10⁻³ |
| 10.0 | 1.807 x 10⁻³ |
| 12.0 | 0.833 x 10⁻³ |
Data adapted from a study on the photodegradation of levofloxacin in aqueous solutions. The molecule is more stable around a neutral pH.
Experimental Protocols
Key Experiment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is a summary based on the OECD Guideline 432.
1. Cell Culture and Seeding:
-
Culture Balb/c 3T3 fibroblasts in appropriate media.
-
Seed 1 x 10⁵ cells/mL into two 96-well plates and incubate for 24 hours to allow for cell adherence.
2. Dosing:
-
Prepare a range of concentrations of this compound.
-
Replace the culture medium in both plates with the dosing solutions. One plate will be for irradiation (+UVA), and the other will be the dark control (-UVA).
3. Irradiation:
-
Expose the +UVA plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
-
Keep the -UVA plate in the dark for the same duration.
4. Incubation:
-
Wash the cells and replace the dosing solution with a culture medium.
-
Incubate both plates for another 24 hours.
5. Neutral Red Uptake and Measurement:
-
Incubate the cells with a neutral red solution for approximately 3 hours.
-
Wash, and then extract the dye from the cells.
-
Measure the absorbance of the extracted dye using a spectrophotometer.
6. Data Analysis:
-
Calculate the cell viability for each concentration in both the +UVA and -UVA plates.
-
Determine the EC₅₀ values (the concentration that reduces cell viability by 50%) for both conditions.
-
Calculate the Photo-Irritancy Factor (PIF) using the formula: PIF = EC₅₀ (-UVA) / EC₅₀ (+UVA).
Visualizations
Caption: Signaling pathway of levofloxacin-induced phototoxicity and mitigation by antioxidants.
Caption: Experimental workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.
Caption: Logical relationship for troubleshooting high phototoxicity results in vitro.
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Levofloxacin Lactate and Ofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activities of levofloxacin lactate and ofloxacin, supported by experimental data and detailed protocols. Levofloxacin is the levorotatory (S-(-)) isomer of ofloxacin, a racemic mixture.[1][2] This stereochemical difference is the primary basis for the observed variations in their antibacterial potency.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Both levofloxacin and ofloxacin are members of the fluoroquinolone class of antibiotics and share the same mechanism of action.[3] They exert their bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6][7]
-
DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for the initiation of DNA replication and transcription. Its inhibition prevents the bacterial chromosome from being properly maintained and replicated.
-
Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA strands following replication.[5][7] Inhibition of topoisomerase IV results in the inability of the bacterial cell to segregate its chromosomes, thereby blocking cell division.
The binding of these fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[8] While the target enzymes are the same, the affinity of levofloxacin for these targets is significantly higher than that of the dextrorotatory isomer present in ofloxacin, which has minimal antibacterial activity.[9]
References
- 1. droracle.ai [droracle.ai]
- 2. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Ofloxacin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Levofloxacin - Wikipedia [en.wikipedia.org]
- 8. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chinaplasticsbottles.com [chinaplasticsbottles.com]
Head-to-head comparison of levofloxacin lactate and ciprofloxacin against Pseudomonas aeruginosa
In the ongoing battle against the opportunistic pathogen Pseudomonas aeruginosa, fluoroquinolones remain a critical class of antibiotics. Among them, levofloxacin and ciprofloxacin are frequently prescribed, but their comparative efficacy continues to be a subject of intense research and clinical debate. This guide provides a detailed, evidence-based comparison of these two potent antimicrobials, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Data-Driven Comparison
The in vitro activity of levofloxacin and ciprofloxacin against P. aeruginosa is a cornerstone of their clinical utility. While both demonstrate efficacy, subtle but significant differences are observed in key pharmacodynamic parameters. Generally, ciprofloxacin exhibits a lower minimum inhibitory concentration (MIC) against P. aeruginosa compared to levofloxacin, indicating greater in vitro potency.[1][2] However, levofloxacin's pharmacokinetic profile, particularly its higher area under the serum concentration-time curve (AUC), often compensates for this difference.[1][2] The AUC/MIC ratio is a widely accepted predictor of fluoroquinolone efficacy, and studies suggest that at equivalent AUC/MIC ratios, levofloxacin and ciprofloxacin demonstrate comparable activity against P. aeruginosa.[1][2][3]
Time-kill curve analyses provide a dynamic view of bactericidal activity. Several studies indicate that levofloxacin may exhibit more rapid and sustained bactericidal effects against certain strains of P. aeruginosa compared to ciprofloxacin.[4][5][6] For instance, one study demonstrated that levofloxacin achieved a 3-log reduction in a clinical isolate of P. aeruginosa faster than ciprofloxacin.[7] However, it's important to note that regrowth can occur with both agents.[7] Another study concluded that levofloxacin showed better bactericidal activity than ciprofloxacin in in-vitro tests.[4][5]
The activity of these fluoroquinolones against biofilm-producing P. aeruginosa is another critical consideration. Research has shown that levofloxacin can be highly bactericidal against biofilm-embedded bacteria, whereas ciprofloxacin may show less significant killing activity in this context.[8]
| Performance Metric | Levofloxacin Lactate | Ciprofloxacin | Key Findings |
| MIC50 (μg/mL) | Generally 1-2 dilutions higher than ciprofloxacin | Generally lower than levofloxacin | Ciprofloxacin is often more potent in vitro.[9] |
| MIC90 (μg/mL) | Varies by region and study | Varies by region and study | Resistance can be a significant issue for both agents. |
| AUC/MIC Ratio | Higher AUC can compensate for higher MIC.[1][2] | Lower AUC but often a lower MIC.[1][2] | Equivalent AUC/MIC ratios suggest comparable activity.[1][2][3] |
| Time-Kill Analysis | Can exhibit rapid and sustained bactericidal activity.[4][5][6] | Effective, but may be slower than levofloxacin for some strains.[7] | Levofloxacin demonstrated better bactericidal activity in some studies.[4][5] |
| Biofilm Activity | Highly bactericidal against biofilm-forming P. aeruginosa.[8] | Less significant killing activity against biofilms in some studies.[8] | Levofloxacin may have an advantage against biofilm-associated infections.[8] |
Experimental Protocols: A Methodological Overview
The following are detailed methodologies for key experiments commonly used to compare the efficacy of levofloxacin and ciprofloxacin against P. aeruginosa.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa (e.g., ATCC 27853 or clinical isolates) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Preparation: Stock solutions of this compound and ciprofloxacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.
-
Incubation: The diluted bacterial suspension is added to microtiter plate wells containing the various concentrations of the antibiotics. The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Curve Analysis
This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A starting inoculum of P. aeruginosa (e.g., 1 x 10⁶ CFU/mL) is prepared in a suitable broth medium, such as CAMHB.
-
Exposure: The bacterial suspension is exposed to various concentrations of this compound and ciprofloxacin, typically at multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each test culture. The samples are serially diluted and plated onto nutrient agar plates.
-
Incubation and Counting: The plates are incubated at 35-37°C for 18-24 hours, after which the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Mechanism of Action and Resistance
Fluoroquinolones like levofloxacin and ciprofloxacin exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). These enzymes are crucial for DNA replication, transcription, repair, and recombination. By trapping these enzymes in a complex with DNA, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Resistance to fluoroquinolones in P. aeruginosa primarily arises from two mechanisms:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drugs to their target enzymes.[10]
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as MexAB-OprM and MexCD-OprJ, actively transports fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.[10]
Caption: Fluoroquinolone mechanism of action and resistance in P. aeruginosa.
Conclusion
Both this compound and ciprofloxacin are potent antipseudomonal agents. While ciprofloxacin often demonstrates superior in vitro potency based on MIC values, levofloxacin's favorable pharmacokinetics can lead to comparable clinical efficacy, particularly when considering the AUC/MIC ratio. Furthermore, levofloxacin may offer advantages in terms of bactericidal kinetics and activity against biofilms. The choice between these two agents should be guided by local susceptibility patterns, the specific clinical scenario, and a thorough understanding of their pharmacodynamic properties. The emergence of resistance remains a significant concern, underscoring the need for prudent use and continued research into novel therapeutic strategies.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. The antibacterial efficacy of levofloxacin and ciprofloxacin against Pseudomonas aeruginosa assessed by combining antibiotic exposure and bacterial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of levofloxacin and ciprofloxacin on clinical isolates of different phenotypes of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic assessment of the activity of high-dose (750 mg) levofloxacin, ciprofloxacin, and gatifloxacin against clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Levofloxacin and Ciprofloxacin In Vitro Activities against 4,003 Clinical Bacterial Isolates Collected in 24 Italian Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
A Comparative Guide to Determining Levofloxacin Lactate Potency: Microbial Assay vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of antibiotic potency is a critical aspect of quality control and drug efficacy assessment. This guide provides a detailed comparison of two common methods for assessing the potency of levofloxacin lactate: the microbial assay and High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific analytical needs.
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Ensuring the potency of this compound, the active pharmaceutical ingredient, is paramount for clinical effectiveness. While chemical methods like HPLC are widely used for their precision and specificity, the microbiological assay offers a direct measure of the antibiotic's biological activity.[1][2]
Comparison of Analytical Methods
The choice between a microbial assay and an HPLC method for determining levofloxacin potency depends on several factors, including the desired information (bioactivity vs. chemical purity), available equipment, and cost considerations.[2] The microbial assay directly measures the antibiotic's ability to inhibit microbial growth, providing a true indication of its biological potency.[1] In contrast, HPLC quantifies the concentration of the active substance but does not provide information on its biological activity.[3]
A comparative study has shown a strong correlation between the results obtained from both the microbial bioassay and the HPLC method for levofloxacin potency, with estimated potencies of 100.90% and 99.37%, respectively.[1][4] This indicates that for routine quality control, both methods can yield comparable and reliable results.
Quantitative Data Summary
The following tables summarize the validation parameters for both the microbial assay and a representative HPLC method for levofloxacin, demonstrating the performance characteristics of each technique.
Table 1: Validation Parameters for the Microbial Assay of Levofloxacin [1][4][5]
| Parameter | Result |
| Linearity (r²) | 0.988 |
| Precision | |
| - Interday RSD | 1.05% |
| - Between Analyst RSD | 1.02% |
| Accuracy | |
| - Mean Recovery | 101.23% |
| - RSD | 0.72% |
Table 2: Validation Parameters for a Representative HPLC Method for Levofloxacin [1][4]
| Parameter | Result |
| Potency Estimation | 99.37% |
| Correlation with Bioassay | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline the key experimental protocols for the microbial assay and the HPLC method for levofloxacin potency determination.
Microbial Assay Protocol (Agar Diffusion Method)
The agar diffusion method is a widely used technique for determining the potency of antibiotics.[1] It involves measuring the zone of inhibition of microbial growth caused by the antibiotic.
1. Test Microorganism and Inoculum Preparation:
-
Microorganism: Bacillus pumilus ATCC-14884 is a suitable test organism for levofloxacin.[1][5]
-
Inoculum: A standardized suspension of the microorganism is prepared, with an optimal concentration of 2.0% (v/v) to be added to the assay medium.[1]
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: A stock solution of Levofloxacin Reference Standard (e.g., 1000 µg/mL) is prepared in a suitable buffer (e.g., phosphate buffer).[1] From this stock, a series of five standard dilutions with increasing concentrations (e.g., 2.56, 3.20, 4.00, 5.00, and 6.25 µg/mL) are prepared.[1]
-
Sample Solution: A solution of the this compound sample is prepared to a concentration that falls within the range of the standard curve.
3. Assay Procedure:
-
A base layer of sterile agar medium is poured into Petri dishes.
-
A seed layer of agar medium, inoculated with the test microorganism, is poured over the base layer.
-
Cylinders or wells are placed on the agar surface.
-
The standard and sample solutions are added to the cylinders/wells.
-
The plates are incubated under appropriate conditions to allow for bacterial growth and the formation of inhibition zones.
4. Data Analysis:
-
The diameters of the inhibition zones are measured.
-
A calibration curve is constructed by plotting the logarithm of the antibiotic concentration against the mean diameter of the inhibition zone.[1]
-
The potency of the sample is determined by interpolating its inhibition zone diameter on the calibration curve.
HPLC Method Protocol
HPLC is a powerful analytical technique for separating and quantifying components in a mixture.
1. Chromatographic Conditions:
-
Column: A reversed-phase column is typically used.[3]
-
Mobile Phase: The composition of the mobile phase will vary depending on the specific method but often consists of a mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).[1]
-
Detection: UV detection at a specific wavelength (e.g., 293 nm) is commonly employed.[1]
-
Injection Volume: A fixed volume of the standard and sample solutions is injected (e.g., 10 µL).[1]
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: A solution of Levofloxacin Reference Standard of a known concentration is prepared in the mobile phase or a suitable diluent.
-
Sample Solution: A solution of the this compound sample is prepared to a concentration similar to the standard solution.
3. Assay Procedure:
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
The standard solution is injected multiple times to ensure system suitability.
-
The sample solution is then injected.
4. Data Analysis:
-
The peak areas of levofloxacin in the chromatograms of the standard and sample solutions are measured.
-
The concentration of levofloxacin in the sample is calculated by comparing its peak area to that of the standard.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for the microbial assay of levofloxacin potency.
Caption: Workflow for the HPLC analysis of levofloxacin.
Caption: Comparison of microbial assay and HPLC attributes.
References
- 1. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. An HPLC assay and a microbiological assay to determine levofloxacin in soft tissue, bone, bile and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-validation of HPLC and UV spectrophotometry for levofloxacin lactate quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and research. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantification of levofloxacin, a broad-spectrum fluoroquinolone antibiotic.
This publication delves into the experimental protocols and performance characteristics of both methods, supported by a compilation of data from various validation studies. The objective is to offer a comprehensive resource to aid in the selection of the most appropriate analytical method based on specific laboratory needs and application requirements.
Methodologies and Experimental Protocols
The successful implementation of any analytical method hinges on a well-defined and robust protocol. Below are the detailed experimental conditions for both HPLC and UV spectrophotometry as established in various studies for the quantification of levofloxacin.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high specificity and sensitivity. A common approach for levofloxacin analysis is reversed-phase HPLC with UV detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector is typically used.
-
Column: A C18 reversed-phase column is the most frequently employed stationary phase. Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[1] A C8 column has also been utilized.[2]
-
Mobile Phase: A variety of mobile phase compositions have been successfully used. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate buffer or 0.025 M phosphoric acid) and an organic modifier like acetonitrile and/or methanol.[3][4] For instance, a mixture of water:acetonitrile:phosphoric acid (60:20:20, v/v/v) with the pH adjusted to 3.0 has been reported.[3] Another mobile phase composition is a mixture of sodium acetate buffer and acetonitrile in a 60:40 ratio.[5]
-
Detection Wavelength: Levofloxacin exhibits strong UV absorbance, with detection wavelengths commonly set between 292 nm and 295 nm.[2][3][4]
-
Injection Volume: The injection volume is typically 20 µL.[3]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler, more cost-effective, and rapid method for the quantification of substances that absorb light in the UV-Visible range.
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer with a pair of matched quartz cells is required.
-
Solvent: The choice of solvent is critical. Various solvents have been used, including 0.1N Hydrochloric acid,[5] 0.1N Sodium Hydroxide,[6] a mixture of water, methanol, and acetonitrile,[7][8] and methanol.[9]
-
Wavelength of Maximum Absorbance (λmax): The λmax for levofloxacin is dependent on the solvent used. Reported λmax values are around 288 nm in 0.1N NaOH,[6] 292 nm in a water:methanol:acetonitrile mixture,[7][8] 294 nm in 0.1N HCl,[5] and 298 nm in methanol.[9]
-
Standard Preparation: A stock solution of levofloxacin is prepared in the chosen solvent, from which a series of dilutions are made to create a calibration curve.[9][10]
Performance Comparison
The validation of an analytical method is crucial to ensure its reliability. The following tables summarize the key performance parameters for both HPLC and UV spectrophotometry for levofloxacin quantification based on published data.
Table 1: Performance Characteristics of HPLC Methods for Levofloxacin Quantification
| Parameter | Reported Values |
| Linearity Range | 5 - 15 µg/mL[3], 4.8 - 29.04 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 100.68%[3] |
| Precision (% RSD) | < 2%[2][4] |
| Limit of Detection (LOD) | 0.1 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[3] |
Table 2: Performance Characteristics of UV Spectrophotometric Methods for Levofloxacin Quantification
| Parameter | Reported Values |
| Linearity Range | 3.0 - 8.0 µg/mL[9], 2 - 12 µg/mL[5][6], 1.0 - 12.0 µg/mL[7][8] |
| Correlation Coefficient (r²) | > 0.999[5][6][7][8][9] |
| Accuracy (% Recovery) | 99.61% - 101.42%[3][9] |
| Precision (% RSD) | < 1.0%[9] |
| Limit of Detection (LOD) | 0.08 µg/mL[9], 0.087 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.25 µg/mL[9], 0.164 µg/mL[6] |
Cross-Validation Workflow
The process of cross-validating two analytical methods involves demonstrating that they provide equivalent results for the same sample. A logical workflow for this process is illustrated below.
Caption: Workflow for the cross-validation of HPLC and UV spectrophotometry.
Conclusion
Both HPLC and UV spectrophotometry are suitable methods for the quantification of levofloxacin. The choice between the two depends on the specific requirements of the analysis.
-
HPLC is the method of choice when high specificity is required, for instance, in the presence of interfering substances or for the analysis of complex matrices like biological fluids.[1] Its ability to separate levofloxacin from potential degradation products or impurities makes it a robust method for stability studies and quality control of finished products.
-
UV Spectrophotometry offers the advantages of being simple, rapid, and cost-effective.[6][9] For routine analysis of bulk drug or simple dosage forms where interfering excipients are minimal, it provides accurate and precise results.[7][8]
References
- 1. jsirjournal.com [jsirjournal.com]
- 2. jnu.ac.bd [jnu.ac.bd]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Spectrophotometric and rp-hplc method development and validation of levofloxacin [wisdomlib.org]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ijpsjournal.com [ijpsjournal.com]
In Vitro Synergistic Effects of Levofloxacin Lactate in Combination with Other Antibiotics: A Comparative Guide
The rise of antibiotic resistance necessitates innovative strategies to preserve the efficacy of existing antimicrobial agents. Combination therapy, which leverages synergistic interactions between different classes of antibiotics, presents a promising approach to enhance bactericidal activity, reduce the likelihood of resistance development, and broaden the spectrum of activity. This guide provides a comparative analysis of the in vitro synergistic effects of levofloxacin lactate when combined with other antibiotics, supported by experimental data and detailed methodologies for key assays.
Quantitative Data on Synergy
The synergistic potential of levofloxacin in combination with various β-lactam and aminoglycoside antibiotics has been evaluated against several clinically significant bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify synergy, where a FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: In Vitro Synergy of Levofloxacin with β-Lactam Antibiotics
| Second Antibiotic | Bacterial Strain | Synergy Rate (FICI ≤ 0.5) | Reference |
| Imipenem | Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli | 70% (7/10 strains) | |
| Ceftazidime | ESBL-producing Escherichia coli | Synergy observed in time-kill studies | |
| Piperacillin/Tazobactam | ESBL-producing Escherichia coli | Synergy observed in time-kill studies | |
| Ceftazidime | Pseudomonas aeruginosa | 69.6% (71/102 strains) | |
| Cefepime | Pseudomonas aeruginosa | Synergistic in 65% of isolates with 2 µg/mL levofloxacin | |
| Ceftriaxone | Streptococcus pneumoniae | 54% | |
| Cefotaxime | Streptococcus pneumoniae | 50% |
Table 2: In Vitro Synergy of Levofloxacin with Aminoglycoside Antibiotics
| Second Antibiotic | Bacterial Strain | Synergy Rate (FICI ≤ 0.5) | Reference |
| Amikacin | Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli | 100% (10/10 strains) | |
| Amikacin | Pseudomonas aeruginosa | Not specified, but described as a well-established synergy | |
| Tobramycin | Pseudomonas aeruginosa | Indifferent effect observed |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the second antibiotic are prepared at a concentration that is a multiple of the expected Minimum Inhibitory Concentration (MIC).
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of levofloxacin are added, while serial dilutions of the second antibiotic are added along the y-axis. This creates a matrix of varying concentrations of both antibiotics in each well.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
-
Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
FICI Calculation: The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B. The interaction is interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time.
-
Bacterial Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:
-
No antibiotic (growth control)
-
Levofloxacin alone at a specific concentration (e.g., MIC)
-
The second antibiotic alone at a specific concentration
-
A combination of levofloxacin and the second antibiotic at the same concentrations
-
-
Sampling and Viable Counts: Aliquots are withdrawn from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours). Serial dilutions of these aliquots are plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Interpretation: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).
Mandatory Visualization
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Caption: Workflow of the Time-Kill Curve Assay for Synergy Testing.
Caption: Proposed Mechanism of Synergy between Levofloxacin and β-Lactams.
A Comparative Analysis of In Vitro Dissolution Profiles of Various Levofloxacin Tablet Formulations
This guide provides a comparative analysis of the dissolution profiles of different levofloxacin tablet formulations, including both branded and generic products. The data presented is compiled from various in vitro studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of these formulations under standardized laboratory conditions.
Dissolution Data Summary
The dissolution performance of several levofloxacin tablet formulations was evaluated, with results summarized in the tables below. These studies highlight the variability in drug release rates among different brands and between branded and generic versions.
Table 1: Comparative Dissolution of Branded and Generic Levofloxacin Hemihydrate 250 mg Film-Coated Tablets in 0.1N HCl
| Formulation | Time to >99% Drug Release (minutes) | % Drug Released at 15 min | % Drug Released at 20 min | % Drug Released at 30 min |
| Brand A | 15 | 102.91% | - | - |
| Brand B | 15 | 99.36% | - | - |
| Brand C | 20 | - | 100.33% | - |
| Brand D | 15 | 100.66% | - | - |
| Brand E | 20 | - | 100.74% | - |
| Generic F | 30 | - | - | 101.60% |
Data sourced from a comparative study of five branded and one generic levofloxacin hemihydrate 250 mg film-coated tablets.
Table 2: Comparative Dissolution of Levofloxacin 500 mg Tablets in Purified Water
| Time (minutes) | Test Formulation (% Dissolved) | Reference Formulation (Trevox®) (% Dissolved) |
| 15 | 85.12 | 87.23 |
| 30 | 89.23 | 90.45 |
| 45 | 91.01 | 91.23 |
| 60 | 92.56 | 92.12 |
| 120 | 92.74 | 93.34 |
This study compared a test formulation of Levofloxacin 500 mg tablets against a reference product (Trevox® 500 mg). The similarity factor (f2) was calculated to be 80.94, indicating that the two dissolution profiles are similar.[1][2]
Table 3: Dissolution of Levofloxacin Floating Tablet Formulations in 0.1N HCl over 12 Hours
| Formulation Code | Polymer(s) Used | % Drug Released after 12 hours |
| F1 | HPMC K100M | 77.4% |
| F2 | HPMC K100M | 82.0% |
| F3 | HPMC K100M | 84.6% |
| F4 | HPMC K100M | 88.13% |
| F5 | HPMC K100M | 92.0% |
| F6 | HPMC K100M, Beeswax | 73.5% |
| F7 | HPMC K100M, Beeswax | 74.1% |
| Marketed Sample | - | 102% (< 1 hour) |
This study focused on developing a gastroretentive floating drug delivery system for levofloxacin to provide sustained release.[3]
Experimental Protocols
The methodologies employed in the cited studies for dissolution testing are detailed below. These protocols are crucial for the replication and validation of the presented findings.
Protocol 1: Dissolution of Immediate-Release Tablets
-
Apparatus: USP Type II (Paddle) Dissolution Test Apparatus.[2][3]
-
Dissolution Medium: 900 mL of 0.1N Hydrochloric (HCl) acid or purified water.[2][3]
-
Sampling: Aliquots (e.g., 5 mL or 10 mL) were withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60, and 120 minutes).[1][5][6] The withdrawn volume was replaced with an equal volume of fresh, pre-warmed dissolution medium.[3][5]
-
Analysis: The collected samples were filtered, and the concentration of dissolved levofloxacin was determined using a UV-Visible spectrophotometer at a wavelength of approximately 290-294 nm or by High-Performance Liquid Chromatography (HPLC).[2][4][7]
-
Standard Preparation: A standard solution of levofloxacin was prepared in the same dissolution medium for calibration.[6]
Protocol 2: Dissolution of Floating Tablets
-
Apparatus: USP Type II (Paddle) Dissolution Test Apparatus.[3][4]
-
Study Duration: The study was conducted over a period of 12 to 24 hours.[3][4]
-
Sampling: 2 mL samples were withdrawn at hourly intervals up to 12 hours.[3] The withdrawn volume was replaced with an equal volume of fresh, pre-warmed dissolution medium.[3]
-
Analysis: The concentration of dissolved levofloxacin was quantified using a UV-Visible spectrophotometer.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the comparative dissolution testing of levofloxacin tablets.
References
- 1. questjournals.org [questjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Preparation and In Vitro Evaluation of Levofloxacin-Loaded Floating Tables Using Various Rate-Controlling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. rsisinternational.org [rsisinternational.org]
- 7. researchgate.net [researchgate.net]
Benchmarking the efficacy of levofloxacin lactate-loaded nanoparticles against commercial eye drops
A comprehensive analysis of experimental data reveals that levofloxacin lactate-loaded nanoparticles demonstrate superior efficacy, enhanced corneal permeation, and sustained drug release compared to conventional commercial eye drops. These findings position nanoparticles as a promising next-generation platform for the treatment of ocular bacterial infections.
Researchers and drug development professionals are continually seeking methods to overcome the limitations of traditional ophthalmic drug delivery, such as rapid nasolacrimal drainage and poor corneal penetration, which significantly reduce the therapeutic efficacy of topical eye drops.[1][2] Novel formulations utilizing biodegradable nanoparticles have emerged as a viable solution to enhance the bioavailability of drugs like levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[3][4] This guide provides a detailed comparison of levofloxacin-loaded nanoparticles and commercial eye drops, supported by a wealth of experimental data.
Performance Benchmark: Nanoparticles vs. Commercial Eye Drops
A systematic review of multiple studies highlights the significant advantages of nanoparticle-based formulations across key performance indicators.
| Parameter | Levofloxacin-Loaded Nanoparticles | Commercial Levofloxacin Eye Drops | Key Findings |
| Particle Size | 169 - 501 nm[5][6] | Not Applicable | Nanometric size facilitates corneal penetration and retention. |
| Drug Entrapment Efficiency | 49.54% - 85%[1][5] | Not Applicable | High entrapment ensures a sufficient drug payload. |
| Drug Loading Capacity | 11.29% - 25%[5][6] | 0.5% (w/v)[5] | Nanoparticles can carry a concentrated dose of the drug. |
| In-Vitro Drug Release | Sustained release over 24 hours[1][2] | Rapid, initial burst | Nanoparticles provide a prolonged therapeutic effect, reducing dosing frequency.[2] |
| Ex-Vivo Corneal Permeation | Significantly higher corneal flux (P < 0.05)[5] | Lower corneal permeation | Enhanced penetration leads to higher drug concentration at the target site.[5] |
| Precorneal Residence Time | Significantly longer retention[1][7] | Rapid clearance due to nasolacrimal drainage[1][2] | Increased contact time improves drug absorption.[7] |
| Antibacterial Efficacy | Equivalent or higher zone of inhibition[1][7] | Standard efficacy | Nanoparticle formulations demonstrate potent antibacterial activity.[3][7] |
| Ocular Irritation | Non-irritant[1][5] | Generally safe, but preservatives can cause irritation | Nanoparticle formulations are well-tolerated.[1] |
In-Depth Experimental Analysis
The superior performance of levofloxacin-loaded nanoparticles is substantiated by rigorous experimental protocols.
Nanoparticle Formulation and Characterization
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan are commonly employed to fabricate levofloxacin nanoparticles.[5][7] The single emulsion-solvent evaporation technique and ionic gelation are two of the most prevalent methods for their preparation.[5][6]
In-Vitro Drug Release Studies
The release profile of levofloxacin from nanoparticles is typically evaluated using a dialysis bag method in simulated tear fluid (pH 7.4).[8] Studies consistently demonstrate an initial burst release followed by a sustained release pattern over 24 hours, a significant improvement over the rapid release of conventional eye drops.[1][2]
Ex-Vivo Corneal Permeation
Franz diffusion cells are utilized to assess the corneal permeability of the formulations using excised goat corneas.[2] Research indicates that the corneal flux of levofloxacin from nanoparticle formulations is significantly higher than that from marketed eye drops, which is attributed to the mucoadhesive properties of polymers like chitosan and the small particle size.[5]
Antibacterial Efficacy
The antibacterial activity is determined using the cup-plate method against common ocular pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.[1][7] The zone of inhibition for nanoparticle formulations is often equivalent or even superior to that of commercial eye drops, confirming their potent bactericidal effect.[1][7]
Ocular Irritation and Precorneal Residence
The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay is a common method to evaluate ocular tolerance.[1] Levofloxacin-loaded nanoparticles have been shown to be non-irritant.[1][5] Furthermore, gamma scintigraphy studies on rabbits have demonstrated a significantly longer precorneal residence time for nanoparticles compared to drug solutions, which are rapidly cleared from the ocular surface.[1][5]
The Mechanism Behind Enhanced Efficacy
Levofloxacin's antibacterial action involves the inhibition of DNA gyrase and topoisomerase-IV, crucial enzymes for bacterial DNA replication.[5] The enhanced efficacy of the nanoparticle formulation stems from its ability to overcome the physiological barriers of the eye.
The mucoadhesive properties of certain nanoparticle coatings, such as chitosan, promote interaction with the negatively charged corneal and conjunctival surfaces, prolonging contact time.[5] The nanometric size of the particles facilitates their transport across the corneal epithelium. This sustained and enhanced drug delivery at the site of infection leads to a more potent therapeutic outcome.
Conclusion
The collective evidence from numerous preclinical studies strongly supports the superiority of this compound-loaded nanoparticles over conventional commercial eye drops. The ability to provide sustained drug release, enhance corneal penetration, and improve precorneal residence time addresses the primary challenges in ocular drug delivery. For researchers and drug development professionals, these findings underscore the immense potential of nanocarrier systems in creating more effective and patient-compliant therapies for ocular infections. Further clinical investigations are warranted to translate these promising results into commercially available treatments.
References
- 1. Biodegradable levofloxacin nanoparticles for sustained ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. jddtonline.info [jddtonline.info]
- 5. Improvement of Ocular Efficacy of Levofloxacin by Bioadhesive Chitosan Coated PLGA Nanoparticles: Box-behnken Design, In-vitro Characterization, Antibacterial Evaluation and Scintigraphy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and optimization of levofloxacin loaded chitosan nanoparticle for ocular delivery: In-vitro characterization, ocular tolerance and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Inter-laboratory Validation of Analytical Methods for Levofloxacin Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of levofloxacin lactate, a broad-spectrum fluoroquinolone antibiotic. The focus is on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, with a primary emphasis on High-Performance Liquid Chromatography (HPLC) as presented in the United States Pharmacopeia (USP) and a comparison with Ultraviolet-Visible (UV-Vis) spectrophotometry. While direct inter-laboratory validation data for a single method was not publicly available, this guide compiles and compares data from various single-laboratory validation studies to offer a thorough performance overview.
Comparison of Analytical Methods
The two primary methods for the quantification of levofloxacin in pharmaceutical formulations are HPLC and UV-Vis spectrophotometry. HPLC is generally considered the gold standard due to its higher specificity and ability to separate the analyte from potential degradation products and impurities.[1]
High-Performance Liquid Chromatography (HPLC)
The United States Pharmacopeia (USP) provides a validated HPLC method for the assay of levofloxacin.[2] This method is widely accepted and serves as a benchmark for quality control.
Table 1: Comparison of Validation Parameters for a USP-compliant HPLC Method and other reported HPLC and UV-Vis Methods for Levofloxacin.
| Parameter | USP HPLC Method[2][3] | Alternative HPLC Method[4] | UV-Vis Spectrophotometric Method[1] |
| Linearity Range | 1 mg/mL (System Suitability) | 29.6 - 93 µg/mL | 2-16 µg/ml |
| Correlation Coefficient (r²) | Not explicitly stated, but method is validated | 0.996 | 0.9937 |
| Accuracy (% Recovery) | Not explicitly stated, but method is validated | 99.8 - 101.5% | 100±2% |
| Precision (% RSD) | NMT 1.0% (System Suitability) | 0.99% (Intra-day) | < 2% |
| Limit of Detection (LOD) | 0.3 µg/mL (Sensitivity Solution) | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not Reported | Not Reported |
| Specificity | High (separates from impurities) | High | Lower (potential interference) |
NMT: Not More Than, RSD: Relative Standard Deviation
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective method for the determination of levofloxacin.[1] However, it is more susceptible to interference from excipients and degradation products, which may affect its accuracy.[1]
Experimental Protocols
USP HPLC Method for Levofloxacin Assay[2]
-
Mobile Phase: A gradient mixture of a buffer solution (containing ammonium acetate, cupric sulfate, and L-isoleucine) and acetonitrile.
-
Column: C18, 5 µm, 4.6 mm x 250 mm.
-
Flow Rate: 0.7 mL/min.[2]
-
Detection: UV at 294 nm.
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 40°C.[2]
-
System Suitability:
Alternative HPLC Method[4]
-
Mobile Phase: A mixture of buffer, acetonitrile, and triethylamine (85:15:0.2 v/v).[4]
-
Column: Not specified.
-
Flow Rate: Not specified.
-
Detection: Not specified.
-
Sample Preparation: Tablets are crushed, dissolved in a diluent (acetonitrile and 0.5N HCl in a 1:1 v/v ratio), sonicated, and diluted with the mobile phase.[4]
UV-Vis Spectrophotometric Method[1]
-
Solvent: Not specified.
-
Wavelength of Maximum Absorbance (λmax): Not specified.
-
Standard Preparation: A stock solution of levofloxacin is prepared and diluted to various concentrations to establish a calibration curve.
-
Sample Preparation: The formulation is dissolved in the solvent and diluted to a concentration within the linear range of the method.
Visualizations
References
A Comparative Analysis of the Photostability of Levofloxacin Lactate and Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative examination of the photostability of two widely used fluoroquinolone antibiotics, levofloxacin lactate and moxifloxacin. Understanding the photostability of active pharmaceutical ingredients (APIs) is critical in drug development to ensure product quality, safety, and efficacy. This document summarizes key experimental findings and outlines the methodologies employed in assessing the photodegradation of these compounds.
Overview of Photostability
Photostability testing is a crucial component of drug development, mandated by regulatory bodies to assess the effect of light exposure on the quality of new drug substances and products.[1][2][3][4][5] Photodegradation can lead to a loss of potency, the formation of potentially toxic degradation products, and changes in the physical and chemical properties of the drug.[3][6] Fluoroquinolones, as a class, are known to be susceptible to photodegradation, which can reduce their antibacterial activity and potentially induce phototoxicity.[7]
Comparative Photodegradation Data
The following table summarizes experimental data on the photodegradation of levofloxacin and moxifloxacin from various studies. It is important to note that the experimental conditions may vary between studies, which can influence the rate and extent of degradation.
| Drug | Experimental Conditions | Observations | Degradation Kinetics | Key Photoproducts Identified | Reference |
| Levofloxacin | Aqueous solution (pH 4.5), UV irradiation (mercury-vapor lamp) | t0.5 was slightly longer for Levofloxacin than Ofloxacin. Six degradation products were observed.[8][9][10] | Autocatalytic reaction (Prout-Tompkins model) | Structures identified via MS, involving modifications to the piperazine ring and quinolone core.[8][9][11][12][13] | [8][9][10] |
| Moxifloxacin | Aqueous solution (pH 2.0–12.0), UV irradiation | Photodegradation is a specific acid-base catalyzed reaction with maximum stability around pH 7.5.[14] | Follows first-order kinetics.[14] The reaction rate constant (k) for moxifloxacin was the largest compared to norfloxacin, ciprofloxacin, and ofloxacin.[15] | Five photodegraded products (MP-1 to MP-5) identified by LC–MS/MS, involving degradation of the quinoline ring.[14] | [14][15] |
| Moxifloxacin | Solid phase (in tablets with excipients), UVA irradiation (320-400 nm) for 15 hours | Tablets with moxifloxacin were found to be almost 3 times less photostable than tablets with norfloxacin.[15] | First-order reaction.[15] | Identified via UPLC/MS.[15] | [15] |
Experimental Protocols
The methodologies for assessing the photostability of levofloxacin and moxifloxacin generally adhere to the principles outlined in the ICH Q1B guidelines.[1][2][16] These studies typically involve forced degradation under controlled light exposure and confirmatory studies on the drug substance and product.[1][2]
Sample Preparation
-
Aqueous Solutions: Levofloxacin and moxifloxacin are dissolved in aqueous solutions at specified concentrations. The pH of the solution is often adjusted to investigate its effect on photodegradation. For instance, one study prepared a 100 µg/mL solution of levofloxacin at pH 4.5.[10] Another study on moxifloxacin covered a pH range of 2.0 to 12.0.[14]
-
Solid Phase: For solid-state photostability, the drug substance is exposed to light as a thin layer on a Petri dish or as part of a tablet formulation.[15]
Light Exposure
-
Light Source: A variety of light sources are used, including mercury-vapor lamps and sources emitting UVA radiation (320-400 nm).[8][9][15] The ICH guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[1][2]
-
Control Samples: Dark controls, protected from light (e.g., by wrapping in aluminum foil), are used to differentiate between photodegradation and thermal degradation.[3]
Analytical Methods
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used to separate the parent drug from its photodegradation products.[8][9][15]
-
Detection and Identification: Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is employed for the identification and structural elucidation of the photoproducts.[8][9][14][15]
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative photostability testing of levofloxacin and moxifloxacin.
Caption: Experimental workflow for photostability testing.
Signaling Pathways and Degradation Mechanisms
The photodegradation of fluoroquinolones can proceed through various pathways. For levofloxacin, degradation often involves modifications to the piperazine ring and the quinolone core.[11][12][13] For moxifloxacin, the degradation of the quinoline ring is a key pathway.[14] The process can be influenced by factors such as pH and the presence of excipients.
The following diagram illustrates a generalized photodegradation pathway for a fluoroquinolone.
Caption: Generalized photodegradation pathway.
Conclusion
Both levofloxacin and moxifloxacin exhibit susceptibility to photodegradation. The available data suggests that moxifloxacin may be less photostable than other fluoroquinolones under certain conditions.[15] The rate and pathway of degradation are dependent on the specific experimental conditions, including pH and the physical state of the drug. For drug development professionals, these findings underscore the importance of conducting thorough photostability studies and implementing appropriate protective measures, such as light-resistant packaging, to ensure the stability and safety of pharmaceutical products containing these active ingredients.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. q1scientific.com [q1scientific.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. iagim.org [iagim.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. jms.ump.edu.pl [jms.ump.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. deswater.com [deswater.com]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Levofloxacin Lactate
The safe and compliant disposal of levofloxacin lactate is a critical aspect of laboratory safety and environmental responsibility. As a fluoroquinolone antibiotic, improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Standard Disposal Plan
For immediate implementation, all forms of this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1] Disposal should be managed through your institution's Environmental Health & Safety (EHS) department.[1] Adherence to regulations set by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]
Key Logistical Steps:
-
Waste Characterization: Determine if the levofloxacin waste is classified as hazardous. Consult your institution's EHS department for guidance on this classification.[3]
-
Segregation: Do not mix levofloxacin waste with other chemical waste streams unless explicitly permitted by your EHS department.[1] All waste containing levofloxacin should be collected separately.[3]
-
Containment: Use designated, leak-proof, and clearly labeled containers for each type of waste.[1]
| Waste Type | Container and Handling Procedure |
| Solid Waste | Collect unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves and lab coats, and other contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof hazardous waste container.[1] |
| Liquid Waste | Collect all aqueous and solvent-based solutions in a dedicated, shatter-proof, and leak-proof hazardous waste container. Secondary containment should be provided to prevent spills.[1] |
| Sharps Waste | Any sharps, such as needles and syringes, contaminated with levofloxacin must be disposed of in a designated sharps container for hazardous chemical waste.[1] |
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent system (if applicable), and an approximate concentration.[1]
-
Store waste containers in a designated, secure area, keeping them closed except when adding waste.[1]
-
Once a container is full, contact your institution's EHS department to arrange for pickup and disposal.[1]
Logical Workflow for Levofloxacin Disposal
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
In-Lab Chemical Degradation (Pre-treatment)
While disposal via EHS is the primary recommended method, research has explored in-lab chemical degradation as a potential pre-treatment step to reduce the antibiotic's activity.[1] These methods, primarily advanced oxidation processes (AOPs), are not standard disposal procedures and must be validated within your laboratory for efficacy and safety before implementation .[1][4]
Summary of Degradation Methods
The following table summarizes data from research studies on various methods for levofloxacin degradation.
| Method | Conditions | Efficacy/Rate | Reference |
| Photocatalysis | Hydroxyapatite catalyst (1.5 g/L), 4 ppm Levofloxacin, pH 10, UV irradiation. | 71.6% degradation (predicted); 70.6% (experimental). | [5] |
| Photocatalysis | La₂O₃ catalyst, solar simulator. | 83% removal after 120 minutes. | [6] |
| Photocatalysis | CeO₂ catalyst, solar simulator. | 75% removal after 120 minutes. | [6] |
| Photodegradation | UV irradiation in aqueous solution (pH 2.0-12.0). | Apparent first-order rate constants of 0.167 to 1.807 x 10⁻³ min⁻¹. | [7] |
| Daylight Exposure | Levofloxacin in Ringer's solution, exposed to daylight. | ~15% degradation after 84 days. | [8] |
Experimental Protocol: Photocatalytic Degradation
This section provides a generalized methodology for the photocatalytic degradation of levofloxacin in a laboratory setting, based on common experimental setups.[1][5]
Objective: To degrade levofloxacin in an aqueous solution using a catalyst and UV light.
Materials:
-
This compound solution (waste)
-
Photocatalyst (e.g., Titanium Dioxide (TiO₂), Hydroxyapatite)
-
UV lamp
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter and adjustment solutions (e.g., NaOH, HCl)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation: In a fume hood, place the aqueous levofloxacin waste into the glass reaction vessel. Add a magnetic stir bar.
-
Catalyst Addition: Weigh and add the desired amount of photocatalyst to the solution (e.g., a concentration of 1.5 g/L).[5]
-
pH Adjustment: Measure and adjust the pH of the solution to the optimal level for the chosen catalyst (e.g., pH 10 for hydroxyapatite).[5]
-
Adsorption Equilibration: Stir the solution in complete darkness for a set period (e.g., 30-60 minutes) to allow the levofloxacin to adsorb onto the surface of the catalyst.[1]
-
Initiate Photodegradation: Position the UV lamp to irradiate the solution and turn it on to initiate the reaction.
-
Sampling: At regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw small aliquots of the solution. Filter the samples immediately to remove the catalyst particles.
-
Analysis: Analyze the concentration of the remaining levofloxacin in each filtered sample using a validated HPLC method.
-
Final Disposal: After the experiment, the entire treated solution, including the catalyst, must still be collected as hazardous liquid waste and disposed of through your institution's EHS department.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review [mdpi.com]
- 5. Dataset on photocatalytic degradation of Levofloxacin using hydroxyapatite photocatalyst: Optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic Degradation of Levofloxacin and Inactivation of Enterococci Levofloxacin-Resistant Bacteria Using Pure Rare-Earth Oxides [mdpi.com]
- 7. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Levofloxacin Lactate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols, operational plans, and disposal procedures for the handling of Levofloxacin lactate in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must have side shields. |
| Goggles | Required when there is a splash hazard. | |
| Face Shield | To be worn in addition to safety glasses or goggles during procedures with a high risk of splashing. | |
| Hand Protection | Gloves | Chemically resistant nitrile or butyl rubber gloves are required. It is recommended to wear two pairs of gloves, with the outer pair covering the cuff of the lab coat. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when engineering controls are insufficient, or when handling the powder outside of a containment system. |
| Body Protection | Lab Coat/Gown | An impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₆FN₃O₇ |
| Molecular Weight | 451.4 g/mol |
| Appearance | White to off-white solid (powder, crystalline flakes, or pearls) |
| Melting Point | 218 - 227 °C |
| Boiling Point | 572 °C |
| Solubility | pH-dependent. Approximately 100 mg/mL in the pH range of 0.6 to 5.8. |
pH-Dependent Solubility of Levofloxacin
| pH | Solubility (mg/mL) |
| 0.6 - 5.8 | ~100 |
| 6.7 | 272 (maximum) |
| >6.7 | Decreases, with a minimum of ~50 mg/mL |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Levofloxacin Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve in a suitable sterile solvent (e.g., water or a buffer as specified in relevant guidelines) to create a high-concentration stock solution.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Levofloxacin stock solution in CAMHB directly in the 96-well microtiter plate to achieve a final concentration range (e.g., 0.008 to 128 µg/mL).[1]
-
Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.[1]
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[1] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1]
-
The results can also be read using a microplate reader.
-
Operational and Disposal Plan
A strict operational and disposal plan is mandatory to minimize exposure risk and prevent environmental contamination.
Operational Plan:
-
Designated Handling Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Weighing: Weigh the powder on an analytical balance within the containment system.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Decontamination: Clean and decontaminate all work surfaces and equipment after each use with an appropriate cleaning agent.
Disposal Plan:
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Solid Waste:
-
Collect all solid waste, including unused or expired powder, contaminated PPE (gloves, gowns, etc.), and lab supplies (weigh boats, pipette tips, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
The container must be labeled "Hazardous Waste" and "Cytotoxic Waste" and include the full chemical name "this compound".[2][4]
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container.[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
The container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" and include the chemical name and approximate concentration.[2][4]
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (needles, syringes, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.[4] This container should also be labeled as "Cytotoxic Waste".
-
-
Waste Disposal:
-
All this compound waste must be disposed of through your institution's EHS department.
-
The primary recommended method of disposal is high-temperature incineration by an approved waste disposal facility.[2]
-
Mandatory Visualization
This compound Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
